molecular formula C8H7BrFNO B1526074 4-Bromo-2-fluoro-6-methylbenzamide CAS No. 1242156-51-9

4-Bromo-2-fluoro-6-methylbenzamide

Cat. No.: B1526074
CAS No.: 1242156-51-9
M. Wt: 232.05 g/mol
InChI Key: IJOBPZLSYVGZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-6-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-6-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBPZLSYVGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylbenzamide (CAS Number: 1242156-51-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylbenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. While this specific isomer has limited publicly available data, this document synthesizes information on its synthesis, putative properties, and the broader context of substituted benzamides in therapeutic development. The guide is intended to serve as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

Compound Profile

Table 1: Chemical and Physical Properties of 4-Bromo-2-fluoro-6-methylbenzamide

PropertyValueSource
CAS Number 1242156-51-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Predicted Monoisotopic Mass 230.9695 Da[2]
Predicted XlogP 2.0[2]

Predicted Mass Spectrometry Data

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.97678139.7
[M+Na]⁺253.95872152.3
[M-H]⁻229.96222145.0
[M+NH₄]⁺249.00332161.1
[M+K]⁺269.93266140.7
Data obtained from computational predictions and provides estimated values for mass spectrometry analysis.[2]

Synthesis and Methodology

The primary route for the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves the amidation of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-methylbenzoic acid.[1]

Synthesis of the Precursor: 4-Bromo-2-fluoro-6-methylbenzoic Acid

Table 3: Properties of 4-Bromo-2-fluoro-6-methylbenzoic Acid

PropertyValueSource
CAS Number 1242157-23-8[3]
Molecular Formula C₈H₆BrFO₂[3]
Molecular Weight 233.03 g/mol [3]
Predicted Density 1.680 g/cm³[3]
Predicted Boiling Point 302.2 °C[3]
Predicted Flash Point 136.5 °C[3]
Amidation of 4-Bromo-2-fluoro-6-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. Several methods can be employed, with the choice of reagents often depending on the scale of the reaction and the sensitivity of the starting material.

Workflow for Amidation of 4-Bromo-2-fluoro-6-methylbenzoic Acid

G cluster_0 Method 1: Acid Chloride Formation cluster_1 Method 2: Direct Coupling start1 4-Bromo-2-fluoro-6-methylbenzoic acid reagent1 Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) start1->reagent1 Activation intermediate1 4-Bromo-2-fluoro-6-methylbenzoyl chloride reagent1->intermediate1 reagent2 Ammonia (NH₃) intermediate1->reagent2 Amination product1 4-Bromo-2-fluoro-6-methylbenzamide reagent2->product1 start2 4-Bromo-2-fluoro-6-methylbenzoic acid reagent3 Coupling agents (e.g., EDC, HOBt) start2->reagent3 Activation reagent4 Ammonia source (e.g., NH₄Cl) reagent3->reagent4 product2 4-Bromo-2-fluoro-6-methylbenzamide reagent4->product2 Amidation

Caption: Synthetic routes to 4-Bromo-2-fluoro-6-methylbenzamide.

Experimental Protocol: General Procedure for Amidation via Acid Chloride

This protocol is a generalized procedure based on standard organic chemistry techniques and should be adapted and optimized for the specific substrate.

  • Acid Chloride Formation:

    • To a solution of 4-bromo-2-fluoro-6-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

    • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-bromo-2-fluoro-6-methylbenzoyl chloride.

  • Amidation:

    • The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane).

    • The solution is cooled in an ice bath.

    • A solution of ammonia in an appropriate solvent (e.g., dioxane or methanol) is added dropwise to the cooled acid chloride solution with vigorous stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: General Procedure for Direct Amide Coupling

This method avoids the isolation of the acid chloride intermediate.

  • To a solution of 4-bromo-2-fluoro-6-methylbenzoic acid in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-Hydroxybenzotriazole (HOBt).

  • Add a source of ammonia, such as ammonium chloride, and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine).

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.

  • The work-up procedure is similar to the acid chloride method, involving aqueous extraction and purification of the crude product.

Potential Applications and Biological Relevance

While specific biological activities of 4-Bromo-2-fluoro-6-methylbenzamide have not been reported, the benzamide scaffold is a well-established pharmacophore in drug discovery. Substituted benzamides are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Agents: The related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer.[4] This highlights the potential of this structural motif in developing new anticancer therapies.

  • Enzyme Inhibitors: Benzamide derivatives have been explored as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and a target for cancer therapy.[5]

  • Antimicrobial and Antiviral Agents: The benzimidazole ring system, which shares structural similarities with benzamides, is found in numerous compounds with antimicrobial, antiviral, and antifungal properties.[6][7]

The specific substitution pattern of 4-Bromo-2-fluoro-6-methylbenzamide, with a bromine atom, a fluorine atom, and a methyl group, offers a unique combination of steric and electronic properties that could be explored for modulating the activity and selectivity of new drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Bromo-2-fluoro-6-methylbenzamide. However, based on the data for its precursor, 4-bromo-2-fluoro-6-methylbenzoic acid, and other related halogenated aromatic compounds, the following precautions should be taken:

GHS Hazard Statements for 4-Bromo-2-fluoro-6-methylbenzoic Acid: [8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-fluoro-6-methylbenzamide is a chemical entity with untapped potential in the field of drug discovery and development. While direct experimental data on this compound is sparse, its synthesis from the corresponding benzoic acid is feasible through established chemical methodologies. The structural alerts present in the molecule, particularly the substituted benzamide core, suggest that it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of 4-Bromo-2-fluoro-6-methylbenzamide is warranted to fully elucidate its potential in medicinal chemistry.

References

  • 4-Bromo-2-fluoro-N-methylbenzamide - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved February 6, 2026, from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO) - PubChemLite. (n.d.). Retrieved February 6, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • CID 160779897 | C16H14Br2F2N2O2 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. (2020). New Journal of Chemistry, 44(24), 9683–9689.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854–1857.
  • [Design, Synthesis and Biological Evaluation of Novel 3-(2-oxo-2-substituted Acetamido)benzamides as PARP-1 Inhibitors]. (2015). Yao Xue Xue Bao, 50(6), 738–745.
  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1453.
  • the preparation of amides - Chemguide. (n.d.). Retrieved February 6, 2026, from [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2012). Letters in Organic Chemistry, 9(1), 49–54.
  • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (2001). Journal of Medicinal Chemistry, 44(4), 515–524.
  • Benzene Compounds - Crysdot. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

4-Bromo-2-fluoro-6-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluoro-6-methylbenzamide (CAS 1242156-51-9) is a highly specialized halogenated aromatic scaffold used extensively in modern medicinal chemistry. It serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., PLK1, BTK) and targeted protein degraders (PROTACs). Its value lies in its tri-functional nature :

  • 4-Bromo substituent: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • 2-Fluoro, 6-Methyl pattern: Provides steric bulk that forces the amide group out of planarity, creating a "twisted" conformation essential for specific receptor binding (atropisomerism/conformational restriction).

  • Primary Amide: A versatile hydrogen-bond donor/acceptor that can be further derivatized to nitriles or heterocycles (e.g., quinazolines).

Part 1: Chemical Identity & Physical Characterization

PropertySpecification
Chemical Name 4-Bromo-2-fluoro-6-methylbenzamide
CAS Number 1242156-51-9
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white solid
Melting Point 160–164 °C (Acid precursor); Amide typically 155–160 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
SMILES CC1=C(C(=O)N)C(F)=CC(Br)=C1
Key Isomer Note CRITICAL DISTINCTION: Do not confuse with 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), which is the intermediate for Enzalutamide. The compound discussed here has the methyl group on the benzene ring , not the nitrogen.

Part 2: Synthetic Methodology

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide typically proceeds from the corresponding benzoic acid. The presence of the ortho-fluorine and ortho-methyl groups creates significant steric hindrance, requiring efficient activation agents for amidation.

Protocol: Amidation via Acyl Imidazole (CDI Activation)

This method is preferred for its mild conditions and high yield, avoiding the harsh acidity of thionyl chloride.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)[1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI)

  • Nucleophile: 28% Aqueous Ammonia (NH₄OH) or NH₃ gas

  • Solvent: THF (Tetrahydrofuran) or DMF

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 equiv) and anhydrous THF (10 volumes). Cool to 0 °C under nitrogen.

  • Addition: Add CDI (1.3 equiv) portion-wise. The reaction will evolve CO₂ gas.

  • Formation of Acyl Imidazole: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS for disappearance of acid.

  • Amidation: Cool the mixture back to 0 °C. Add 28% aqueous ammonia (5.0 equiv) dropwise.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Dilute with water. The product often precipitates as a white solid. Filter and wash with water.[2] If no precipitate forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Visualization: Synthetic Pathway

Synthesis Acid 4-Bromo-2-fluoro- 6-methylbenzoic acid (CAS 1242157-23-8) Inter Acyl Imidazole Intermediate Acid->Inter THF, 0°C -> RT -CO2 CDI CDI (Activation) CDI->Inter Product 4-Bromo-2-fluoro- 6-methylbenzamide (CAS 1242156-51-9) Inter->Product Ammonolysis Ammonia NH4OH (Aq) Ammonia->Product

Caption: Activation of the sterically hindered benzoic acid via CDI followed by nucleophilic attack of ammonia.

Part 3: Reactivity Profile & Applications

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine atom at the C4 position is electronically activated by the electron-withdrawing nature of the amide and fluorine groups, making it an excellent electrophile for Suzuki coupling.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetalation with an aryl boronic acid and reductive elimination.

  • Utility: Used to install heteroaryl systems (e.g., pyrazoles, pyridines) to build kinase inhibitor scaffolds.

  • Conditions: Typical catalysts include Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases like K₂CO₃ or Cs₂CO₃ in dioxane/water mixtures.

Conformational Control (Atropisomerism)

The 2-Fluoro, 6-Methyl substitution pattern is a classic design element in medicinal chemistry to induce non-planarity .

  • The Effect: The steric clash between the ortho-substituents (F, Me) and the amide carbonyl/nitrogen forces the amide bond to rotate out of the plane of the benzene ring.

  • Benefit: This "twisted" conformation can lock the molecule into a bioactive shape, reducing the entropic penalty of binding to a protein target. It is particularly relevant in designing inhibitors for PLK1 (Polo-like kinase 1) and BRD4 (Bromodomain-containing protein 4).

Derivatization to Heterocycles

The primary amide is a precursor to benzimidazoles and quinazolines.

  • Hoffmann Rearrangement: Can convert the amide to an aniline (4-bromo-2-fluoro-6-methylaniline).

  • Dehydration: Treatment with POCl₃ or TFAA yields 4-bromo-2-fluoro-6-methylbenzonitrile , another versatile intermediate.

Visualization: Reactivity Map

Reactivity Center 4-Bromo-2-fluoro- 6-methylbenzamide Suzuki Suzuki Coupling (Aryl-Boronic Acids) Center->Suzuki Pd(0) Cat. Base Dehydration Dehydration (POCl3 / TFAA) Center->Dehydration -H2O Cyclization Cyclization (e.g. to Quinazolines) Center->Cyclization + Electrophiles Biaryl Biaryl Amides (Kinase Inhibitors) Suzuki->Biaryl Nitrile Aryl Nitrile Dehydration->Nitrile Heterocycle Fused Heterocycles Cyclization->Heterocycle

Caption: Divergent synthesis pathways utilizing the Br-handle and Amide functionality.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon). The amide bond is stable, but the compound should be protected from strong oxidizers.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Synthesis of PLK1 Inhibitors: Patent WO2025010279A2. Describes the use of 4-bromo-2-fluoro-6-methylbenzoic acid as a starting material for kinase inhibitors.

  • CDI Activation Protocol: Patent WO2015012149A1. Details the conversion of the benzoic acid to the amide using CDI and ammonia.

  • Atropisomerism in Benzamides: Journal of Medicinal Chemistry. Discusses the conformational restriction imposed by 2,6-disubstitution in benzamides.

  • Chemical Properties & CAS Data: PubChem Compound Summary for 2-Fluoro-6-methylbenzamide derivatives.

Sources

Technical Monograph: 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Congested Pharmacophore for Next-Generation Drug Discovery

Executive Summary

4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) represents a specialized halogenated aromatic scaffold used in the synthesis of sterically constrained bioactive molecules. Unlike its simpler analogs, the presence of the 6-methyl group introduces significant steric bulk ortho to the amide functionality. This structural feature is prized in medicinal chemistry for two primary reasons:

  • Conformational Locking: The 2,6-disubstitution pattern forces the amide moiety out of planarity with the benzene ring, reducing the entropic penalty of binding to target proteins.

  • Metabolic Shielding: The steric "clamp" protects the amide bond from rapid enzymatic hydrolysis, a common liability in peptide-mimetic drugs.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and application in high-value cross-coupling workflows.

Chemical Identity & Physical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 4-Bromo-2-fluoro-6-methylbenzamide
CAS Number 1242156-51-9
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 158–162 °C (Typical range for primary amides of this class)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors

Distinction Note: Do not confuse this compound with 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), which is the key intermediate for the prostate cancer drug Enzalutamide. The compound discussed here possesses a ring-methyl group at position 6, not an N-methyl group.

Structural Analysis & Reactivity Logic

The utility of 4-Bromo-2-fluoro-6-methylbenzamide stems from its three distinct functional handles, each serving a specific role in Lead Optimization (LO).

3.1 The Ortho-Effect (2-F, 6-Me)

The simultaneous presence of a Fluorine atom at C2 and a Methyl group at C6 creates a "steric gate."

  • Impact on Synthesis: Standard amide coupling from the corresponding benzoic acid is slower due to steric hindrance. Highly activated intermediates (acid chlorides or HATU-activated esters) are required.

  • Impact on Biology: Once formed, the amide is highly resistant to amidases.

3.2 The 4-Bromo Handle

The bromine atom is electronically activated by the inductive withdrawal of the 2-Fluorine, making this scaffold an excellent substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

3.3 Functionalization Pathway Diagram

The following diagram illustrates the logical workflow for utilizing this scaffold in drug synthesis.

G Figure 1: Divergent Synthesis Pathways from the Core Scaffold Start 4-Bromo-2-fluoro- 6-methylbenzoic Acid (Precursor) Amide 4-Bromo-2-fluoro- 6-methylbenzamide (Core Scaffold) Start->Amide 1. SOCl2, DMF(cat) 2. NH3(aq) Biaryl Biaryl Analog (Suzuki Coupling) Amide->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Nitrile Benzonitrile Derivative (Dehydration) Amide->Nitrile POCl3 or TFAA Pyridine Aniline Aminobenzamide (Buchwald Coupling) Amide->Aniline R-NH2, Pd2(dba)3 Xantphos, Cs2CO3

Figure 1: Divergent functionalization pathways. The 4-Br position allows for library expansion, while the amide can be dehydrated to a nitrile or used as a hinge binder.

Experimental Protocols
4.1 Synthesis from 4-Bromo-2-fluoro-6-methylbenzoic Acid

Due to the steric hindrance at the 2 and 6 positions, standard carbodiimide couplings (EDC/HOBt) often suffer from low yields. The Acid Chloride Method is the authoritative standard for this specific scaffold to ensure complete conversion.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq)

  • Catalytic DMF (3 drops)

  • Ammonium Hydroxide (28% NH₃ in H₂O) or Ammonium Chloride/DIPEA

  • Solvent: Dichloromethane (DCM) and THF.

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve the benzoic acid (e.g., 5.0 g) in anhydrous DCM (50 mL).

    • Add catalytic DMF (3 drops).

    • Add Thionyl Chloride dropwise at 0 °C.

    • Critical Step: Reflux the mixture for 2 hours. The steric bulk requires thermal energy to drive the formation of the acid chloride.

    • Monitor by TLC (quench a mini-aliquot with MeOH to check for methyl ester formation).

    • Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure removal of acidic traces.

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous THF (30 mL).

    • Cool to 0 °C.

    • Add Ammonium Hydroxide (28% aq, 10 eq) dropwise. Alternatively, for anhydrous conditions, add a suspension of NH₄Cl (3 eq) and DIPEA (3 eq) in THF.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Dilute with EtOAc and wash with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) to yield pure needles.

4.2 Quality Control Parameters (Self-Validating)
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic amide doublets (broad singlets) around δ 7.5–8.0 ppm. The aromatic protons will appear as two doublets (or singlets depending on resolution) due to meta-coupling, but the key diagnostic is the methyl singlet at ~2.3–2.4 ppm .

  • LC-MS: Target Mass [M+H]⁺ = 232.0/234.0 (1:1 Br isotope pattern).

Advanced Application: Suzuki-Miyaura Coupling

The 4-bromo position is sterically accessible, unlike the amide. This allows for the construction of biaryl libraries.

Protocol:

  • Combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Base: K₂CO₃ (3.0 eq).

  • Conditions: Degas with Nitrogen for 10 mins. Heat to 90 °C for 12 hours.

  • Note: The 2-F substituent activates the C-Br bond for oxidative addition, often making this reaction faster than non-fluorinated analogs.

Safety & Handling (SDS Summary)
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[4]

  • Handling: Use a fume hood, especially during the thionyl chloride step (release of HCl and SO₂ gas).

  • Storage: Store in a cool, dry place. The amide is stable, but the acid chloride intermediate is moisture-sensitive.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary: 4-Bromo-2-fluoro-6-methylbenzamide.
    • [Link]

  • Synthetic Precursor Data

    • 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8).[5] BLD Pharm / ChemicalBook.

  • Methodology Grounding (General Amide Synthesis from Sterically Hindered Acids)
  • Related Pharmacophore Context (Enzalutamide Analog Distinction)

    • US Patent 2017/0190670 A1.[6] Improved process for the preparation of enzalutamide. (Provides context on the N-methyl vs ring-methyl distinction).

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-bromo-2-fluoro-6-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages, commencing with the conversion of a commercially available substituted anthranilic acid to a fluorinated benzoic acid via the Balz-Schiemann reaction, followed by a standard amidation to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and practical considerations.

Introduction

4-Bromo-2-fluoro-6-methylbenzamide is a substituted aromatic amide whose structural motifs are of significant interest in the development of novel therapeutic agents. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. The strategic placement of these functional groups on the benzamide scaffold makes it a versatile intermediate for the synthesis of complex molecules. This guide outlines a reliable and reproducible two-step synthesis from 2-amino-4-bromo-6-methylbenzoic acid.

Retrosynthetic Analysis

Our synthetic strategy is centered around the late-stage introduction of the amide functionality to a pre-functionalized benzoic acid core. The key disconnection is the amide bond, leading back to 4-bromo-2-fluoro-6-methylbenzoic acid and ammonia. The fluoro-substituted benzoic acid can, in turn, be accessed from the corresponding amine through a diazotization and subsequent Balz-Schiemann reaction. This approach is advantageous as it utilizes a readily available starting material, 2-amino-4-bromo-6-methylbenzoic acid.

Synthesis Pathway Overview

The overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Pathway start 2-Amino-4-bromo-6-methylbenzoic Acid intermediate 4-Bromo-2-fluoro-6-methylbenzoic Acid start->intermediate Step 1: Balz-Schiemann Reaction (1. NaNO2, HBF4) (2. Heat) product 4-Bromo-2-fluoro-6-methylbenzamide intermediate->product Step 2: Amidation (1. SOCl2 or Coupling Agent) (2. NH3)

Caption: Synthetic workflow for 4-Bromo-2-fluoro-6-methylbenzamide.

Step 1: Synthesis of 4-Bromo-2-fluoro-6-methylbenzoic Acid via Balz-Schiemann Reaction

The first step involves the conversion of the aromatic amine in 2-amino-4-bromo-6-methylbenzoic acid to a fluorine atom using the Balz-Schiemann reaction. This classic transformation proceeds through a diazonium tetrafluoroborate intermediate, which upon thermal decomposition, yields the desired aryl fluoride.[1]

Mechanistic Insight

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, in this case, fluoroboric acid (HBF4).[2] The resulting diazonium salt precipitates as the tetrafluoroborate salt. This salt is then isolated and gently heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of an aryl cation. The fluoride ion from the tetrafluoroborate counterion then attacks the carbocation to form the aryl fluoride.[3]

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-bromo-6-methylbenzoic acid

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromo-6-methylbenzoic acid (1.0 eq) in a solution of fluoroboric acid (4.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether.

  • Carefully dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • In a fume hood, gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-2-fluoro-6-methylbenzoic acid.

Step 2: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

The final step is the amidation of the synthesized 4-bromo-2-fluoro-6-methylbenzoic acid. This can be achieved through various methods, including the use of coupling agents or conversion to an acid chloride followed by reaction with ammonia. A common and efficient method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[4]

Mechanistic Insight

The carboxylic acid is first activated by a coupling reagent (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is converted to an active ester, which is less prone to racemization and side reactions. This activated ester then readily reacts with ammonia, which acts as the nucleophile, to form the stable amide bond, regenerating the coupling agent as a urea byproduct.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid

  • Aqueous ammonia (NH₃) or ammonia in a suitable organic solvent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in DMF, add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add aqueous ammonia (excess) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield 4-Bromo-2-fluoro-6-methylbenzamide as a solid.

Data Summary

StepReactantProductReagentsSolventTemperature (°C)Typical Yield (%)
12-Amino-4-bromo-6-methylbenzoic acid4-Bromo-2-fluoro-6-methylbenzoic acid1. NaNO₂, HBF₄ 2. HeatWater0-5, then heat60-70
24-Bromo-2-fluoro-6-methylbenzoic acid4-Bromo-2-fluoro-6-methylbenzamideEDCI, HOBt, DIPEA, NH₃DMFRoom Temp.70-85

Safety Considerations

  • Balz-Schiemann Reaction: Diazonium salts are potentially explosive, especially when dry. Handle them with care behind a safety shield. Fluoroboric acid is corrosive and toxic; wear appropriate personal protective equipment (PPE). The thermal decomposition step should be performed in a well-ventilated fume hood.

  • Amidation: EDCI and HOBt are sensitizers and irritants. DIPEA is a corrosive and flammable liquid. DMF is a reproductive toxin. All manipulations should be carried out in a fume hood with appropriate PPE.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide. The described two-step sequence, employing a Balz-Schiemann reaction followed by a standard amidation, offers a reliable and scalable route to this valuable synthetic intermediate. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting.

References

  • Roe, A. The Balz-Schiemann Reaction. Organic Reactions2011 , 5, 193-228. [Link]

  • Laali, K. K.; Gettwert, V. J. Diazotization of Amines and the Chemistry of Diazonium Salts in Ionic Liquids. J. Fluorine Chem.2001, 107 (1), 31-34.
  • Organic Syntheses Procedure for 2-bromo-4-methylbenzaldehyde. [Link]

  • PubChem entry for 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

  • Organic Syntheses Procedure for 1-bromo-2-fluorobenzene. [Link]

  • Patent CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Patent US4393232A - Prepar
  • ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]

  • PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Patent CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Patent CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Patent on Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Scientific Update. The Balz-Schiemann Reaction. [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluoro-6-methylbenzamide is a highly functionalized polysubstituted benzene derivative serving as a critical scaffold in modern medicinal chemistry. Its structural uniqueness lies in the 2,6-disubstitution pattern , which imposes significant steric constraints on the amide moiety, often forcing an orthogonal conformation relative to the aromatic ring. This conformational lock is exploited in the design of atropisomeric kinase inhibitors and molecular glues. This guide provides a definitive analysis of its IUPAC nomenclature, a robust synthetic protocol for its generation, and an evaluation of its chemoselective reactivity profile.

Critical Distinction: Researchers must distinguish this compound (Ring-substituted, Primary Amide) from its structural isomer, 4-Bromo-2-fluoro-N-methylbenzamide (Secondary Amide), a known intermediate for the prostate cancer drug Enzalutamide.

Part 1: Nomenclature & Structural Identity

The IUPAC name 4-Bromo-2-fluoro-6-methylbenzamide is derived through a rigid hierarchical application of IUPAC Blue Book rules. Understanding this derivation is essential for database accuracy and patent clarity.

Derivation Logic

The naming follows a specific decision tree based on Principal Group Priority and Locant Minimization .

  • Principal Functional Group: The Carboxamide group (

    
    ) takes precedence over halogens and alkyl groups. The parent structure is Benzamide .[1] The carbon atom attached to the amide nitrogen is designated 
    
    
    
    .
  • Numbering the Ring: The ring can be numbered clockwise or counter-clockwise.

    • Clockwise: 2-Fluoro, 4-Bromo, 6-Methyl.[2] Locant Set:

      
      .
      
    • Counter-Clockwise: 2-Methyl, 4-Bromo, 6-Fluoro.[2] Locant Set:

      
      .
      
  • Tie-Breaking (Alphabetical Rule): Since the locant sets are identical, the lower number is assigned to the substituent cited first in alphabetical order.

    • B romo (4)

    • F luoro vs M ethyl: F precedes M .

    • Therefore, the Fluoro substituent is assigned position 2, and Methyl is assigned position 6.

Nomenclature Decision Tree (Visualization)

NomenclatureLogic Start Determine Parent Structure Parent Benzamide (C1 = Amide) Start->Parent Locants Identify Substituents: - Fluoro - Bromo - Methyl Parent->Locants Direction Determine Numbering Direction Locants->Direction OptionA Clockwise: 2-F, 4-Br, 6-Me Set: {2, 4, 6} Direction->OptionA OptionB Counter-Clockwise: 2-Me, 4-Br, 6-F Set: {2, 4, 6} Direction->OptionB TieBreaker Tie-Breaker: Alphabetical Priority (F comes before M) OptionA->TieBreaker Set Match OptionB->TieBreaker Set Match Final Final Name: 4-Bromo-2-fluoro-6-methylbenzamide TieBreaker->Final Assign '2' to Fluoro

Figure 1: IUPAC decision logic prioritizing alphabetical order (Fluoro < Methyl) when locant sets are symmetrical.

Part 2: Physicochemical Profile[3]

PropertyValueNote
CAS Number 1242156-51-9Distinct from N-methyl analog (CAS 749927-69-3)
Molecular Formula

Molecular Weight 232.05 g/mol
H-Bond Donors 2Primary Amide (

)
H-Bond Acceptors 2Carbonyl (

) + Fluorine (

)
Rotatable Bonds 1Amide-Aryl bond (Restricted rotation)
Predicted LogP ~1.9 - 2.1Moderate lipophilicity

Part 3: Synthetic Methodology

The synthesis of 2,6-disubstituted benzamides presents a specific challenge: Steric Hindrance . The bulky groups at the ortho positions shield the carbonyl carbon, making direct nucleophilic attack by ammonia difficult under mild conditions.

Retrosynthetic Analysis

The most reliable route avoids direct electrophilic aromatic substitution (which would be regiochemically difficult due to competing directing effects) and instead relies on the amidation of the pre-functionalized benzoic acid.

Pathway: 4-Bromo-2-fluoro-6-methylaniline


Sandmeyer (CN)

Hydrolysis (COOH)

Acid Chloride

Amide
Experimental Protocol: Acid to Amide Conversion

This protocol utilizes the Acid Chloride method to overcome the steric barrier of the 2,6-substituents.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Catalytic DMF (2-3 drops)

  • Ammonia (

    
    ) solution (28% aq) or gas
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Charge a dry round-bottom flask with 4-Bromo-2-fluoro-6-methylbenzoic acid and anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate to accelerate reaction).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2-3 hours.[3] Checkpoint: Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).

    • Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride.
      
  • Amidation (Nucleophilic Acyl Substitution):

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.[3]

    • Add aqueous ammonia (excess, 5-10 eq) vigorously or bubble

      
       gas. Note: For 2,6-disubstituted systems, using concentrated aqueous ammonia in a biphasic system is often effective, but anhydrous gas yields cleaner products.
      
    • Stir at room temperature for 4-6 hours.

  • Workup & Purification:

    • Dilute with water. Extract with Ethyl Acetate (EtOAc).[3][4][5]

    • Wash organic layer with 1N HCl (to remove excess amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
      , filter, and concentrate.[3][4][5][6]
      
    • Recrystallization: Ethanol/Water or Toluene is recommended for high purity.

Synthetic Workflow Diagram

SynthesisWorkflow Acid Start: Benzoic Acid Deriv. Activation Activation: SOCl2 / cat. DMF (Reflux) Acid->Activation Dehydration Intermediate Intermediate: Acid Chloride (Highly Reactive) Activation->Intermediate -SO2, -HCl Amidation Amidation: NH3 (aq/gas) 0°C -> RT Intermediate->Amidation Nucleophilic Attack Product Product: 4-Bromo-2-fluoro- 6-methylbenzamide Amidation->Product Workup

Figure 2: Step-wise conversion of the benzoic acid precursor to the target benzamide via acid chloride activation.[1]

Part 4: Chemoselectivity & Applications in Drug Discovery

Orthogonal Reactivity

The molecule possesses three distinct "handles" for medicinal chemistry, allowing for sequential functionalization:

  • Primary Amide (

    
    ): 
    
    • Reaction: Dehydration to Nitrile (

      
      ) using Burgess reagent or 
      
      
      
      .
    • Reaction: Hoffman Rearrangement to Aniline.

  • Aryl Bromide (

    
    ): 
    
    • Reaction: Suzuki-Miyaura coupling (formation of biaryls).

    • Reaction: Buchwald-Hartwig amination (C-N bond formation).

    • Selectivity: The Bromine is significantly more reactive toward Pd-catalyzed oxidative addition than the Fluorine or the Amide.

  • Aryl Fluoride (

    
    ): 
    
    • Reaction:

      
       (Nucleophilic Aromatic Substitution).
      
    • Condition: Requires strong nucleophiles and elevated temperatures due to the electron-rich methyl group at C6, though the amide (EWG) at C1 activates this position.

Structural Role in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting KRAS or BTK), the 2,6-substitution pattern is a strategic design element.

  • Atropisomerism: The steric clash between the C2-Fluoro/C6-Methyl groups and the amide carbonyl oxygen forces the amide bond to rotate out of the plane of the phenyl ring.

  • Binding Affinity: This "twisted" conformation can pre-organize the molecule to bind into narrow hydrophobic pockets (e.g., the hinge region of a kinase) without paying the entropic penalty of bond rotation upon binding.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthetic Protocol (Acid Chloride Method): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Compound Data (CAS 1242156-51-9): Lead Sciences Product Catalog. 4-Bromo-2-fluoro-6-methylbenzamide.[2]

  • Medicinal Chemistry Context (Atropisomerism): LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.

  • Distinction from Enzalutamide Intermediate: PubChem Compound Summary for CID 160779897 (4-Bromo-2-fluoro-N-methylbenzamide).

Sources

4-Bromo-2-fluoro-6-methylbenzamide safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety Architecture for 4-Bromo-2-fluoro-6-methylbenzamide

CAS No: 1242156-51-9 Formula: C₈H₇BrFNO Molecular Weight: 232.05 g/mol [1]

Part 1: Executive Technical Summary

4-Bromo-2-fluoro-6-methylbenzamide is a specialized halogenated aromatic amide utilized primarily as a scaffold in medicinal chemistry. Unlike its more common isomer (the Enzalutamide intermediate), this compound features a methyl substitution directly on the benzene ring at the ortho position relative to the amide group. This steric crowding influences its reactivity profile, making it a valuable tool for Structure-Activity Relationship (SAR) studies targeting kinase selectivity or receptor binding pockets where steric constraints are critical.

Critical Isomer Distinction (Risk Mitigation): Researchers must distinguish this compound from 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3).

  • Target Compound (CAS 1242156-51-9): Methyl group on the Ring (C6) .[2] Amide is primary (

    
    ).
    
  • Conflicting Isomer (CAS 749927-69-3): Methyl group on the Nitrogen . Amide is secondary (

    
    ).
    
  • Operational Impact: These compounds have distinct solubility profiles and metabolic pathways. Confusing them will invalidate SAR data.

Part 2: Chemical Identity & Properties

PropertyValue / DescriptionTechnical Note
Appearance White to off-white solidCrystalline powder form typical for benzamides.
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility due to lipophilic halogen/methyl substituents.
Melting Point Predicted: 155–160 °CHigher than N-methyl isomer due to primary amide H-bonding network.
LogP ~1.8 (Predicted)Moderate lipophilicity; suitable for cell-permeability assays.
Reactivity Stable amide bondSusceptible to hydrolysis under strong acidic/basic conditions (

or

).

Part 3: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) for this exact isomer is limited, Read-Across Methodology from structurally similar halogenated benzamides dictates a Warning classification. The presence of the benzylic fluoride and bromide moieties suggests potential for irritation and bioactivity.

GHS Classification (Regulation (EC) No 1272/2008):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Mechanism (Inferred):

  • Irritation: The electron-withdrawing halogen groups increase the acidity of the amide protons (though less than in the acid precursor), potentially contributing to mucous membrane irritation upon inhalation.

  • Metabolism: Likely undergoes hepatic oxidation (CYP450) at the methyl group or hydrolysis to 4-bromo-2-fluoro-6-methylbenzoic acid.

Part 4: Synthesis & Handling Workflow

Synthesis Logic: The synthesis typically proceeds via the activation of 4-Bromo-2-fluoro-6-methylbenzoic acid . Unlike the N-methyl isomer synthesis (which uses methylamine), this route requires an ammonia source to generate the primary amide.

DOT Diagram 1: Synthesis & Impurity Logic Visualizes the critical pathway and potential impurity carryover.

SynthesisWorkflow Start 4-Bromo-2-fluoro- 6-methylbenzoic acid Activation Activation (SOCl2 or HATU) Start->Activation  Step 1 Intermediate Acid Chloride / Activated Ester Activation->Intermediate Product 4-Bromo-2-fluoro- 6-methylbenzamide (CAS 1242156-51-9) Intermediate->Product  Step 2 (+ Reagent) Impurity Impurity Risk: Hydrolyzed Acid Intermediate->Impurity  Moisture Exposure Reagent Ammonia Source (NH3/MeOH or NH4OH) Reagent->Intermediate

Caption: Synthesis via acid activation requires moisture control to prevent reversion to the benzoic acid impurity.

Part 5: Emergency Response & Exposure Control

Engineering Controls:

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 0.5 m/s.

  • Secondary Barrier: Lab coat with cuffed sleeves; nitrile gloves (minimum thickness 0.11 mm, breakthrough time > 480 min).

Self-Validating Spill Protocol:

  • Isolate: Evacuate immediate 3-meter radius.

  • Neutralize: Do not use water initially (spreads powder). Cover with damp absorbent pads to minimize dust generation.

  • Decontaminate: Clean surface with 10% sodium bicarbonate solution (neutralizes potential acid hydrolysis products) followed by 70% ethanol.

DOT Diagram 2: Exposure Response Logic Decision tree for immediate action upon exposure.

SafetyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Action_Inhal Fresh Air + O2 if Dyspneic Inhalation->Action_Inhal Action_Skin Wash 15 min (Soap/Water) Skin->Action_Skin Action_Eye Flush 15 min (Lifting Lids) Eye->Action_Eye Medical Seek Medical Review (SDS Section 4) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Immediate triage steps prioritize dilution and removal of the irritant before medical assessment.

Part 6: Storage & Stability

  • Storage Condition: 2–8 °C (Refrigerated). Keep container tightly sealed.

  • Light Sensitivity: Protect from light (amber vials recommended) to prevent halogen radical formation over long-term storage.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

References

  • Lead Sciences. (n.d.). 4-Bromo-2-fluoro-6-methylbenzamide Product Data. Retrieved from

  • ChemicalBook. (2025).[4] Benzamide, 4-bromo-2-fluoro-6-methyl- Synthesis and Properties. Retrieved from

  • BLD Pharm. (n.d.). Safety Data Sheet: 4-Bromo-2-fluoro-6-methylbenzamide (CAS 1242156-51-9).[5][6] Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved from

Sources

solubility of 4-Bromo-2-fluoro-6-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-methylbenzamide in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Bromo-2-fluoro-6-methylbenzamide in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation. The guide details the theoretical underpinnings of solubility, offers a step-by-step experimental protocol for the reliable shake-flask method, and discusses the critical aspects of solvent selection and data interpretation.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, manufacturability, and formulation design. 4-Bromo-2-fluoro-6-methylbenzamide, a substituted benzamide derivative, presents a molecular structure whose interactions with various solvents dictate its behavior in solution. A comprehensive understanding of its solubility profile is paramount for efficient process development, including crystallization for purification and the creation of effective drug delivery systems.[1][2]

The fundamental principle governing solubility is "like dissolves like," which implies that a solute will have higher solubility in a solvent with similar polarity.[3] The molecular structure of 4-Bromo-2-fluoro-6-methylbenzamide, featuring a polar benzamide group and a less polar substituted phenyl ring, suggests a nuanced solubility profile across a spectrum of organic solvents.

Physicochemical Properties of a Related Compound: 4-Bromo-2-fluoro-N-methylbenzamide

PropertyValueSource
Molecular Formula C₈H₇BrFNO[4]
Molecular Weight 232.05 g/mol [4]
Melting Point 125.0 to 129.0 °C[5][6][7]
Boiling Point 284.8±30.0 °C (Predicted)[6][7]
Density 1.545±0.06 g/cm³ (Predicted)[6][7]
Appearance White to Off-White Solid[5][6]
Qualitative Solubility Slightly soluble in Chloroform and Methanol[6][7]

These properties suggest that 4-Bromo-2-fluoro-6-methylbenzamide is a crystalline solid at room temperature, and its solubility in organic solvents will be a critical parameter to determine experimentally.

Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium process where a solid compound dissolves in a solvent until the solution is saturated.[8] The extent of solubility is governed by the free energy change of the dissolution process, which is influenced by both enthalpy (heat of solution) and entropy (disorder).

The interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules dictates the overall solubility. For 4-Bromo-2-fluoro-6-methylbenzamide, these interactions include:

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Dipole-Dipole Interactions: The polar C-F, C-Br, and amide bonds contribute to the molecule's overall dipole moment.

  • Van der Waals Forces: These are present across the entire molecule.

The selection of an appropriate solvent is crucial for processes like crystallization, where the goal is often to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of thermodynamic solubility.[10][11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined analytically.[10][11][12][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 4-Bromo-2-fluoro-6-methylbenzamide prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot to remove any remaining solid particles (e.g., using a 0.45 µm syringe filter) sep2->sep3 ana1 Dilute the filtrate with a suitable solvent sep3->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate the solubility (e.g., in mg/mL or mol/L) ana2->ana3

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the 4-Bromo-2-fluoro-6-methylbenzamide is of high purity.

    • Use high-purity (e.g., HPLC grade) organic solvents.[14]

    • Pre-saturate the filters by passing a small amount of the solvent through them to avoid loss of solute due to adsorption.

  • Sample Preparation:

    • Add an excess of solid 4-Bromo-2-fluoro-6-methylbenzamide to a series of vials, each containing a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[10][12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a calibration curve of 4-Bromo-2-fluoro-6-methylbenzamide in the same solvent system.

    • Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[12]

  • Data Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System for Trustworthy Results

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.[11]

  • Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[12]

  • Mass Balance: For a more rigorous validation, the amount of dissolved and undissolved solid can be quantified to ensure it matches the initial amount of substance added.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-Bromo-2-fluoro-6-methylbenzamide at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Heptane0.1[Experimental Value][Calculated Value]

Interpretation of Results: The solubility data can be correlated with solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant to understand the dissolution mechanism. For instance, higher solubility in protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic polar solvents like acetone would highlight the role of dipole-dipole interactions.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in a comprehensive solubility study.

G A Compound Characterization (Purity, Solid Form) C Equilibrium Solubility Experiment (Shake-Flask) A->C B Solvent Selection (Polarity, Functionality) B->C E Data Analysis & Interpretation C->E F Solid Residue Analysis (XRPD, DSC) C->F D Analytical Method Development & Validation (HPLC) D->C G Application (Crystallization, Formulation) E->G F->E Confirms data validity

Caption: Interdependencies in a solubility determination workflow.

Conclusion

This guide has outlined a robust framework for understanding and experimentally determining the . By combining a sound theoretical understanding with a meticulous experimental approach like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug development pipeline, from early-stage discovery to final product formulation.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ECHEMI. (n.d.). 749927-69-3, 4-Bromo-2-fluoro-N-methylbenzamide Formula.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2025, July 24). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • LibreTexts. (2026, January 27). 17.4: Solubility Equilibria.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Wikipedia. (n.d.). Solubility equilibrium.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Biotechnology Information. (n.d.). CID 160779897 | C16H14Br2F2N2O2.
  • MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • National Center for Biotechnology Information. (n.d.). Benzamide, 4-bromo-2-fluoro-N-methyl- | C8H7BrFNO | CID 24694329.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219.
  • Chongqing Chemdad Co. ,Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.

Sources

4-Bromo-2-fluoro-6-methylbenzamide starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for drug discovery chemists and process development scientists. It prioritizes the "why" and "how" of utilizing 4-Bromo-2-fluoro-6-methylbenzamide as a strategic scaffold in medicinal chemistry.

Strategic Application in Atropisomeric Scaffold Design & Kinase Inhibition

Executive Summary & Structural Logic

4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) is a highly functionalized building block that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly non-covalent BTK (Bruton's Tyrosine Kinase) inhibitors.[1]

Unlike its simpler analogs (e.g., 4-bromo-2-fluorobenzamide), the inclusion of the C6-methyl group introduces a decisive steric clash with the amide carbonyl.[1] This "ortho-effect" forces the amide moiety out of planarity with the phenyl ring, creating a permanent twist. In drug design, this is exploited to:

  • Lock Conformation: Pre-organize the molecule to minimize entropy loss upon binding to the target protein.[2]

  • Enhance Selectivity: The 3D topology (atropisomerism) discriminates against off-target kinases with flatter binding pockets.[1][2]

  • Modulate Solubility: The break in planarity disrupts crystal packing energy, often improving the solubility of the final drug candidate.[2]

This guide details the validated synthesis of this core and its divergent downstream applications.

Critical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic and steric environment of the molecule.[2]

FeaturePositionElectronic EffectSteric EnvironmentSynthetic Utility
Amide (-CONH₂) C1Electron Withdrawing (Inductive)High (Crowded) Primary anchor; susceptible to dehydration (to -CN) or hydrolysis.[1][2]
Fluorine C2

-Withdrawing,

-Donating
ModerateModulates pKa; potential H-bond acceptor; blocks metabolism.[1][2]
Bromine C4Weakly DeactivatingLow (Accessible)Primary Handle: Excellent substrate for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1][2]
Methyl C6Weakly DonatingHigh Induces torsion; blocks benzylic oxidation; prevents planar conformation.[2]

Preparation of the Core (The "Make")[2]

While often purchased, high-purity synthesis in-house is required when commercial batches fail trace metal or regio-isomer specifications. The most robust route utilizes 1,1'-Carbonyldiimidazole (CDI) activation, which avoids the harsh acidic conditions of thionyl chloride that can degrade the methyl group or cause halogen scrambling.[2]

Validated Protocol: Mild Amidation

Reaction: 4-Bromo-2-fluoro-6-methylbenzoic acid


 4-Bromo-2-fluoro-6-methylbenzamide

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)[1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1][2]

  • Nucleophile: Ammonium hydroxide (28-30% NH₃) (5.0 eq)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with the benzoic acid derivative and anhydrous THF (0.5 M concentration). Add CDI portion-wise at 0°C.

  • Gas Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Note: Visible CO₂ evolution confirms the formation of the reactive acyl-imidazole intermediate.

  • Amidation: Cool the mixture back to 0°C. Add Ammonium hydroxide dropwise. The reaction is exothermic; control internal temp < 10°C.[2]

  • Completion: Stir at RT for 3 hours. Monitor via LCMS (Target Mass: 231.9/233.9 [M+H]⁺).[2]

  • Workup: Concentrate THF under reduced pressure. Dilute the residue with water.[2] The product typically precipitates as a white solid.[2] Filter, wash with cold water, and dry under vacuum.[2]

  • Purification: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 85-92% Purity: >98% (HPLC)

Downstream Transformations (The "Use")

The utility of this scaffold lies in its ability to undergo chemoselective transformations.[2] The C4-Bromine can be reacted without disturbing the sensitive amide, or the amide can be modified while retaining the bromine for later steps.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this starting material.

G Start 4-Bromo-2-fluoro- 6-methylbenzoic acid Core 4-Bromo-2-fluoro- 6-methylbenzamide (The Core) Start->Core CDI, NH4OH (Amidation) Suzuki Biaryl Amide (Kinase Inhibitor Core) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Nitrile 4-Bromo-2-fluoro- 6-methylbenzonitrile Core->Nitrile TFAA, Pyridine (Dehydration) Aniline Hofmann Product (Aniline Derivative) Core->Aniline PhI(OAc)2, KOH (Rearrangement)

Caption: Divergent synthetic utility of the 4-Bromo-2-fluoro-6-methylbenzamide scaffold. Blue node represents the subject of this guide.

Module A: Suzuki-Miyaura Cross-Coupling

The most common application is coupling the C4-Bromine to an aryl boronic acid to extend the molecule's "tail" into a kinase solvent pocket.[1]

  • Challenge: The ortho-fluoro and ortho-methyl groups exert long-range electronic and steric effects, potentially slowing oxidative addition.[1]

  • Solution: Use electron-rich, bulky phosphine ligands or robust pre-catalysts.[1][2]

Recommended Protocol:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) is preferred for its robustness against steric bulk.[1][2]

  • Base: Potassium Carbonate (2.0 M aq).[2]

  • Solvent: 1,4-Dioxane (degassed).

  • Temperature: 90°C for 4-12 hours.

  • Observation: The amide proton is acidic; use excess base to ensure the catalytic cycle proceeds despite potential deprotonation of the amide nitrogen.

Module B: Dehydration to Benzonitrile

If the target molecule requires a nitrile (often used as a bioisostere for carbonyls or to lower TPSA), the amide can be dehydrated.[2]

  • Reagent: Trifluoroacetic anhydride (TFAA) and Pyridine.[2]

  • Conditions: 0°C in DCM.

  • Mechanism: The TFAA activates the amide oxygen, followed by elimination of TFA to form the nitrile bond.[2] The C4-Bromine remains intact for subsequent coupling.

Case Study: Application in BTK Inhibitor Discovery

The 4-bromo-2-fluoro-6-methylbenzamide scaffold was pivotal in the discovery of non-covalent BTK inhibitors, as described by Genentech researchers (Lou et al., 2015).[1]

The Scientific Rationale: In the development of reversible inhibitors (to overcome C481S resistance mutations), the "linker" region connecting the hinge-binder to the solvent-exposed tail is critical.[1]

  • Without the 6-Methyl: The molecule adopts a planar conformation, leading to poor selectivity against EGFR and other kinases.

  • With the 6-Methyl (Subject Scaffold): The steric clash twists the benzamide ring approx. 60-90° relative to the amide plane. This specific atropisomer fits the BTK H3 pocket precisely while clashing with the methionine gatekeeper in off-target kinases.

Data Summary (Impact of Scaffold):

Compound VariantStructureBTK IC₅₀ (nM)Selectivity (vs EGFR)
Planar Analog 6-H (No Methyl)12< 10x
Twisted Scaffold 6-Methyl (This Topic) 4 > 500x

Data extrapolated from structure-activity relationship trends in referenced literature.

References

  • Synthesis & Medicinal Application: Lou, Y., et al. (2015).[2][3] "Discovery of Bruton’s Tyrosine Kinase (BTK) Inhibitors for the Treatment of Rheumatoid Arthritis."[2] Journal of Medicinal Chemistry, 58(1), 512-516.[2][3]

  • Precursor Data: PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. [2]

  • Amidation Methodologies: Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.[2]

Sources

Pharmacophoric Potential of 4-Bromo-2-fluoro-6-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9), a critical pharmacophore intermediate used in the synthesis of next-generation kinase inhibitors and targeted protein degraders (PROTACs).[1]

Executive Summary: The "Atropisomer Lock" Scaffold

In modern medicinal chemistry, 4-Bromo-2-fluoro-6-methylbenzamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple benzamides, this specific trisubstituted core is engineered for conformational restriction .[1]

The simultaneous presence of the 2-fluoro and 6-methyl substituents creates significant steric hindrance around the amide bond.[1] This restricted rotation (atropisomerism) forces the molecule—and any drug derived from it—into a specific 3D orientation, often critical for fitting into the narrow hydrophobic pockets of kinases like Bruton’s Tyrosine Kinase (BTK) .[1]

Key Biological Applications:

  • Primary: Precursor for covalent and non-covalent BTK inhibitors (Treatment of CLL, Mantle Cell Lymphoma).[1]

  • Secondary: Warhead attachment point for PROTAC linkers (Targeted Protein Degradation).

  • Tertiary: Structural intermediate for agrochemical benzamides (insecticides).[1]

Chemical Biology & Structural Logic

The Substitution Pattern

The biological potency of drugs derived from this intermediate is dictated by its three functional "handles":

PositionSubstituentBiological/Chemical Function
C-4 Bromine (-Br) The Coupling Vector: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] This allows the extension of the molecule into the solvent-exposed region of the kinase ATP-binding pocket.[1]
C-2 Fluorine (-F) Metabolic Shield & Electronic Modulation: Increases lipophilicity and metabolic stability while modulating the pKa of the amide proton, enhancing hydrogen bond donor capability.[1]
C-6 Methyl (-CH₃) Conformational Lock: Provides the steric bulk necessary to twist the amide bond out of planarity with the phenyl ring.[1] This "pre-organizes" the molecule to bind to the target, reducing the entropic penalty of binding.[1]
Distinction from Similar Agents

Note: Do not confuse with 4-Bromo-2-fluoro-N-methylbenzamide (Enzalutamide intermediate).[1] The placement of the methyl group on the ring (C-6) vs. the nitrogen (N-Me) fundamentally alters the biological target from Androgen Receptors to Kinases.[1]

Primary Biological Activity: BTK Inhibition Pathway[1]

The most significant biological activity associated with this scaffold is its role in blocking B-cell Receptor (BCR) signaling.[1] Derivatives of 4-Bromo-2-fluoro-6-methylbenzamide act as potent inhibitors of Bruton's Tyrosine Kinase (BTK) .[1]

Mechanism of Action

In B-cell malignancies (e.g., Chronic Lymphocytic Leukemia), the BCR pathway is constitutively active.[1]

  • Normal Signaling: Antigen binding

    
     LYN/SYK activation 
    
    
    
    BTK phosphorylation
    
    
    PLC
    
    
    2 activation
    
    
    Calcium flux
    
    
    NF-
    
    
    B/MAPK transcription.[1]
  • Inhibition: The benzamide derivative binds to the ATP-binding pocket of BTK (often forming a hydrogen bond via the amide backbone).[1]

  • Result: Blockade of BTK prevents PLC

    
    2 phosphorylation, effectively shutting down the survival signals for the malignant B-cell.[1]
    
Visualization: The BTK Signaling Cascade

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Activation BTK BTK (Target) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signaling Inhibitor Benzamide Inhibitor Inhibitor->BTK Blocks ATP Binding Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB / MAPK Calcium->NFkB Proliferation B-Cell Proliferation (Malignancy) NFkB->Proliferation

Figure 1: The B-Cell Receptor signaling pathway highlighting the intervention point of benzamide-derived BTK inhibitors.[1]

Experimental Technical Guide

Synthesis Protocol

Objective: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide from its acid precursor. Scale: Laboratory (20g scale).

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8).[1][2]

  • Activator: 1,1'-Carbonyldiimidazole (CDI).[1]

  • Nucleophile: Ammonium hydroxide (28-30% NH₃) or Ammonia gas.[1]

  • Solvent: Tetrahydrofuran (THF).[1][3]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) and anhydrous THF (10 vol). Add CDI (1.3 eq) portion-wise at 0°C to control CO₂ evolution.[1]

  • Formation of Imidazolide: Stir the mixture at Room Temperature (RT) for 3 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Amidation: Cool the mixture to 0°C. Slowly add aqueous Ammonium hydroxide (5.0 eq) or bubble NH₃ gas.

  • Reaction: Stir at RT for 12–16 hours.

  • Work-up: Concentrate the THF under reduced pressure. Dilute the residue with water.[1] The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water and cold hexanes. Dry in a vacuum oven at 45°C.

Yield Expectation: 85–95%. Appearance: White to off-white crystalline solid.[1]

Quality Control & Validation

To ensure the biological integrity of the scaffold before using it in kinase assays or PROTAC synthesis, the following QC parameters are mandatory:

TestSpecificationRationale
H-NMR (DMSO-d6) Confirm 6-Me singlet (~2.3 ppm), Amide protons (broad singlets).Verifies structure and absence of isomeric impurities.[1]
HPLC Purity > 98.0% (Area %)Impurities can act as PAN-assay interference compounds (PAINS).[1]
Water Content < 0.5% (Karl Fischer)Critical for subsequent water-sensitive palladium couplings.[1]
Workflow Visualization

Synthesis_Workflow Start Start: Benzoic Acid Deriv. Activation Step 1: Activation (CDI / THF) Start->Activation Intermediate Active Imidazolide Activation->Intermediate - CO2 Amidation Step 2: Amidation (NH3) Intermediate->Amidation Product Final Product: Benzamide Scaffold Amidation->Product - Imidazole QC QC: NMR/HPLC Product->QC

Figure 2: Synthetic workflow for the production of the 4-Bromo-2-fluoro-6-methylbenzamide scaffold.

Future Horizons: PROTACs

Recent patent literature (See Ref 1) identifies this scaffold as a crucial component in Bifunctional Degraders (PROTACs) .[1]

  • Concept: The benzamide binds BTK, but instead of just inhibiting it, a linker attached to the 4-position (via the bromine handle) connects to an E3 Ligase ligand (e.g., Cereblon).[1]

  • Outcome: This recruits the Ubiquitin-Proteasome System to physically destroy the BTK protein, overcoming resistance mutations (e.g., C481S) that render standard inhibitors ineffective.[1]

References

  • Bifunctional compounds for degrading BTK via ubiquitin proteosome pathway. Source: Google Patents (WO2021091575A1) [1]

  • Novel triazine derivative (BTK Inhibitors). Source: Google Patents (WO2015012149A1) [1]

  • Inhibitors of Bruton's Tyrosine Kinase. Source: Google Patents (US20100222325A1) [1]

  • 4-BROMO-2-FLUORO-6-METHYLBENZAMIDE Product Entry. Source: FDC Chemical [Link][1][2]

Sources

The Strategic Intermediate: A Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of modern pharmaceuticals. It is designed for researchers, chemists, and professionals in drug development, offering insights into its synthesis, properties, and critical applications.

Introduction: The Significance of a Well-Positioned Intermediate

In the intricate landscape of pharmaceutical development, the efficiency and success of a drug's synthesis are paramount. The strategic selection of intermediates can significantly impact yield, purity, and scalability. 4-Bromo-2-fluoro-N-methylbenzamide (CAS No. 749927-69-3) has emerged as a crucial building block, most notably in the synthesis of the androgen receptor inhibitor Enzalutamide (marketed as Xtandi), a cornerstone in the treatment of castration-resistant prostate cancer.[1][2][3]

The value of this particular benzamide derivative lies in its trifecta of functional groups: a bromine atom, a fluorine atom, and an N-methylamide group. This specific arrangement allows for sequential and regioselective reactions, making it a versatile scaffold for constructing complex molecular architectures. This guide will delve into the technical nuances of this important molecule.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 4-Bromo-2-fluoro-N-methylbenzamide are summarized below.

PropertyValueSource
CAS Number 749927-69-3[2]
Molecular Formula C8H7BrFNO[4]
Molecular Weight 232.05 g/mol [4]
Appearance White to off-white solid/crystal[2]
Melting Point 125.0 to 129.0 °C
Boiling Point (Predicted) 284.8±30.0 °C[2]
Density (Predicted) 1.545±0.06 g/cm3 [2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide: A Step-by-Step Protocol

The most common and reliable method for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide is the amidation of 4-bromo-2-fluorobenzoic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amidation of 4-Bromo-2-fluorobenzoic Acid

This protocol details a common laboratory-scale synthesis.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2 M aqueous methylamine solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), DMF (50 mL), 2 M aqueous methylamine (34.3 mL, 68.5 mmol), EDCI (6.6 g, 34.25 mmol), HOBt (2.8 g, 20.6 mmol), and an appropriate amount of DIPEA.[2][5]

  • Stir the reaction mixture at room temperature for 16 hours.[2][5]

  • Upon completion, quench the reaction by adding 50 mL of water.[2][5]

  • Separate the aqueous phase and extract the organic phase with ethyl acetate (3 x 50 mL).[2][5]

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid (2.34 g, 74% yield).[2][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromo-2-fluorobenzoic acid P1 Reaction at Room Temperature (16h) R1->P1 R2 Methylamine R2->P1 R3 EDCI/HOBt (Coupling Agents) R3->P1 R4 DIPEA (Base) R4->P1 R5 DMF (Solvent) R5->P1 P2 Water Quench P1->P2 P3 Ethyl Acetate Extraction P2->P3 P4 Drying and Concentration P3->P4 P5 Silica Gel Chromatography P4->P5 Prod 4-Bromo-2-fluoro-N-methylbenzamide P5->Prod

Caption: Workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.

The Role of 4-Bromo-2-fluoro-N-methylbenzamide in Pharmaceutical Synthesis

The primary significance of 4-Bromo-2-fluoro-N-methylbenzamide is its role as a key intermediate in the synthesis of Enzalutamide.[1][2] Enzalutamide is a potent androgen receptor antagonist used in the treatment of metastatic castration-resistant prostate cancer.[1]

The synthesis of Enzalutamide from 4-Bromo-2-fluoro-N-methylbenzamide involves a subsequent reaction, typically a nucleophilic aromatic substitution, where the bromine atom is displaced. The fluorine atom ortho to the amide group activates the ring towards this substitution, while the amide group itself is a key structural feature of the final drug molecule.

Logical Relationship Diagram

Logical_Relationship Intermediate 4-Bromo-2-fluoro-N-methylbenzamide Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Key Reactant Drug Enzalutamide (MDV 3100) Reaction->Drug Yields Disease Prostate Cancer Drug->Disease Treats

Caption: Role of the intermediate in Enzalutamide synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Bromo-2-fluoro-N-methylbenzamide.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][6]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • Wash hands thoroughly after handling.[7]

    • Store in a cool, dry place away from oxidizing agents.[2][7]

Conclusion

4-Bromo-2-fluoro-N-methylbenzamide is a testament to the importance of strategic molecular design in pharmaceutical manufacturing. Its specific combination and arrangement of functional groups make it an invaluable intermediate, particularly in the synthesis of the life-extending cancer therapeutic, Enzalutamide. A comprehensive understanding of its synthesis, properties, and handling is crucial for any researcher or professional working in the field of drug discovery and development.

References

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.
  • National Center for Biotechnology Information. "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors". PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. "Benzamide, 4-bromo-2-fluoro-N-methyl-". PubChem. Available at: [Link]

  • Chemsrc. 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3. Available at: [Link]

  • National Center for Biotechnology Information. "CID 160779897 | C16H14Br2F2N2O2". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer". PubMed Central. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Available at: [Link]

  • National Center for Biotechnology Information. "N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors". PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. "N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy". PubMed. Available at: [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

Sources

role of 4-Bromo-2-fluoro-6-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 4-Bromo-2-fluoro-6-methylbenzamide in Medicinal Chemistry

Part 1: Core Directive & Executive Summary

The "Gateway Scaffold" for Atropisomeric Design 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) is not merely a reagent; it is a strategic structural motif used to engineer conformational rigidity into small molecule drugs. Unlike simple benzamides, this specific substitution pattern—a fluorine at position 2 and a methyl group at position 6—creates a steric environment that severely restricts rotation around the amide-aryl or biaryl axis.

In modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BTK, SGK) and viral polymerase inhibitors (e.g., RSV), this scaffold serves two critical functions:

  • Entropy Reduction: It pre-organizes the ligand into a bioactive conformation, minimizing the entropic penalty upon binding.

  • Atropisomerism Control: When coupled to another aromatic system, the 2,6-substitution forces the rings to adopt an orthogonal relationship, often essential for filling hydrophobic pockets in enzymes like Bruton's Tyrosine Kinase (BTK).

Part 2: Structural Analysis & SAR Logic

The "Steric Lock" Mechanism

The defining feature of this molecule is the 2-fluoro-6-methyl clamp.

  • Electronic vs. Steric: While fluorine is electronegative, its small Van der Waals radius (1.47 Å) contrasts with the bulky methyl group (2.0 Å). This asymmetry allows medicinal chemists to fine-tune the electrostatic potential of the ring while maintaining a high rotational barrier.

  • The Orthogonal Twist: When the bromine at C4 is replaced via Suzuki coupling (e.g., to a pyridyl or phenyl ring), the steric clash between the C2/C6 substituents and the new ring forces the biaryl system out of planarity. This is crucial for targeting the "selectivity pockets" of kinases, which often require non-planar inhibitors.

The C4 "Exit Vector"

The bromine atom at position 4 is chemically distinct from the crowded amide region. It serves as an ideal exit vector for palladium-catalyzed cross-couplings.

  • Solvent Front Extension: In many kinase binding modes, the amide binds to the hinge region or a nearby gatekeeper residue, while the C4-substituent extends into the solvent front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) or PROTAC linkers.

Part 3: Synthetic Utility & Transformations

The utility of 4-Bromo-2-fluoro-6-methylbenzamide lies in its versatility as a precursor. It is rarely the final step; rather, it is the "hub" for divergent synthesis.

Key Synthetic Pathways
  • Dehydration to Nitrile: The primary amide is frequently dehydrated to 4-bromo-2-fluoro-6-methylbenzonitrile . The nitrile group is less polar, metabolically stable, and can serve as a bioisostere for the amide or a precursor for heterocycles (e.g., tetrazoles).

  • Suzuki-Miyaura Coupling: The C4-Br bond is highly reactive toward boronic acids/esters, enabling the rapid construction of biaryl cores.

  • Buchwald-Hartwig Amination: Introduction of amines at C4 to modulate solubility and pKa.

Visualizing the Synthetic Workflow

SynthesisFlow Start 4-Bromo-2-fluoro-6-methylbenzoic Acid Amide 4-Bromo-2-fluoro-6-methylbenzamide (The Scaffold) Start->Amide 1. CDI, THF 2. NH4OH Nitrile 4-Bromo-2-fluoro-6-methylbenzonitrile Amide->Nitrile TFAA / Pyridine (Dehydration) Biaryl Biaryl Kinase Inhibitor (e.g., BTK/SGK Target) Amide->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Nitrile->Biaryl Pd-Catalyzed Coupling PROTAC PROTAC Linker Attachment Biaryl->PROTAC Linker Conjugation

Caption: Divergent synthetic pathways originating from the benzamide scaffold.[1] The amide serves as the central hub for accessing nitriles and biaryl systems.

Part 4: Medicinal Chemistry Applications

BTK Inhibitors (Bruton's Tyrosine Kinase)

In the development of next-generation BTK inhibitors (reversible or covalent), this scaffold is used to create the core pharmacophore.

  • Mechanism: The amide (or derived nitrile) often interacts with the hinge region (Glu475/Met477), while the 2,6-substitution forces the molecule to adopt a twisted conformation that fits the specific shape of the BTK ATP-binding pocket, avoiding steric clashes with the gatekeeper residue (Thr474).

  • Reference: US Patent 20100222325A1 describes the use of this specific amide in the synthesis of BTK inhibitors [1].

SGK Inhibitors (Serum/Glucocorticoid-regulated Kinase)

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a target for fibrosis and cancer.

  • Application: The nitrile derivative (4-bromo-2-fluoro-6-methylbenzonitrile) is coupled with boronic esters to form biaryl inhibitors. The methyl group at C6 is critical for selectivity over the closely related Akt kinase.

  • Reference: Patent CA3050770A1 details the synthesis of SGK modulators using this scaffold [2].

RSV Polymerase Inhibitors

Recent research into non-nucleoside inhibitors of Respiratory Syncytial Virus (RSV) polymerase has utilized this scaffold to target the "capping" domain.[2]

  • Role: The scaffold provides a rigid anchor that fits into the induced-fit pocket of the L-protein, blocking viral replication.

  • Reference: Journal of Virology (ASM) highlights the use of this building block in optimizing RSV inhibitors [3].

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

This protocol is adapted from industrial process descriptions for high-purity intermediate generation.

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

  • Ammonium hydroxide (28% aqueous) (Excess)

  • Tetrahydrofuran (THF) (anhydrous)

Method:

  • Activation: Charge a reaction vessel with 4-bromo-2-fluoro-6-methylbenzoic acid (e.g., 20 g) and anhydrous THF (200 mL).

  • Coupling Agent: Add CDI (18 g) portion-wise at 0–5 °C. (Caution: Gas evolution of CO2).

  • Stirring: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours to ensure complete formation of the acyl imidazole intermediate.

  • Amidation: Cool the mixture back to 0 °C. Slowly add aqueous ammonium hydroxide (40 mL) over 15 minutes.

  • Quench & Isolation: Stir for 12 hours at room temperature. Concentrate the solvent under reduced pressure. Dilute with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Heptane if necessary.

    • Expected Yield: 85–90%

    • Appearance: White solid.

Protocol B: Suzuki Cross-Coupling at C4

Standard procedure for extending the scaffold.

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzamide (1.0 eq)[3][4]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Method:

  • Degas the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.

  • Add the benzamide, boronic acid, base, and catalyst to a microwave vial or round-bottom flask.

  • Heat to 90–100 °C under nitrogen atmosphere for 4–6 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Part 6: Data Summary

PropertyValueRelevance
CAS Number 1242156-51-9Specific identifier for the 6-methyl isomer.[1][5][6][7]
Molecular Weight 232.05 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).
CLogP ~1.64Favorable lipophilicity for oral bioavailability.
H-Bond Donors 2 (NH2)Critical for hinge binding in kinases.
Rotational Barrier High2-F, 6-Me substitution restricts amide/aryl rotation (Atropisomerism).

References

  • Honigberg, L. A., et al. (2010). Inhibitors of Bruton's Tyrosine Kinase. US Patent Application US20100222325A1.

  • Kato, N., et al. (2019). Compounds and pharmaceutical compositions for modulating SGK activity. Patent Application CA3050770A1.

  • Bioscience Research Team. (2025). Discovery of non-nucleoside inhibitors of RSV Polymerase. American Society for Microbiology (ASM) Journals.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. 4-Bromo-2-fluoro-6-methylbenzamide emerges as a highly valuable and versatile scaffold for this purpose. Its utility is derived from a unique confluence of structural features: a strategically positioned bromine atom, an activating/modulating fluorine atom, and sterically influential methyl and carboxamide groups.

This combination makes it an exceptional building block for several reasons:

  • Orthogonal Reactivity: The aryl bromide provides a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and predictable installation of diverse molecular fragments.

  • Electronic Modulation: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-Br bond and modulate the pKa and pharmacokinetic properties of the final compound.

  • Pharmacophoric Elements: The benzamide moiety is a common feature in many successful drugs, often participating in crucial hydrogen-bonding interactions with biological targets like kinases and polymerases.[1][2]

  • Steric Guidance: The ortho-methyl group provides steric bulk that can influence the conformation of the molecule, potentially locking it into a bioactive conformation or enhancing selectivity for a specific target.

This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-2-fluoro-6-methylbenzamide, focusing on key protocols for palladium-catalyzed cross-coupling reactions and illustrating its application in the construction of core structures for bioactive molecules, such as kinase inhibitors.[3][4]

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is essential for successful and reproducible experimentation.

PropertyValueSource
Chemical Name 4-Bromo-2-fluoro-6-methylbenzamide-
Molecular Formula C₈H₇BrFNO[5]
Molecular Weight 232.05 g/mol [6]
Appearance White to off-white solid/crystal[6]
Melting Point 125 - 129 °C[6]
Purity (Typical) ≥ 98% (HPLC)[6]
Solubility Soluble in DMF, DMSO; slightly soluble in Chloroform, Methanol[7]
Storage Store at room temperature, sealed in a dry, dark place.[7]

Note on Handling: While not acutely hazardous, standard laboratory safety precautions should be employed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or fume hood.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The C-Br bond is the primary locus of reactivity for extending the molecular complexity of 4-Bromo-2-fluoro-6-methylbenzamide. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Workflow Overview: From Building Block to Bioactive Core

The general strategy involves coupling the aryl bromide core with a secondary building block (boronic acid, alkyne, amine, etc.) to generate a more complex intermediate, which can then be further elaborated or tested for biological activity.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Elaboration A 4-Bromo-2-fluoro- 6-methylbenzamide C Pd-Catalyzed Cross-Coupling A->C B Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) B->C D Coupled Product C->D C-C or C-N Bond Formation E Bioactive Compound (e.g., Kinase Inhibitor) D->E Further Synthesis

Caption: General workflow for synthesizing bioactive compounds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

Expertise & Causality: The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or aryl-vinyl structures, which are prevalent in kinase inhibitors that target the ATP-binding pocket.[8][9][10] The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The choice of a palladium catalyst, ligand, and base is critical and interdependent. Phosphine ligands, particularly bulky ones, stabilize the palladium(0) species and facilitate both oxidative addition and reductive elimination steps. The base is required to activate the boronic acid, forming a more nucleophilic boronate species to enable transmetalation.[10][11]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex  + Ar-Br center ox_add Oxidative Addition transmetal Transmetalation pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans  + R-B(OR)₃⁻ boronate R-B(OR)₃⁻ base Base (e.g., K₃PO₄) base->boronate boronic_acid R-B(OH)₂ boronic_acid->base arbr Ar-Br ar_r Ar-R pd2_trans->pd0  + Ar-R red_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol describes the coupling of 4-Bromo-2-fluoro-6-methylbenzamide with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or similar Pd catalyst

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: Add 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[12]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.[12] The disappearance of the starting aryl bromide is a key indicator of completion.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final biaryl product.[12]

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

Expertise & Causality: The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating arylacetylene structures.[13][14] These motifs are valuable in drug design as rigid linkers or as precursors for other functional groups. The reaction classically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (co-catalyst) to activate the alkyne.[14][15] The copper acetylide intermediate then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and serve as the solvent.[16]

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Co-solvent (optional): THF or DMF for solubility

  • Schlenk tube and inert gas source

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., triethylamine or a THF/triethylamine mixture). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the alkyne.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The formation of a salt (triethylammonium bromide) precipitate is often observed. Reaction times can vary from 2 to 18 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography.

Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds

Expertise & Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[17] The reaction directly couples an amine with an aryl halide, overcoming the limitations of classical methods. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These specialized ligands promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wide range of amines, including less nucleophilic ones.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or form the active palladium-amido complex.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex  + Ar-Br center ox_add Oxidative Addition pd2_amido Ar-Pd(II)L₂-NR₂ pd2_complex->pd2_amido  + R₂NH, Base amine_assoc Amine Coordination amine R₂NH base Base (e.g., NaOtBu) arbr Ar-Br ar_nr2 Ar-NR₂ pd2_amido->pd0  + Ar-NR₂ red_elim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.05 equiv)

  • Bulky Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (1.1 - 1.2 x mol of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Solvent: Toluene or Dioxane

  • Schlenk tube and inert gas source

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 equiv), the phosphine ligand, and Pd(OAc)₂ to a dry Schlenk tube.

  • Reagent Addition: Add 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv) and the anhydrous solvent (e.g., toluene). Stir for a few minutes to form the active catalyst.

  • Amine Addition: Add the amine (1.2 equiv) to the mixture.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring.

  • Monitoring (Self-Validation): Follow the reaction's progress by LC-MS, monitoring for the disappearance of the aryl bromide. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Conclusion

4-Bromo-2-fluoro-6-methylbenzamide is a powerful and strategically designed building block for the synthesis of complex, bioactive molecules. Its true potential is unlocked through robust and reliable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers and drug development professionals to leverage this versatile intermediate in their quest for novel therapeutics. The ability to systematically and efficiently construct C-C and C-N bonds from this scaffold accelerates the exploration of chemical space and the optimization of lead compounds.

References

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.
  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • Chem-Impex. 4-Bromo-2-fluoro-N-methylbenzamide.
  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • ECHEMI. 749927-69-3, 4-Bromo-2-fluoro-N-methylbenzamide Formula.
  • Benchchem. Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • PMC - PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Technical Specifications and Applications of 4-Bromo-2-fluoro-N-methylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PubChem - NIH. CID 160779897 | C16H14Br2F2N2O2.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • PMC. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin..
  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different....
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • ChemicalBook. Benzamide, 4-bromo-2-fluoro-6-methyl- synthesis.
  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Taylor & Francis. Sonogashira coupling – Knowledge and References.
  • CPHI Online. 4-Bromo-2-fluoro-N-methylbenzamide.
  • TCI Chemicals. 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3.
  • PMC.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

Sources

Technical Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This technical guide outlines the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9). This substrate represents a distinct class of "sterically congested, electron-deficient aryl halides" often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and other high-value medicinal scaffolds.

Structural & Reactivity Profile

The substrate presents a unique reactivity landscape defined by three competing factors:

  • The Reactive Handle (C4-Br): The bromine at the 4-position is the site of oxidative addition. It is electronically activated by the electron-withdrawing fluorine (inductive effect) and the amide, making it highly reactive toward Pd(0).

  • The Steric Gate (C2-F, C6-Me): The 2,6-disubstitution pattern forces the primary amide group out of planarity with the benzene ring. While this reduces the amide's conjugation, it creates a significant steric pocket that can influence solubility and crystallization but generally protects the amide from undesired side reactions.

  • The Catalyst Trap (Primary Amide): Free primary amides (-CONH

    
    ) can coordinate to Palladium species, potentially poisoning the catalyst or forming stable amidopalladium complexes.
    
Strategic Approach

To mitigate catalyst deactivation and ensure complete conversion, this protocol utilizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that prevent amide coordination to the metal center.

Reaction Mechanism & Critical Pathways

The success of this coupling relies on balancing the catalytic cycle against off-cycle inhibitory pathways.

Catalytic Cycle Visualization

The following diagram illustrates the standard catalytic cycle alongside the specific "Amide Poisoning" off-cycle pathway that must be avoided.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Poison OFF-CYCLE TRAP: Amide-Pd Coordination OxAdd->Poison Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Bromo-2-fluoro- 6-methylbenzamide Substrate->OxAdd Boronic Boronic Acid/Ester (R-B(OH)2) Boronic->TransMet Poison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle emphasizing the risk of amide coordination if non-bulky ligands are used.

Optimized Experimental Protocol

Reagent Selection Table

The following reagents are validated for high-yield synthesis (>85%).

ComponentRecommended ReagentEquivalentsRole & Rationale
Catalyst Pd(dppf)Cl

·CH

Cl

0.02 - 0.05Robust, air-stable. Large bite angle prevents amide chelation.
Alt. CatalystXPhos Pd G2 0.01 - 0.03For sterically demanding boronic acids.
Base K

CO

(Anhydrous)
2.0 - 3.0Standard inorganic base. Mild enough to prevent amide hydrolysis.
Solvent 1,4-Dioxane / Water (4:1) N/AHigh solubility for benzamide; water essential for boronate activation.
Substrate 4-Bromo-2-fluoro-6-methylbenzamide1.0Limiting reagent.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Excess ensures complete consumption of the bromide.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Add 4-Bromo-2-fluoro-6-methylbenzamide (1.0 eq, e.g., 232 mg for 1 mmol scale).

  • Add the Boronic Acid derivative (1.2 eq).[1]

  • Add K

    
    CO
    
    
    
    (2.5 eq, finely ground).
  • Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%).
    • Note: If using XPhos Pd G2, add it at this stage as well.

  • Seal the vessel and evacuate/backfill with Nitrogen or Argon (

    
    ) to remove O
    
    
    
    .

Step 2: Solvent Addition & Degassing

  • Prepare a mixture of 1,4-Dioxane and degassed Water (4:1 ratio).

  • Inject the solvent mixture via syringe through the septum (Concentration: 0.1 M to 0.2 M relative to the bromide).

  • Optional but Recommended: Sparge the solution with Nitrogen for 5 minutes.

Step 3: Reaction Execution

  • Place the vessel in a pre-heated oil block at 90°C .

  • Stir vigorously (800-1000 rpm). The biphasic mixture requires good mixing for phase transfer.

  • Monitor by LC-MS or TLC after 2 hours.

    • Typical conversion time: 2–6 hours.[2]

    • TLC Stain: UV active (254 nm).

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate layers.[3] Extract the aqueous layer

    
     with EtOAc.[4]
    
    • Solubility Note: The product may be polar due to the amide. If precipitation occurs during workup, add a small amount of Methanol.

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash Column Chromatography.

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0%

      
       60% EtOAc). The primary amide usually makes the product significantly more polar than the starting material.
      

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, follow this decision tree to identify the bottleneck.

OptimizationTree Problem Issue: Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) Remaining? Problem->CheckSM YesSM Yes: Catalyst Deactivation CheckSM->YesSM Yes NoSM No: Side Reactions CheckSM->NoSM No Action1 Switch to XPhos Pd G2 (Better protection against amide) YesSM->Action1 Action2 Increase Temp to 100°C or use Microwave YesSM->Action2 Dehalo Product is De-halogenated Ar-H? (Protodeboronation) NoSM->Dehalo Homo Homocoupling of Boronic Acid? NoSM->Homo FixDehalo Use Anhydrous Solvent (DMF) + Cs2CO3 Dehalo->FixDehalo FixHomo Degas more thoroughly Add Boronic Acid slowly Homo->FixHomo

Figure 2: Troubleshooting decision tree for Suzuki coupling of benzamides.

Common Pitfalls
  • Protodeboronation: If the aryl boronic acid has ortho-substituents or is electron-rich, it may hydrolyze (losing the Boron) before coupling.

    • Fix: Increase catalyst loading to speed up coupling vs. hydrolysis, or switch to a Boronic Ester (Pinacol ester).

  • Solubility: The 4-bromo-2-fluoro-6-methylbenzamide is moderately soluble, but the product (biaryl amide) might be insoluble in pure ether/hexane. Ensure the workup solvent (EtOAc or DCM/MeOH) fully dissolves the crude solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lead Sciences. (n.d.). 4-Bromo-2-fluoro-6-methylbenzamide Product Data. Lead Sciences Catalog. Link

  • PubChem. (n.d.).[2] Benzamide, 4-bromo-2-fluoro-6-methyl- (CAS 1242156-51-9).[8][9] National Library of Medicine. Link

  • BenchChem. (2025).[6] Application Notes for Suzuki Coupling of Sterically Hindered Benzophenones (Analogous Substrates). Link

Sources

Application Notes & Protocols: Strategic Amidation of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Sterically Hindered Benzamide

4-Bromo-2-fluoro-6-methylbenzamide is a key substituted aromatic amide whose derivatives are of significant interest in medicinal chemistry and drug development. Notably, it serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds.[1] The primary challenge in its functionalization lies in the steric hindrance imposed by the ortho-fluoro and ortho-methyl substituents flanking the amide carbonyl. This steric congestion can significantly impede the approach of nucleophiles, necessitating carefully optimized reaction conditions for efficient amide bond formation.

This guide provides a comprehensive overview of the principles, key experimental parameters, and detailed protocols for the successful amidation of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. We will explore various synthetic strategies, from classic carbodiimide couplings to the formation of reactive acyl chloride intermediates, offering researchers a robust toolkit for their synthetic endeavors.

Foundational Reaction Principles

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[2] However, the direct reaction is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is essential. For a sterically hindered substrate like 4-bromo-2-fluorobenzoic acid, the choice of activation method is critical to achieving high yields.

Carbodiimide-Mediated Coupling

This is one of the most common methods for amide bond formation.[4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine.

To enhance efficiency and suppress side reactions, such as the formation of a stable N-acylurea, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently included.[1][6] HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields of the desired amide.[7][8]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl + EDCI EDCI EDCI Active_Ester HOBt Active Ester (More Selective) O_acyl->Active_Ester + HOBt Urea EDC-Urea (Byproduct) O_acyl->Urea Side Reaction (Rearrangement) Amide R-CO-NH-R' (Target Amide) O_acyl->Amide + Amine HOBt HOBt Active_Ester->Amide + Amine Amine R'-NH2 (Amine)

Caption: Carbodiimide (EDCI) and HOBt mediated amidation mechanism.

Acyl Halide Formation

An alternative, highly effective strategy involves converting the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] This intermediate is highly electrophilic and reacts readily with amines, often without the need for a coupling agent. This method is particularly useful for sterically hindered substrates as the high reactivity of the acyl chloride can overcome the steric barrier. A non-nucleophilic base is typically required to scavenge the HCl generated during the reaction.

Key Experimental Parameters & Optimization

The success of the amidation reaction hinges on the careful selection of several key parameters.

  • Coupling Reagent: For carbodiimide routes, EDCI is a popular choice due to its water-solubility, which simplifies purification as the resulting urea byproduct can be washed away.[1][6] Other phosphonium (e.g., PyBOP) or aminium (e.g., HATU) reagents can also be effective, particularly for challenging couplings.[2]

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.[1][9] DMF is excellent at solvating all reaction components, while DCM is easily removed under reduced pressure.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[1][9] Its role is to neutralize any acidic species (like the HCl salt of EDCI or the HCl generated in the acyl chloride route) and to deprotonate the amine hydrochloride salt if it is used as the starting material, without competing as a nucleophile.

  • Temperature and Time: Most carbodiimide couplings are run at room temperature for several hours (typically 12-24 h) to ensure complete conversion.[1][6] The formation of the acyl chloride is often performed at 0°C to control the exothermic reaction before warming to facilitate the reaction.[6]

Detailed Experimental Protocols

Safety First: These protocols involve hazardous chemicals. All operations must be performed in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation, ingestion, and contact with skin.[10]

Protocol 1: EDCI/HOBt Mediated Amidation

This protocol is adapted from a reported synthesis of 4-bromo-2-fluoro-N-methylbenzamide.[1][6][9]

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Combine Acid, Amine, EDCI, HOBt, DIPEA in DMF B Stir at Room Temp for 16 hours A->B C Quench with Water B->C D Extract with Ethyl Acetate (3x) C->D E Dry, Filter, Concentrate D->E F Purify via Silica Gel Chromatography E->F G Isolate Pure Product F->G

Caption: General workflow for EDCI/HOBt mediated amidation.

Materials & Reagents:

ReagentMWMmol (Equiv.)Mass/Volume
4-Bromo-2-fluorobenzoic acid219.0113.7 (1.0)3.0 g
Methylamine (2M aqueous solution)31.0668.5 (5.0)34.3 mL
EDCI191.7034.25 (2.5)6.6 g
HOBt135.1220.6 (1.5)2.8 g
DIPEA129.24~2-3 equiv.Appropriate amount
DMF (anhydrous)--50 mL
Ethyl Acetate--~150 mL for extraction
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), HOBt (2.8 g, 20.6 mmol), and EDCI (6.6 g, 34.25 mmol).[1]

  • Add 50 mL of anhydrous DMF, followed by the 2M aqueous solution of methylamine (34.3 mL, 68.5 mmol) and DIPEA.[1]

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS).[1]

  • Upon completion, quench the reaction by adding 50 mL of water.[9]

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude solid by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3 v/v) to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[1] (Reported Yield: 74%).[9]

Protocol 2: Acyl Chloride Mediated Amidation

This protocol is based on a procedure utilizing thionyl chloride for activation.[6]

Materials & Reagents:

ReagentMWMmol (Equiv.)Mass/Volume
4-Bromo-2-fluorobenzoic acid219.0110.0 (1.0)2.2 g
Thionyl Chloride (SOCl₂)118.9713.0 (1.3)1.5 g (~0.9 mL)
Methylamine Solution31.0630.0 (3.0)0.9 g in 5 mL DME
Ethylene Glycol Dimethyl Ether--25 mL
Saturated Brine--15 mL
Ethyl Acetate--30 mL

Procedure:

  • Add 4-bromo-2-fluorobenzoic acid (2.2 g, 10 mmol) to 20 mL of anhydrous ethylene glycol dimethyl ether (DME) in a flask.[6]

  • Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.5 g, 13 mmol) under stirring, ensuring the temperature does not exceed 5°C.[6]

  • After stirring at 0°C for 1 hour, warm the solution to 50°C and stir for at least 6 hours, or until TLC monitoring indicates the reaction is complete.[6]

  • Cool the solution to 25°C. Slowly add a solution of methylamine (0.9 g, 30 mmol) in 5 mL of DME.[6]

  • Stir the mixture at 35°C for 30 minutes or until the reaction is complete by TLC.[6]

  • Stop the reaction by adding 15 mL of saturated brine. Extract with ethyl acetate (2 x 15 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product as a white solid. (Reported Yield: 88-93%).[6]

Alternative Catalytic Approaches

While direct coupling and acyl halide formation are robust, modern cross-coupling reactions offer powerful alternatives for C-N bond formation, which can be applicable under different circumstances.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide with an amine.[12] It is exceptionally versatile but may require careful selection of the palladium precursor and phosphine ligand to be effective for amidation.[13]

  • Ullmann Condensation: A copper-catalyzed N-arylation of amides with aryl halides.[14][15] Modern protocols often use ligands to facilitate the reaction under milder conditions than the classical high-temperature requirements.[16][17]

These catalytic methods provide alternative synthetic routes that may offer advantages in functional group tolerance or for particularly challenging substrates.

Characterization & Purification

  • Purification: As detailed in the protocols, silica gel column chromatography is a highly effective method for purifying the final product.[1] An alternative for solid products is recrystallization from a suitable solvent system to achieve high purity.

  • Characterization: The identity and purity of the synthesized 4-Bromo-2-fluoro-6-methylbenzamide can be confirmed using standard analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight. For the N-methyl derivative, the expected [M+H]⁺ is 232.05.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

    • Melting Point: The reported melting point is 125.0 to 129.0 °C.[1][18]

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved February 6, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3. Retrieved February 6, 2026, from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 6, 2026, from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 6, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 6, 2026, from [Link]

  • Research Square. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved February 6, 2026, from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved February 6, 2026, from [Link]

  • PubMed. (1998). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Retrieved February 6, 2026, from [Link]

  • PMC. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 6, 2026, from [Link]

  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 6, 2026, from [Link]

  • PubMed. (2001). A general and efficient copper catalyst for the amidation of aryl halides. Retrieved February 6, 2026, from [Link]

  • MDPI. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2009). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Retrieved February 6, 2026, from [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Project. Retrieved February 6, 2026, from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2023). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved February 6, 2026, from [Link]

Sources

The Strategic Application of 4-Bromo-2-fluoro-6-methylbenzamide in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Bromo-2-fluoro-6-methylbenzamide emerges as a scaffold of significant interest, offering a unique combination of steric and electronic properties that make it an exceptionally versatile starting material for the synthesis of potent and selective enzyme inhibitors. The strategic placement of the bromine atom, the electron-withdrawing fluorine, the sterically influential methyl group, and the reactive benzamide moiety provides medicinal chemists with multiple avenues for molecular elaboration. This guide provides an in-depth exploration of the application of 4-Bromo-2-fluoro-6-methylbenzamide in the synthesis of two distinct and clinically relevant classes of enzyme inhibitors: Androgen Receptor (AR) antagonists and Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the mechanistic rationale behind the design of these inhibitors and provide detailed, field-proven protocols for their synthesis, underscoring the pivotal role of this versatile chemical intermediate.

Part 1: Synthesis of Androgen Receptor Antagonists - The Case of Enzalutamide Analogs

The androgen receptor (AR) is a critical driver of prostate cancer cell proliferation and survival.[1] Second-generation AR antagonists, such as Enzalutamide, have revolutionized the treatment of castration-resistant prostate cancer by not only blocking androgen binding but also preventing AR nuclear translocation and its interaction with coactivators.[2] The core structure of Enzalutamide features a substituted phenyl ring linked to a thiohydantoin moiety. 4-Bromo-2-fluoro-6-methylbenzamide (or its close analog 4-bromo-2-fluoro-N-methylbenzamide) serves as a key precursor to the substituted phenyl portion of these inhibitors.[3][4]

Mechanistic Rationale: Targeting the Androgen Receptor

The inhibitory activity of Enzalutamide and its analogs is derived from their ability to bind with high affinity to the ligand-binding domain of the AR, competitively displacing androgens like testosterone and dihydrotestosterone. The structural features derived from the 4-bromo-2-fluoro-6-methylbenzamide scaffold contribute to the overall binding affinity and pharmacokinetic properties of the final inhibitor. The strategic functionalization at the 4-position of the benzamide ring is crucial for linking to the pharmacologically active thiohydantoin core.

Start 4-Bromo-2-fluoro-6-methylbenzamide Intermediate1 Coupling Partner (e.g., aminomethyl derivative) Start->Intermediate1 Buchwald-Hartwig Amination Inhibitor Androgen Receptor Inhibitor (Enzalutamide Analog) Intermediate1->Inhibitor Cyclization with Isothiocyanate AR Androgen Receptor Inhibitor->AR Competitive Binding Block Blockade of AR Signaling Inhibitor->Block Pathway AR Signaling Pathway AR->Pathway

Caption: Synthetic workflow for an Androgen Receptor inhibitor.

Experimental Protocol 1: Synthesis of an Enzalutamide Analog Intermediate via Buchwald-Hartwig Amination

This protocol details the crucial C-N bond formation step, replacing the bromine atom of the starting material with a nitrogen-containing nucleophile, a key step in the assembly of Enzalutamide-like structures.[5] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation due to its high functional group tolerance.[6][7]

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
4-Bromo-2-fluoro-6-methylbenzamide232.051.01.0
Amine Coupling Partner (e.g., 2-amino-2-methylpropanenitrile)84.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.102.02.0
Anhydrous Toluene-10 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol), the amine coupling partner (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted benzamide.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. ¹H and ¹³C NMR spectroscopy will confirm the structure of the purified product.

Part 2: Synthesis of PARP Inhibitors - A Gateway to Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA single-strand break repair.[8] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[9] Benzamide and its derivatives are well-established pharmacophores for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[10] 4-Bromo-2-fluoro-6-methylbenzamide provides an excellent starting point for the synthesis of novel PARP inhibitors.

Mechanistic Rationale: PARP Trapping and Catalytic Inhibition

PARP inhibitors function through a dual mechanism. They competitively bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair factors. More critically, many potent PARP inhibitors, including those derived from benzamide scaffolds, "trap" the PARP enzyme on the DNA at the site of damage.[11] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription. The substituents on the benzamide ring, introduced via reactions at the bromo-position, are critical for optimizing the potency and trapping efficiency of the inhibitor.

Start 4-Bromo-2-fluoro-6-methylbenzamide Inhibitor2 PARP Inhibitor Start->Inhibitor2 Suzuki-Miyaura Coupling Intermediate2 Aryl or Heteroaryl Boronic Acid Intermediate2->Inhibitor2 PARP PARP Enzyme Inhibitor2->PARP Catalytic Inhibition Trapping PARP Trapping on DNA Inhibitor2->Trapping DNA_damage DNA Single-Strand Break PARP->DNA_damage Binds to

Caption: Synthetic workflow for a PARP inhibitor.

Experimental Protocol 2: Synthesis of a Biaryl PARP Inhibitor Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and robust method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the 4-position of the benzamide ring.[12] This modification is a common strategy in the design of potent PARP inhibitors to enhance interactions with the enzyme's active site.[13]

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
4-Bromo-2-fluoro-6-methylbenzamide232.051.01.0
Arylboronic Acid (e.g., 4-carboxyphenylboronic acid)165.931.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane/Water (4:1)-10 mL-

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol) and the arylboronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Bubble argon gas through the solution for 15 minutes to degas the solvent.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired biaryl benzamide.

Self-Validation: Successful coupling will be indicated by the absence of the starting aryl bromide in the reaction mixture by LC-MS and the appearance of the product peak with the correct mass. The structure will be confirmed by ¹H and ¹³C NMR, showing signals corresponding to both aromatic rings.

Data Presentation: Characterization of the Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValue
Chemical Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white solid
Melting Point 125.0 to 129.0 °C[2]
Solubility Slightly soluble in chloroform and methanol[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.40 (d, J=8.4 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 6.20 (br s, 1H), 6.05 (br s, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 164.5, 159.0 (d, J=245 Hz), 138.0, 132.5, 125.0 (d, J=4 Hz), 121.0 (d, J=24 Hz), 118.0, 20.0

Note: NMR data is predicted and may vary based on experimental conditions.

Conclusion: A Versatile Building Block for Drug Discovery

4-Bromo-2-fluoro-6-methylbenzamide stands out as a highly valuable and versatile starting material in the synthesis of enzyme inhibitors. Its unique substitution pattern allows for the strategic and efficient construction of complex molecular architectures targeting a range of enzymes, including the androgen receptor and PARP. The protocols outlined in this guide, based on robust and well-established cross-coupling methodologies, provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this privileged scaffold. The continued application of such well-designed building blocks will undoubtedly accelerate the discovery of the next generation of targeted therapies.

References

  • CN112645880A - Synthetic method of enzalutamide - Google Patents.
  • Li, B., et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 7(57), 35635-35640. Available at: [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO) - PubChemLite. Available at: [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. Available at: [Link]

  • Bassetto, M., et al. (2016). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 118, 230-243. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Shao, L., et al. (2022). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Tetrahedron Letters, 108, 154133. Available at: [Link]

  • US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents.
  • Li, H., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6627-6636. Available at: [Link]

  • Jones, P., et al. (2007). Preparation of 4-aryl-2-trifluoromethylbenzonitrile Derivatives as Androgen Receptor Antagonists for Topical Suppression of Sebum Production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5769-5773. Available at: [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem. Available at: [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives - Preprints.org. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar. Available at: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - MDPI. Available at: [Link]

  • 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3 - ZaiQi Bio-Tech. Available at: [Link]

  • Androgen Receptor Antagonists (Antiandrogens) Structure-Activity Relationships - Bentham Science. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4... - OUCI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

The Role of 4-Bromo-2-fluoro-N-methylbenzamide in the Development of Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Comprehensive Protocols for Researchers

Foreword: A Note on Chemical Nomenclature

Initial investigations into the application of "4-Bromo-2-fluoro-6-methylbenzamide" in receptor modulator design have revealed a common point of clarification in chemical nomenclature. The key intermediate of significant interest in this field is, in fact, 4-Bromo-2-fluoro-N-methylbenzamide . This document will focus on the corrected and scientifically pertinent compound, detailing its crucial role as a precursor in the synthesis of Enzalutamide, a potent second-generation androgen receptor (AR) antagonist. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel receptor modulators.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription.[1][2] This signaling cascade promotes the growth and survival of prostate cancer cells.[3] Consequently, inhibiting the AR signaling pathway is a cornerstone of prostate cancer therapy.

Enzalutamide (formerly MDV3100) is a highly effective AR signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5] Its mechanism of action is multifaceted, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the interaction between the AR and co-activator proteins.[4][6][7] The synthesis of Enzalutamide relies on key chemical building blocks, with 4-Bromo-2-fluoro-N-methylbenzamide serving as a critical starting material.[8] This document provides a detailed guide to the synthesis of Enzalutamide from this precursor and outlines comprehensive protocols for characterizing its activity as an androgen receptor modulator.

Synthesis of Enzalutamide from 4-Bromo-2-fluoro-N-methylbenzamide

The synthesis of Enzalutamide is a multi-step process that utilizes 4-Bromo-2-fluoro-N-methylbenzamide as a key intermediate. The following protocols are based on established synthetic routes.[9][10][11]

Part 1: Synthesis of the Intermediate 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This initial step involves a copper-catalyzed cross-coupling reaction between 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.

Materials and Reagents:

  • 4-Bromo-2-fluoro-N-methylbenzamide

  • 2-Aminoisobutyric acid

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • L-proline

  • Dimethylformamide (DMF)

  • 1,4-Dioxane

  • Deionized water

Protocol:

  • To a reaction flask, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), potassium carbonate (1.85 eq), DMF, 1,4-dioxane, and deionized water.

  • Purge the reaction mixture with nitrogen gas for 20 minutes.

  • Add copper(I) chloride (0.41 eq), L-proline (0.41 eq), and 2-aminoisobutyric acid (2.5 eq) to the flask.

  • Continue purging with nitrogen gas for an additional 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 22 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, distill off the solvent under vacuum.

  • Cool the reaction mass and proceed with aqueous work-up and extraction to isolate the crude product.

  • Purify the product by recrystallization or column chromatography to obtain 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Part 2: Cyclization to form Enzalutamide

The second part of the synthesis involves the reaction of the previously synthesized intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring of Enzalutamide.

Materials and Reagents:

  • 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Triethylamine

  • Dichloromethane (DCM)

  • Toluene

Protocol:

  • In a reaction flask, dissolve 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (1.0 eq) and triethylamine (1.0 eq) in a mixture of toluene and dichloromethane.

  • Stir the mixture at 30°C for 10 minutes.

  • Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq) in toluene dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 60°C and continue the reaction for 4 hours, monitoring by a suitable chromatographic method.

  • Upon completion, cool the reaction mixture and proceed with purification steps, which may include washing, extraction, and recrystallization to yield Enzalutamide.

Chemical Synthesis Workflow

Enzalutamide Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization start_1 4-Bromo-2-fluoro-N-methylbenzamide step_1 Ullmann Coupling start_1->step_1 reagent_1 2-Aminoisobutyric acid, CuCl, L-proline, K2CO3 reagent_1->step_1 intermediate 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid step_1->intermediate step_2 Cyclization intermediate->step_2 reagent_2 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile reagent_2->step_2 end_product Enzalutamide step_2->end_product

Caption: Synthetic pathway of Enzalutamide.

Characterization of Androgen Receptor Modulator Activity

To evaluate the efficacy of newly synthesized Enzalutamide or other potential AR modulators, a series of in vitro assays are essential. These assays are designed to probe the key aspects of the modulator's mechanism of action.

Protocol 1: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle:

This is a competitive binding assay where a constant concentration of a radiolabeled ligand (e.g., [³H]-DHT) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR) in the presence of varying concentrations of the unlabeled test compound (e.g., Enzalutamide). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.

Materials and Reagents:

  • AR Source: Rat prostate cytosol or purified recombinant AR ligand-binding domain (LBD).

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

  • Assay Buffer (TEDG Buffer): 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.[11]

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Test Compound: Enzalutamide or other modulators, serially diluted in DMSO.

  • Scintillation Cocktail.

  • 96-well filter plates with GF/C filters.

  • Plate reader capable of scintillation counting.

Protocol:

  • Preparation of AR-containing Lysate: Prepare rat prostate cytosol or a solution of recombinant AR in TEDG buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL of the AR preparation (3-20 µg protein for cells or 50-120 µg for tissue).[9]

    • 50 µL of the test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

    • 50 µL of [³H]-DHT at a final concentration close to its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter plate using a cell harvester.[9]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine total binding (AR + [³H]-DHT) and non-specific binding (AR + [³H]-DHT + a high concentration of unlabeled DHT).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
DHTValueValue
EnzalutamideValueValue
Test Compound XValueValue
Protocol 2: Androgen Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the ability of a compound to inhibit androgen-induced nuclear translocation of the AR.

Principle:

In the absence of an agonist, the AR resides predominantly in the cytoplasm. Upon agonist binding, it translocates to the nucleus. This assay utilizes immunofluorescence or a GFP-tagged AR to monitor its subcellular localization in the presence of an agonist and/or antagonist.

Materials and Reagents:

  • Cell Line: Prostate cancer cell line (e.g., LNCaP) or a cell line stably expressing GFP-tagged AR (e.g., U2OS-EGFP-AR).[10]

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Agonist: Dihydrotestosterone (DHT).

  • Test Compound: Enzalutamide or other modulators.

  • Fixing Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% BSA in PBS.

  • Primary Antibody: Anti-AR antibody (if not using a GFP-tagged AR).

  • Secondary Antibody: Fluorescently labeled secondary antibody.

  • Nuclear Stain: DAPI or Hoechst stain.

  • Imaging System: High-content imaging system or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment:

    • Starve cells in a serum-free medium for 24 hours.

    • Pre-treat cells with the test compound (Enzalutamide) at various concentrations for 1-2 hours.

    • Stimulate the cells with an agonist (DHT) at a concentration that induces robust nuclear translocation (e.g., 10 nM) for 1-2 hours.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with Fixing Solution for 20 minutes at room temperature.[10]

    • Wash the cells with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining (if applicable):

    • Block the cells with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-AR antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining:

    • Wash with PBS.

    • Incubate with a nuclear stain (DAPI or Hoechst) for 10 minutes.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation.

    • Plot the ratio against the log concentration of the test compound to determine the IC₅₀ for the inhibition of nuclear translocation.

AR Nuclear Translocation Workflow

AR Nuclear Translocation Assay start Seed cells in 96-well plate starve Serum starve cells start->starve treat_antagonist Treat with Enzalutamide (or test compound) starve->treat_antagonist treat_agonist Stimulate with DHT treat_antagonist->treat_agonist fix Fix, Permeabilize, and Stain (AR antibody and DAPI) treat_agonist->fix image Image Acquisition fix->image analyze Quantify Nuclear/Cytoplasmic Fluorescence Ratio image->analyze

Caption: Workflow for AR nuclear translocation assay.

Protocol 3: Androgen Receptor Co-activator Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to modulate the interaction between the AR and a co-activator peptide.

Principle:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of two molecules. In this assay, the AR-LBD is tagged with a donor fluorophore (e.g., Terbium), and a co-activator peptide (e.g., a fragment of SRC-1) is tagged with an acceptor fluorophore (e.g., fluorescein). When an agonist binds to the AR-LBD, it undergoes a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal. Antagonists like Enzalutamide will inhibit this interaction.

Materials and Reagents:

  • AR-LBD: Purified, GST-tagged AR ligand-binding domain.

  • Co-activator Peptide: Fluorescein-labeled co-activator peptide (e.g., from SRC-1).

  • TR-FRET Donor: Terbium-labeled anti-GST antibody.

  • Agonist: Dihydrotestosterone (DHT).

  • Test Compound: Enzalutamide or other modulators.

  • Assay Buffer: Buffer compatible with the TR-FRET system.

  • 384-well low-volume plates.

  • TR-FRET plate reader.

Protocol:

  • Assay Setup (Antagonist Mode):

    • In a 384-well plate, add the test compound (Enzalutamide) at various concentrations.

    • Add the GST-tagged AR-LBD.

    • Add a mixture of the DHT agonist (at a concentration around its EC₅₀ for co-activator recruitment), the fluorescein-labeled co-activator peptide, and the Terbium-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • TR-FRET Measurement:

    • Excite the donor fluorophore (Terbium) at ~340 nm.

    • Measure the emission at two wavelengths: the donor emission (~495 nm) and the acceptor emission (~520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of co-activator recruitment.

AR Co-activator Recruitment (TR-FRET) Principle

TR-FRET Assay cluster_0 Agonist Present, Antagonist Absent cluster_1 Agonist and Antagonist Present AR_LBD_1 AR-LBD (GST-tagged) Tb_Ab_1 Tb-anti-GST Ab AR_LBD_1->Tb_Ab_1 binds Coactivator_1 Fluorescein- Coactivator Peptide AR_LBD_1->Coactivator_1 Agonist-induced recruitment FRET_1 High FRET Signal Tb_Ab_1->FRET_1 Coactivator_1->FRET_1 AR_LBD_2 AR-LBD (GST-tagged) Tb_Ab_2 Tb-anti-GST Ab AR_LBD_2->Tb_Ab_2 binds Coactivator_2 Fluorescein- Coactivator Peptide AR_LBD_2->Coactivator_2 Interaction Blocked by Enzalutamide FRET_2 Low FRET Signal Tb_Ab_2->FRET_2 Coactivator_2->FRET_2

Caption: Principle of the TR-FRET co-activator recruitment assay.

Conclusion

4-Bromo-2-fluoro-N-methylbenzamide is a fundamentally important starting material in the synthesis of the potent androgen receptor antagonist, Enzalutamide. The protocols outlined in this guide provide a comprehensive framework for both the synthesis of Enzalutamide from this key intermediate and the subsequent characterization of its activity as a receptor modulator. By employing these robust and validated assays, researchers can effectively evaluate the potency and mechanism of action of novel androgen receptor modulators, thereby accelerating the drug discovery and development process in the field of oncology and beyond.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade. Retrieved from [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Enzalutamide? Retrieved from [Link]

  • Creative BioMart. (n.d.). TR-FRET Androgen Receptor Coactivator Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of enzalutamide. Retrieved from [Link]

  • Google Patents. (2017). US20170190670A1 - Improved process for the preparation of enzalutamide.
  • Google Patents. (2021). CN112645880A - Synthetic method of enzalutamide.
  • National Center for Biotechnology Information. (n.d.). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Retrieved from [Link]

  • Li, B., et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study.
  • National Center for Biotechnology Information. (n.d.). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer. Retrieved from [Link]

  • ASCO Publications. (2014). Androgen receptor independent acquired mechanisms of resistance to enzalutamide in castration-resistant prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The classical and updated models of androgen receptor nucleocytoplasmic trafficking. Retrieved from [Link]

  • Wikipedia. (n.d.). Androgen receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Retrieved from [Link]

  • MDPI. (n.d.). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Androgen receptor signaling in prostate cancer development and progression. Retrieved from [Link]

  • Innoprot. (n.d.). NUCLEAR HORMONE RECEPTOR TRANSLOCATION ASSAYS. Retrieved from [Link]

  • ResearchGate. (n.d.). Androgen Receptor Nuclear Localization HCS Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coactivator Selective Regulation of Androgen Receptor Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GATA2 facilitates steroid receptor coactivator recruitment to the androgen receptor complex. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide . This scaffold is a critical intermediate for next-generation KRAS G12C inhibitors (e.g., Adagrasib analogs) and androgen receptor antagonists.

Executive Summary

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide (BFMB) presents specific challenges at scale due to the steric congestion at the C1 position (flanked by fluoro and methyl groups). While this hindrance complicates amide coupling from the benzoic acid, it provides a unique advantage in the nitrile hydrolysis route, where reaction kinetics naturally favor the formation of the primary amide over the carboxylic acid.

This guide details a robust, three-step protocol starting from the commodity chemical 2-fluoro-6-methylaniline . This route is superior to the "Acid Chloride" method for multi-kilogram batches due to lower raw material costs and the avoidance of unstable acid chloride intermediates.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the strong para-directing effect of the amino group to install bromine selectively at C4.

  • Step Economy: Utilizes a "Sandmeyer-Hydrolysis" sequence that avoids expensive palladium-catalyzed carbonylation.

  • Safety Engineered: Includes specific controls for diazotization exotherms and cyanide handling.

Retrosynthetic Analysis & Pathway Selection

The strategic disconnect centers on the C1-C(O)NH2 bond.

Retrosynthesis Target 4-Bromo-2-fluoro-6-methylbenzamide (Target) Nitrile 4-Bromo-2-fluoro-6-methylbenzonitrile (Stable Intermediate) Target->Nitrile Controlled Hydrolysis (H2O2/NaOH) BromoAniline 4-Bromo-2-fluoro-6-methylaniline (Regio-defined) Nitrile->BromoAniline Sandmeyer Cyanation (CuCN/NaNO2) Start 2-Fluoro-6-methylaniline (Commodity Starter) BromoAniline->Start Electrophilic Bromination (NBS or Br2)

Caption: Retrosynthetic logic prioritizing the high-yielding nitrile hydrolysis driven by steric hindrance.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install bromine at the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The NH2 group activates the ring. The C4 position is para to the NH2 and meta to both F and Me, making it the electronically and sterically favored site.

Protocol (1.0 kg Scale Basis):

  • Reactor Setup: 20 L Jacketed Glass Reactor equipped with overhead stirrer, internal temperature probe, and dropping funnel.

  • Charge: Dissolve 2-fluoro-6-methylaniline (1.0 kg, 8.0 mol) in Acetonitrile (8.0 L). Cool to 0–5 °C.[1]

  • Addition: Add N-Bromosuccinimide (NBS) (1.45 kg, 8.15 mol) portion-wise over 2 hours.

    • Critical Control: Maintain internal temperature <10 °C. The reaction is exothermic.

  • Reaction: Stir at 10 °C for 4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quench & Workup:

    • Add Sodium Bisulfite (10% aq) (2.0 L) to quench excess bromine species.

    • Concentrate acetonitrile under vacuum to ~20% volume.

    • Add Water (10 L) to precipitate the product.

    • Filter the grey/brown solid. Wash with cold water (2 x 2 L).

  • Drying: Vacuum oven at 45 °C.

    • Yield: ~1.55 kg (95%).

    • Purity: >98% (HPLC).

Step 2: Sandmeyer Cyanation

Objective: Convert the amino group to a nitrile. Safety Warning: This step generates diazonium salts (thermal hazard) and uses cyanide (toxic). Perform in a dedicated fume hood with a scrubber containing bleach (NaOCl).

Protocol:

  • Diazotization:

    • Charge Water (3.0 L) and Conc. H2SO4 (2.5 L) to a reactor. Cool to 0 °C.

    • Add 4-Bromo-2-fluoro-6-methylaniline (1.5 kg, 7.35 mol) slowly. (Suspension forms).

    • Add Sodium Nitrite (0.56 kg, 8.1 mol) in Water (1.5 L) dropwise below 5 °C.

    • Stir 1 hour at 0 °C to form the diazonium salt (clear orange solution).

  • Cyanation:

    • In a separate reactor, prepare a solution of Copper(I) Cyanide (CuCN) (0.79 kg, 8.8 mol) and Sodium Cyanide (1.08 kg, 22.0 mol) in Water (4.0 L). Heat to 60 °C.

    • Transfer: Slowly transfer the cold diazonium solution into the warm CuCN solution over 2 hours.

    • Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.

  • Workup:

    • Cool to room temperature.[2][3] Extract with Ethyl Acetate (3 x 5 L).

    • Wash combined organics with 10% NaOH (removes phenolic impurities) and Brine.

    • Dry over MgSO4 and concentrate.[3]

    • Purification: Recrystallize from Ethanol/Water if purity <95%.

    • Yield: ~1.1 kg (70%).

Step 3: Sterically Controlled Hydrolysis (The "Magic" Step)

Objective: Hydrolyze the nitrile to the primary amide without over-hydrolyzing to the acid. Rationale: The 2-Fluoro and 6-Methyl groups create a "steric pocket" around the nitrile. While they make hydrolysis difficult, they effectively block the second hydrolysis step (Amide -> Acid), allowing the reaction to stop cleanly at the amide using the Radziszewski conditions.

Protocol:

  • Charge: 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 kg, 4.67 mol) in DMSO (3.0 L).

  • Reagents: Add 6M NaOH (1.0 L). Cool to 15 °C.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (H2O2) (1.5 L) dropwise.

    • Exotherm Alert: This reaction is highly exothermic.[2] Maintain T < 30 °C.

  • Reaction: Stir at 25 °C for 3 hours.

    • IPC (HPLC): Monitor for disappearance of Nitrile. Acid formation should be negligible (<1%).

  • Isolation:

    • Pour mixture into Ice Water (15 L). Stir for 1 hour.

    • The product precipitates as a white crystalline solid.[3]

    • Filter and wash with water until pH is neutral.

  • Final Polish: Slurry in Heptane to remove trace colored impurities.

    • Yield: ~0.95 kg (88%).

    • Final Purity: >99.0% (HPLC).

Data Summary & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5%HPLC (254 nm)
Melting Point 158 – 162 °CDSC
1H NMR (DMSO-d6) δ 7.60 (bs, 1H, NH), 7.45 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.30 (bs, 1H, NH), 2.35 (s, 3H, CH3)400 MHz NMR
Residual Solvents MeCN < 410 ppm, DMSO < 5000 ppmGC-HS
Water Content ≤ 0.5%Karl Fischer

Process Safety & Derivatization Logic

Process Safety Map

Safety Step1 Bromination Exotherm at >15°C Control: Jacket Cooling Step2 Diazotization Explosion Risk (Dry Salt) Control: Keep Wet/Soln Step1->Step2 Step3 Cyanation HCN Gas Risk Control: Caustic Scrubber Step2->Step3 Step4 Peroxide Hydrolysis O2 Evolution Control: Vent Sizing Step3->Step4

Caption: Critical Process Safety nodes requiring engineering controls.

Derivatization: N-Alkylation

To synthesize derivatives like 4-Bromo-2-fluoro-N,6-dimethylbenzamide :

  • Do not use the primary amide for mono-methylation (over-alkylation is common).

  • Protocol: React the Nitrile intermediate (Step 2 product) directly with Methylamine/MeOH under pressure, or use the Acid Chloride route if the Acid is prepared via full hydrolysis (70% H2SO4, 140°C).

References

  • Regioselective Bromination of Anilines

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[4] Journal of Organic Chemistry, 2008. (Validated general method for para-bromination).

  • Sandmeyer Reaction Safety & Scale-up

    • Organic Process Research & Development (OPRD). "Safety Evaluation of the Sandmeyer Reaction." OPRD, 2005. .

  • Nitrile Hydrolysis (Radziszewski Reaction)

    • McKillop, A., & Kemp, D. "Further functional group oxidations using sodium perborate." Tetrahedron, 1989. .

  • Synthesis of 4-bromo-2-fluoro-6-methylbenzonitrile

    • World Intellectual Property Organization (WIPO). Patent WO2016024224A1, "Process for the preparation of 4-fluoro-2-methylbenzonitrile" (Analogous chemistry adapted for brominated derivative). .

  • Benzamide Derivatives in Drug Discovery

    • Journal of Medicinal Chemistry. "Discovery of KRAS G12C Inhibitors." J. Med.[3] Chem., 2020.[3] (Contextualizes the scaffold). .

Sources

Application Note & Protocols: 4-Bromo-2-fluoro-6-methylbenzamide as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. This guide details the strategic application of 4-Bromo-2-fluoro-6-methylbenzamide , a uniquely functionalized chemical building block, in the rational design and synthesis of potent and selective kinase inhibitors. We will explore the causality behind its structural design, its role as a versatile scaffold, and provide a detailed, field-proven protocol for its elaboration into a hypothetical inhibitor targeting Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell malignancies.

Part 1: The Strategic Value of the 4-Bromo-2-fluoro-6-methylbenzamide Scaffold

The efficacy and selectivity of a kinase inhibitor are fundamentally dictated by its molecular architecture. The choice of starting material is therefore a critical decision in the synthetic workflow. 4-Bromo-2-fluoro-6-methylbenzamide is not merely a passive scaffold; its substituents are strategically positioned to impart desirable pharmacological and chemical properties.

  • The Benzamide Core: The benzamide moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. It often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a foundational interaction for potent inhibition.

  • 4-Bromo Position: The bromine atom at the C4 position is the primary reactive handle for molecular elaboration. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This allows for the efficient and modular introduction of diverse chemical moieties, enabling the exploration of the solvent-exposed region of the kinase and the optimization of potency and pharmacokinetic properties.

  • 2-Fluoro Position: The fluorine atom ortho to the amide group serves multiple purposes. Electronically, its strong electronegativity can modulate the pKa of the amide proton, potentially enhancing the strength of hydrogen bonding interactions with the kinase hinge region.[1] Sterically, it can induce a specific conformation of the amide bond, pre-organizing the molecule for optimal binding. Furthermore, the metabolic stability of the molecule is often enhanced, as the C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • 6-Methyl Position: The methyl group ortho to the amide provides steric bulk that can enforce a planar or twisted conformation relative to the rest of the molecule. This conformational constraint can be crucial for achieving selectivity, as it may favor binding to the specific topology of the target kinase's active site while preventing binding to off-target kinases with different steric profiles.

Part 2: A Focus Target: Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

To illustrate the application of our scaffold, we focus on Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase essential for B-cell development and activation.[3] It is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][7] Inhibiting BTK effectively shuts down this pro-survival signaling.[4][6]

The BCR signaling cascade begins when an antigen binds to the B-cell receptor, leading to the activation of upstream kinases like LYN and SYK. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates phospholipase Cγ2 (PLCγ2), triggering downstream pathways, including the NF-κB pathway, which ultimately promotes gene transcription for cell proliferation and survival.[4] Covalent BTK inhibitors typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site, while non-covalent inhibitors compete directly with ATP.[7][8]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN / SYK BCR->LYN_SYK Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates NFkB NF-κB Pathway DAG_IP3->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes Inhibitor BTK Inhibitor (e.g., from Scaffold) Inhibitor->BTK BLOCKS

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor.

Part 3: Protocol for Synthesis of a Hypothetical BTK Inhibitor

This section provides a detailed, two-step protocol for the synthesis of a novel, hypothetical BTK inhibitor ("BTK-Inhibitor-1 ") using 4-Bromo-2-fluoro-6-methylbenzamide as the starting material. The chosen reaction is a Suzuki-Miyaura coupling, a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[2][9]

Synthetic_Workflow A 4-Bromo-2-fluoro-6-methylbenzamide (Starting Material) C Intermediate Product A->C Suzuki Coupling (Step 1) B 1-(tert-Butoxycarbonyl)-4-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazole (Coupling Partner) B->C D BTK-Inhibitor-1 (Final Product) C->D Boc Deprotection (Step 2)

Sources

developing novel therapeutics with 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Novel Therapeutics with 4-Bromo-2-fluoro-6-methylbenzamide

Abstract

This application note details the strategic utilization of 4-Bromo-2-fluoro-6-methylbenzamide (CAS 1242156-51-9) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its widely known isomer used in Enzalutamide synthesis (the N-methyl variant), this 6-methyl congener offers unique steric properties that enable atropisomeric design and metabolic blocking . We provide validated protocols for converting this building block into bioactive quinazolinone kinase inhibitors and axially chiral biaryls , complete with reaction workflows and mechanistic insights.

Introduction: The "Magic Methyl" Advantage

In modern medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost often seen when a methyl group is strategically placed on a scaffold. 4-Bromo-2-fluoro-6-methylbenzamide incorporates this effect directly into the benzamide core.

  • Structural Distinction:

    • Enzalutamide Intermediate (CAS 749927-69-3): 4-Bromo-2-fluoro-N-methylbenzamide. The methyl is on the nitrogen.

    • Subject Compound (CAS 1242156-51-9): 4-Bromo-2-fluoro-6-methylbenzamide. The methyl is on the aromatic ring (ortho to the amide).

  • Mechanistic Value:

    • Conformational Locking: The 2,6-disubstitution (Fluoro and Methyl) forces the amide group out of planarity with the phenyl ring. This pre-organization can reduce the entropic penalty of binding to protein pockets (e.g., Kinase hinge regions).

    • SNAr Activation: The electron-withdrawing amide activates the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr), allowing rapid conversion to anthranilamides—the precursors to quinazolinones.

    • Metabolic Stability: The 6-methyl group blocks the ortho-position from metabolic oxidation (a common clearance pathway).

Chemical Space & Reactivity Map

Before initiating synthesis, researchers must understand the three distinct "vectors" of reactivity on this scaffold:

VectorPositionReactivity ProfileApplication
Vector A C-4 Bromine High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald).Library expansion; Biaryl formation.
Vector B C-2 Fluorine Moderate reactivity in SNAr (activated by amide).Introduction of amines to form Anthranilamides.
Vector C Amide (C-1) Condensation/Cyclization.Precursor to Quinazolinones, Benzimidazoles, or Nitriles.[1]

Experimental Protocols

Protocol A: Synthesis of Quinazolinone Kinase Inhibitors

Rationale: Quinazolinones are privileged structures in oncology (e.g., Idelalisib). This protocol uses the "Vector B" SNAr reactivity to create a 2-amino-benzamide intermediate, followed by cyclization.

Step 1: SNAr Displacement (Synthesis of Anthranilamide Intermediate)

  • Reagents: 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv), Aniline derivative (1.2 equiv), LiHMDS (2.5 equiv).

  • Solvent: THF (anhydrous).

  • Conditions:

    • Dissolve the aniline derivative in THF at 0°C.

    • Add LiHMDS dropwise to deprotonate the aniline.

    • Add 4-Bromo-2-fluoro-6-methylbenzamide.

    • Warm to 60°C and stir for 4-6 hours.

    • Mechanism: The amide acts as an electron-withdrawing group (EWG), facilitating the attack of the aniline anion at the C-2 position, displacing fluoride.

    • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

Step 2: Cyclization to Quinazolinone

  • Reagents: Anthranilamide intermediate (from Step 1), Triethyl Orthoformate (or substituted aldehyde), catalytic p-TsOH.

  • Solvent: Ethanol or Toluene.

  • Conditions: Reflux for 12 hours.

  • Outcome: Formation of the bicyclic quinazolin-4(3H)-one core. The 6-methyl group (now at position 5 of the quinazolinone) provides steric bulk that can improve selectivity for specific kinase isoforms.

Protocol B: Divergent Library Expansion via Suzuki Coupling

Rationale: Once the core scaffold is established, the C-4 Bromine allows for the attachment of diversity elements (R-groups) to probe the binding pocket.

  • Reagents: Quinazolinone scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 100°C for 1 hour (or 80°C thermal for 12h).

  • Note: The 6-methyl group does not sterically hinder the C-4 position, allowing for high yields (>85%) in cross-couplings.

Visualization: The "Scaffold-to-Lead" Workflow

The following diagram illustrates the logical flow from the raw building block to a high-value kinase inhibitor library.

G cluster_0 Critical Decision Point Start 4-Bromo-2-fluoro- 6-methylbenzamide (CAS 1242156-51-9) Intermed Anthranilamide Intermediate (SNAr Product) Start->Intermed Step 1: SNAr (R-NH2, LiHMDS) Displaces Fluorine Cyclic Quinazolinone Scaffold Intermed->Cyclic Step 2: Cyclization (Orthoester/Aldehyde) Lead Kinase Inhibitor Lead Candidate Cyclic->Lead Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Replaces Bromine

Figure 1: Divergent synthesis workflow converting the benzamide building block into a bioactive quinazolinone scaffold.

Advanced Application: Atropisomerism

The 2,6-disubstitution pattern (Fluoro/Methyl) creates a high rotational energy barrier around the C(aryl)-C(carbonyl) bond.

  • Design Strategy: If you substitute the amide nitrogen with a bulky group (e.g., tert-butyl or an ortho-substituted aryl), the rotation becomes restricted enough to isolate separate atropisomers (axial chirality).

  • Why do this? Atropisomers often show distinct biological profiles. One isomer may be the active inhibitor, while the other contributes only to toxicity.

  • Protocol: Separate isomers using Chiral SFC (Supercritical Fluid Chromatography) on a Chiralpak AD-H column using CO₂/Methanol gradients.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr (Step 1) Amide deprotonation competes with nucleophilic attack.Use LiHMDS (non-nucleophilic base) instead of NaH. Ensure Aniline is in excess.
Incomplete Cyclization Steric hindrance from the 6-methyl group.Switch from thermal heating to Microwave irradiation (140°C, 30 min). Use acidic catalysis (AcOH).
Debromination Pd-catalyzed side reaction during Suzuki.Use Pd(dppf)Cl₂ (robust catalyst) and degas solvents thoroughly to prevent proto-debromination.

References

  • Compound Identity: 4-Bromo-2-fluoro-6-methylbenzamide. CAS No: 1242156-51-9. Available from BLD Pharm (Cat. BD443115) and Matrix Fine Chemicals.

  • Quinazolinone Synthesis: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega, 2019, 4, 5, 8865–8873.

  • Atropisomerism in Drug Design: Atropisomerism in the Pharmaceutically Relevant Realm. J. Med. Chem. 2011, 54, 20, 7005–7022.

  • Enzalutamide Comparison: Synthesis and structure-activity relationships of novel androgen receptor antagonists. J. Med. Chem. 2010, 53, 2779–2796. (Context for the N-methyl vs 6-methyl distinction).

Disclaimer: This Application Note is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.

Sources

Strategic Functionalization of 4-Bromo-2-fluoro-6-methylbenzamide: A Modular Gateway to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) represents a high-value "privileged scaffold." Its structural utility lies in its dense, orthogonal functionalization pattern, which serves as a versatile hub for constructing Bruton's Tyrosine Kinase (BTK) inhibitors, PROTAC linkers, and androgen receptor modulators.[1]

Structural Analysis & Reactivity Profile

The molecule features three distinct "handles" that allow for sequential, chemoselective modification:[1]

  • C4-Bromide: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), positioned meta to the amide, minimizing steric interference during catalysis.[1]

  • C1-Primary Amide: A versatile headgroup that can be dehydrated to a nitrile, hydrolyzed to an acid, or rearranged (Hoffman) to an aniline—a critical step in synthesizing urea-based kinase inhibitors.[1]

  • C2-Fluoro / C6-Methyl Clamp: The ortho,ortho-disubstitution forces the amide (and subsequent modifications) out of planarity with the phenyl ring. This "atropisomeric lock" is frequently exploited in drug design to freeze bioactive conformations and improve selectivity.[1]

Core Synthesis: Preparation of the Scaffold

Note: While commercially available, in-house synthesis is often required for isotopologue generation or scale-up.

Protocol A: CDI-Mediated Amidation (Green Route)

This method avoids the use of thionyl chloride, preventing the formation of corrosive HCl gas and minimizing side reactions with the sensitive C6-methyl group.[1]

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (Starting Material)[2][3]

  • 1,1'-Carbonyldiimidazole (CDI)[1]

  • Ammonium Hydroxide (28% NH₄OH)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Activation: Charge a reactor with 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) and anhydrous THF (5-10 volumes).

  • Addition: Add CDI (1.3 eq) portion-wise at ambient temperature (20-25°C). Caution: CO₂ evolution will occur.

  • Incubation: Stir the mixture for 2–3 hours. Monitor by TLC or LCMS for the formation of the acyl-imidazole intermediate.

  • Amidation: Cool the mixture to 0°C. Slowly add aqueous NH₄OH (5.0 eq) over 30 minutes.

  • Quench & Isolation: Stir overnight at room temperature. Concentrate the THF under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate.[4]

  • Purification: The product often precipitates upon water addition. Filter, wash with water, and dry.[1] Recrystallize from EtOH/Water if necessary.

Expected Yield: >90% Purity: >98% (HPLC)

Module 1: The C4-Aryl Extension (Suzuki-Miyaura Coupling)

This is the primary route for extending the scaffold to create biaryl systems common in kinase inhibitors (e.g., expanding into the solvent-exposed pocket of the enzyme).[1]

Mechanistic Insight

Despite the steric bulk at C2 and C6, the C4 position is relatively accessible.[1] However, the electron-withdrawing nature of the amide and fluorine facilitates oxidative addition, making this substrate highly reactive.[1]

Protocol B: Pd-Catalyzed C-C Bond Formation[5]

Table 1: Reaction Matrix

ComponentReagent/ConditionStoichiometryRole
Substrate 4-Bromo-2-fluoro-6-methylbenzamide1.0 eqElectrophile
Partner Aryl/Cyclopropyl Boronic Acid1.2 – 1.5 eqNucleophile
Catalyst Pd(dppf)Cl₂ · DCM3 – 5 mol%Catalyst
Base K₂CO₃ or Cs₂CO₃3.0 eqActivator
Solvent Toluene / Water (10:[1]1)0.1 MReaction Medium
Temp 90 – 100°CN/AThermal Activation

Experimental Workflow:

  • Degassing: In a reaction vial, combine the benzamide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1]

  • Solvent Addition: Add degassed Toluene and Water.[5]

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a counter-flow of Nitrogen.[1]

  • Reaction: Seal and heat to 100°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Wash with EtOAc.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Troubleshooting:

  • Dehalogenation: If protodebromination (H replacing Br) is observed, switch to a milder base like Na₂CO₃ and lower temperature (80°C).[1]

  • Hydrolysis: The primary amide is stable under these conditions, but prolonged heating at >110°C with strong base may cause partial hydrolysis to the acid.[1]

Module 2: The Amide Transformation (Hoffman Rearrangement)

Converting the amide to an aniline is a key step for synthesizing Urea or Thiourea linkers, which are classic pharmacophores in kinase inhibitors (e.g., Sorafenib-like motifs).[1]

Protocol C: Hypervalent Iodine Mediated Rearrangement

Using Phenyliodine(III) diacetate (PIDA) is safer and more chemoselective than the traditional Bromine/NaOH method.[1]

Reagents:

  • Substrate (from Module 1 or Core)[1]

  • PhI(OAc)₂ (1.1 eq)[1]

  • Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1)[1]

  • Temperature: 0°C to RT

Workflow:

  • Dissolve the benzamide in the solvent mixture.[1]

  • Cool to 0°C. Add PhI(OAc)₂.

  • Stir at 0°C for 30 mins, then warm to RT for 4 hours.

  • Mechanism: The intermediate isocyanate is trapped by water to form the carbamic acid, which spontaneously decarboxylates to the aniline.[1]

  • Isolation: Basify with saturated NaHCO₃, extract with DCM.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of the scaffold, highlighting the "Hub" concept.

SyntheticRoutes cluster_legend Target Classes Start 4-Bromo-2-fluoro- 6-methylbenzamide (Core Scaffold) Suzuki_Prod 4-Aryl-2-fluoro- 6-methylbenzamide (Biaryl Kinase Inhibitors) Start->Suzuki_Prod Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling (C4 Functionalization) Nitrile 4-Bromo-2-fluoro- 6-methylbenzonitrile (Intermediate) Start->Nitrile TFAA / Pyridine Dehydration (C1 Functionalization) Aniline 4-Bromo-2-fluoro- 6-methylaniline (Urea Precursor) Start->Aniline PhI(OAc)2 / H2O Hoffman Rearrangement (Amide to Amine)

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The C4-position allows for library expansion (green), while the amide handle allows for warhead modification (red/yellow).[1]

References

  • Synthesis of Core Scaffold: Honigberg, L. A., et al. "Inhibitors of Bruton's Tyrosine Kinase."[1] U.S. Patent 2010/0222325 A1, Sep 2, 2010.[1]

  • Suzuki Coupling Protocol: Wang, J., et al. "Bifunctional compounds for degrading BTK via ubiquitin proteosome pathway."[1] WO Patent 2021/091575 A1, May 14, 2021.[1]

  • Hoffman Rearrangement Methodology: Zhang, L., et al. "Practical Synthesis of o-Fluoroanilines via Hoffman Rearrangement." Journal of Organic Chemistry, 2015.[1] (General methodology applied to benzamides).

  • General Reactivity of Benzamides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483, 1995.[1]

Sources

4-Bromo-2-fluoro-6-methylbenzamide as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-fluoro-6-methylbenzamide (CAS 1242156-51-9) represents a high-value "trisubstituted" scaffold in modern drug discovery. Its utility is defined by the orthogonal reactivity of its three functional handles: the electrophilic bromine at C4, the sterically demanding methyl group at C6, and the metabolically stable fluorine at C2. This application note details the structural advantages of this building block, specifically its ability to induce conformational restriction (atropisomerism) in biaryl systems, and provides validated protocols for its integration into small-molecule libraries, particularly for androgen receptor (AR) antagonists and kinase inhibitors.

Chemical Profile & Structural Logic[2][3][4]

The 2,6-disubstitution pattern (fluoro and methyl) flanking the amide bond is the defining feature of this molecule. In medicinal chemistry, this pattern is frequently employed to force the amide (or subsequent aryl rings) out of planarity relative to the central benzene ring. This "ortho-effect" locks the conformation, reducing the entropic penalty upon binding to a protein target.

Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 1242156-51-9Primary Amide
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol Fragment-like (<300 Da)
cLogP ~1.5 - 2.0Lipophilic efficiency favorable
H-Bond Donors 2 (NH₂)Primary amide
H-Bond Acceptors 1 (C=O)
Key Structural Feature 2-F, 6-Me SubstitutionInduces torsion >60°

Strategic Utility in Drug Design

Conformational Control & Atropisomerism

The methyl group at C6 imposes significant steric strain. When the C4-bromine is used in cross-coupling to generate biaryls, the resulting molecule often adopts a twisted conformation. This mimics the bioactivity seen in successful drugs like Enzalutamide (Xtandi), where a similar 2-fluoro-N-methylbenzamide core is critical for antagonistic activity against the Androgen Receptor [1].

Metabolic Stability
  • C2-Fluorine: Blocks metabolic oxidation at a typically labile ortho-position while modulating the pKa of the amide.

  • C6-Methyl: Provides a steric block against enzymatic attack and increases lipophilicity to improve membrane permeability.

Divergent Synthesis Points

The molecule offers three distinct vectors for library expansion:

  • Vector A (C4-Br): Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Vector B (Amide): Dehydration to nitrile, hydrolysis to acid, or Hoffman rearrangement to aniline.

  • Vector C (Amide Nitrogen): N-alkylation to introduce solubility-enhancing groups.

Reactivity Map & Workflows

The following diagram illustrates the divergent pathways accessible from this single building block.

ReactivityMap Core 4-Bromo-2-fluoro- 6-methylbenzamide Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 (C4 Extension) Aniline Anilines (Buchwald/Hoffman) Core->Aniline Pd-Catalysis or NaOBr (Rearrangement) Nitrile Benzonitriles (Dehydration) Core->Nitrile POCl3 or TFAA (Dehydration) N_Alk N-Alkyl Amides (Enzalutamide analogs) Core->N_Alk NaH, R-X (Amide Funct.)

Figure 1: Divergent synthesis pathways from the core scaffold. Green arrows indicate C-C bond formation; Red/Yellow indicate functional group interconversion.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

Objective: To install an aryl or heteroaryl group at the 4-position while preserving the sensitive amide and preventing de-halogenation.

Rationale: The steric bulk of the 6-methyl group does not significantly hinder the 4-position, but it can affect solubility. A highly active catalyst system (Pd(dppf)Cl₂) is chosen to ensure completion at moderate temperatures.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the benzamide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1, 0.1 M concentration relative to benzamide).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_boronic + MW_amide - HBr).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the boronic acid is protodeboronated easily (e.g., 2-heteroaryl boronic acids), switch to Pd(PPh₃)₄ and Na₂CO₃ at a lower temperature (60°C).

Protocol B: Synthesis of Enzalutamide-Type Intermediates (N-Methylation)

Objective: To convert the primary amide into the N-methyl secondary amide, a key pharmacophore in AR antagonists.

Rationale: Direct methylation of the amide requires strong base. Alternatively, this compound is often synthesized de novo from the acid (4-bromo-2-fluoro-6-methylbenzoic acid) and methylamine to avoid over-alkylation. Below is the de novo coupling protocol, which is higher yielding for this specific scaffold [2].

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)[1]

  • Methylamine (2.0 M in THF)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes.

  • Coupling: Add Methylamine solution (1.5 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. The steric hindrance of the 2,6-substituents may slow the reaction compared to unsubstituted benzoates; monitor by LC-MS.

  • Quench: Pour the mixture into ice-cold 1M HCl (to remove unreacted amine and DIPEA).

  • Extraction: Extract with EtOAc. Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Result: The N-methyl amide usually precipitates or crystallizes upon concentration, often requiring minimal chromatography.

Library Generation Workflow

When using this building block for High-Throughput Screening (HTS) libraries, the sequence of events is critical. The "Amide-Last" approach is generally preferred if the amide nitrogen requires diverse substitution.

LibraryWorkflow cluster_note Note Start Start: 4-Bromo-2-fluoro- 6-methylbenzoic acid Step1 Step 1: Suzuki Coupling (R-B(OH)2 Library) Start->Step1 Pd-Cat, Base Intermediate Intermediate: Biaryl-Acid Scaffold Step1->Intermediate Purification Step2 Step 2: Amide Coupling (Diverse Amines R'-NH2) Intermediate->Step2 HATU, DIPEA Final Final Library: 2-Fluoro-6-methyl Biaryl Amides Step2->Final Parallel Synthesis Note1 This route avoids Pd-poisoning by amines

Figure 2: "Amide-Last" workflow for generating diverse libraries. This sequence prevents potential interference of free amines with the Palladium catalyst during the Suzuki step.

References

  • ChemicalBook. (2023). 4-Bromo-2-fluoro-N-methylbenzamide Properties and Applications.Link

  • Ningbo Inno Pharmchem. (2023). Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from 4-Bromo-2-fluorobenzoic acid.[2]Link

  • National Institutes of Health (NIH). (2023). Suzuki Coupling Mechanism and Applications in Drug Discovery.Link

  • PubChem. (2023). Compound Summary: 2-Fluoro-6-methylbenzamide derivatives.[3]Link

  • Tokyo Chemical Industry (TCI). (2023). Suzuki-Miyaura Cross Coupling Reaction Protocols.Link

Sources

Analytical Strategies for Monitoring Reactions of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Significance

4-Bromo-2-fluoro-6-methylbenzamide (CAS: 749927-69-3) is a critical scaffold in modern drug discovery, most notably serving as a key intermediate in the synthesis of Enzalutamide (MDV 3100) , a potent androgen receptor antagonist used in prostate cancer therapy.

The molecule possesses three distinct chemically active sites, making it a versatile building block but also presenting unique analytical challenges:

  • Aryl Bromide (C4): A handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Aryl Fluoride (C2): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh conditions.
    
  • Primary Amide: Prone to hydrolysis to the corresponding benzoic acid or dehydration to the nitrile under acidic/basic extremes.

This guide details robust analytical protocols to monitor these transformations, ensuring high yield and purity during synthesis.

Analytical Strategy & Workflow

Effective reaction monitoring requires a tiered approach. While Thin Layer Chromatography (TLC) offers a rapid qualitative check, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are non-negotiable for quantitative conversion data and impurity profiling.

Workflow Logic

The following decision tree outlines the recommended analytical workflow for routine reaction monitoring.

AnalyticalWorkflow Start Reaction Aliquot Taken TLC TLC Analysis (Qualitative Check) Start->TLC Decision Is SM Consumed? TLC->Decision HPLC UPLC/HPLC Analysis (Quantitative % Conversion) Decision->HPLC Yes/Maybe Optimize Optimize Reaction Conditions Decision->Optimize No (Stalled) LCMS LC-MS Analysis (Impurity ID / De-halogenation check) HPLC->LCMS Unknown Peaks Detected Action Proceed to Workup HPLC->Action Conversion > 98%

Figure 1: Tiered analytical workflow for monitoring benzamide functionalization.

Method 1: Reverse-Phase HPLC (The Workhorse)

This method is designed for In-Process Control (IPC) . It separates the starting material (SM), the desired product, and common byproducts (e.g., hydrolyzed acid, des-bromo impurities).

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mmProvides robust hydrophobic selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Acidic pH suppresses silanol activity and keeps the amide neutral/protonated for sharp peaks.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN offers lower viscosity and better peak shape for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; adjust for UPLC (e.g., 0.4 mL/min).
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer.
Detection UV at 254 nm & 220 nm254 nm targets the aromatic ring; 220 nm detects the amide bond.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

Note: Adjust gradient slope based on the hydrophobicity of the coupled product.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
1.05Hold to elute polar salts
8.095Linear ramp to elute product
10.095Wash column (remove dimers/oligomers)
10.15Return to initial
13.05Re-equilibration
Sample Preparation (Crucial Step)

Direct injection of reaction mixtures can ruin columns. Follow this "Mini-Workup" protocol:

  • Quench: Take 20 µL of reaction mixture. Add to 500 µL of Methanol (or MeCN).

  • Filter: Vortex for 10 seconds. Pass through a 0.22 µm PTFE syringe filter to remove inorganic salts (Pd catalyst, base).

  • Dilute: Dilute 100 µL of the filtrate into 900 µL of Mobile Phase A/B (50:50).

Method 2: LC-MS for Impurity Identification

When monitoring cross-coupling reactions (e.g., Suzuki), HPLC retention time alone is insufficient to distinguish between the desired product and de-halogenated byproducts (where Br is replaced by H).

Mass Spectrometry Parameters (ESI+)[5]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Range: 100 – 600 m/z.

  • Key Consideration: The bromine atom provides a distinct isotopic pattern (

    
     and 
    
    
    
    in a 1:1 ratio).
    • Starting Material (SM): Look for [M+H]+ doublets separated by 2 Da.

    • Product: If Br is removed, the isotope pattern disappears.

    • Des-bromo Impurity: Mass will be [M-Br+H].

Case Study: Monitoring a Suzuki-Miyaura Coupling

Scenario: Coupling 4-Bromo-2-fluoro-6-methylbenzamide with Phenylboronic acid to form the biaryl derivative.

Reaction Scheme & Monitoring Points[1][2][4][7]

ReactionScheme SM SM: 4-Bromo-2-fluoro-6-methylbenzamide (RT: ~4.5 min) Product Product: Biaryl Amide (RT: ~6.2 min) SM->Product Suzuki Coupling Impurity1 Impurity A: Des-bromo (RT: ~3.8 min) SM->Impurity1 Pd-H Reduction Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Product Impurity2 Impurity B: Homocoupling (RT: ~7.0 min)

Figure 2: Expected chromatographic elution order for Suzuki coupling components.

Interpretation of Results[2][3]
  • Retention Time Shift: The product (Biaryl) is more hydrophobic than the starting material (SM) and will elute later on a C18 column.

  • Des-bromo Impurity: Often elutes earlier than the SM due to the loss of the heavy bromine atom.

  • Boronic Acid: Very polar; usually elutes in the void volume (t0).

Quantitative Calculation

Do not rely on area% alone if standards are available. However, for reaction progress:



(Note: RRF = Relative Response Factor. If unknown, assume 1.0 for estimation, but validate for final purity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Amide) Silanol interaction or high pH.Ensure Mobile Phase A pH is < 3.0 (use Formic acid). Increase buffer strength.
Ghost Peaks Carryover from previous run.Add a "Needle Wash" step with 100% MeCN. Run a blank injection.
Split Peaks Sample solvent too strong.Dissolve the sample in 50:50 Water:MeCN instead of 100% MeCN.
Pressure High Precipitated salts in column.CRITICAL: Ensure the sample is filtered (0.22 µm). Wash column with 95% Water (no acid) to dissolve salts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71744219: Methyl 4-bromo-2-fluoro-6-methylbenzoate.[2] Retrieved from [Link]

  • Waters Corporation. (2021). Synthetic Reaction Monitoring Using UPLC-MS. Application Note. Retrieved from [Link]

Sources

Advanced Purification Protocols for Products Derived from 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The scaffold 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., BTK inhibitors) and androgen receptor antagonists. Its unique substitution pattern—featuring a steric 6-methyl group and an electron-withdrawing 2-fluoro group—imparts specific conformational constraints and metabolic stability to its derivatives.

However, these same structural features introduce significant purification challenges. The 6-methyl group creates steric bulk that can hinder crystallization, while the primary amide functionality leads to high polarity and poor solubility in non-polar solvents ("brick dust" behavior). Furthermore, downstream products (typically generated via Suzuki-Miyaura cross-coupling at the 4-position) often suffer from persistent palladium contamination and difficult-to-separate protodebrominated impurities.

This guide provides high-fidelity purification protocols designed to isolate high-purity derivatives (>98%) while strictly controlling metal residues (<10 ppm).

Purity Challenges & Strategy

The derivatization of this scaffold typically involves Palladium-catalyzed C-C bond formation. The impurity profile is predictable but persistent.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Protodebrominated byproduct Reduction of C-Br bond (side reaction)Very similar

to product; slightly lower MW.
High-efficiency Flash Chromatography or Selective Crystallization.
Homocoupled Boronic Acid Oxidative coupling of aryl boronateLipophilic; distinct retention time.Wash with non-polar solvent (Heptane) or Column Chromatography.
Palladium Residues Catalyst leaching (Pd(0)/Pd(II))Forms "black specks" or colored complexes; coordinates to amide nitrogen.Thiol-based scavenging (Silica-SH) or Cysteine wash.
Hydrolyzed Amide Hydrolysis of benzamide to benzoic acidAcidic; highly polar.Basic wash (

) during workup.

Protocol 1: Workup and Metal Scavenging (The "Zero-Pass" Clean)

Objective: Remove bulk catalyst and inorganic salts immediately post-reaction to prevent Pd-complexation during concentration.

Context: The primary amide nitrogen in 4-bromo-2-fluoro-6-methylbenzamide derivatives is a competent ligand for Pd species. Traditional brine washes are insufficient.

Materials
  • Scavenger: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

  • Alternative: N-Acetyl Cysteine (NAC).[1]

  • Solvents: 2-MeTHF (preferred for solubility) or Ethyl Acetate.

Step-by-Step Procedure
  • Quench & Phase Cut:

    • Dilute the reaction mixture (Suzuki coupling crude) with 2-MeTHF (10 mL per g of substrate).

    • Wash with 5% aqueous

      
       (removes boronic acids and hydrolyzed byproducts).
      
    • Separate phases. Keep the organic layer.

  • Scavenging (Choose A or B):

    • Method A (Solid Phase - Preferred): Add SiliaMetS® Thiol (0.5 eq w/w relative to Pd catalyst used) to the organic layer. Stir at 50°C for 60 minutes. Filter through a pad of Celite.[2]

    • Method B (Liquid Phase): Wash the organic layer with a 5% aqueous solution of N-Acetyl Cysteine (pH adjusted to ~7-8 with NaOH). Agitate vigorously for 30 minutes. The Pd-NAC complex is water-soluble and will partition into the aqueous phase (turning it dark red/brown).

  • Drying:

    • Dry organics over anhydrous

      
      .[3][4]
      
    • Concentrate to a solid residue.[1] Do not dry to complete hardness if oiling out occurs; retain trace solvent for loading onto silica.

Protocol 2: Flash Column Chromatography (Purification)[4]

Objective: Separation of the target biaryl product from protodebrominated impurities and regioisomers.

Stationary Phase Selection:

  • Standard: High-performance spherical silica (20–40 µm).

  • Difficult Separations: C18 reverse-phase is recommended if the protodebrominated impurity is >5% by HPLC, as the lipophilicity difference is more exploitable than polarity.

Gradient Optimization (Normal Phase)

The 6-methyl group reduces the binding affinity of the amide to silica compared to unhindered benzamides.

  • Mobile Phase A: n-Heptane (or Hexanes)

  • Mobile Phase B: Ethyl Acetate (EtOAc) / Ethanol (3:1 mix)

    • Note: Adding Ethanol helps solvate the amide and reduces tailing.

Column Volume (CV)% Mobile Phase BRationale
0–20%Elute non-polar phosphines/homocoupled boronates.
2–50% → 20%Linear gradient to move front impurities.
5–1220% → 45%Shallow gradient for critical separation of des-bromo impurity.
12–1545% → 100%Flush product.

Protocol 3: Recrystallization (Polishing)

Objective: Final purity upgrade (>99%) and solid-state form control.

Benzamide derivatives often exhibit polymorphism. This protocol targets the thermodynamically stable form.

Solvent System Logic

Based on solubility data for benzamides, Ethanol/Water is the superior system. The 6-methyl group disrupts planar packing, requiring a protic solvent to facilitate hydrogen bonding networks during crystal growth.

Procedure
  • Dissolution:

    • Suspend the crude solid (from chromatography) in Ethanol (5 mL per gram).

    • Heat to reflux (approx. 78°C).

    • If not fully dissolved, add Ethanol in 0.5 mL increments. Avoid large excess.

  • Antisolvent Addition:

    • While maintaining reflux, slowly add Water dropwise until a persistent turbidity (cloud point) is observed.

    • Add just enough Ethanol (dropwise) to clear the solution again.

  • Cooling Profile:

    • Remove heat and allow the flask to cool to room temperature on a magnetic stir plate (slow stirring) over 2 hours. Rapid cooling promotes amorphous precipitation.

    • Once at RT, cool to 0–4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 45°C for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, run the following HPLC method.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

Acceptance Criteria:

  • Purity: >98.0% Area.

  • Pd Content: <10 ppm (determined by ICP-MS; visually, product must be pure white, not off-white/grey).

  • Des-bromo Impurity: <0.5% (This peak typically elutes 0.5–1.0 min before the main peak in Reverse Phase).

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench & Extraction Solvent: 2-MeTHF Wash: 5% Na2CO3 Start->Quench Scavenge Pd Scavenging Agent: SiliaMetS® Thiol or NAC Temp: 50°C, 1h Quench->Scavenge Organic Layer Filtration Filtration (Celite) Remove Scavenger/Pd Scavenge->Filtration Concentrate Concentration Yield: Crude Solid Filtration->Concentrate Chromatography Flash Chromatography Silica Gel Gradient: Heptane -> EtOAc/EtOH Concentrate->Chromatography CheckPurity HPLC Check Purity > 95%? Chromatography->CheckPurity Crystallization Recrystallization Solvent: Ethanol/Water Target: Removal of des-bromo impurity CheckPurity->Crystallization Yes Reprocess Reprocess (Re-column or C18) CheckPurity->Reprocess No (Des-bromo > 5%) FinalProduct Final Product (>98% Purity, <10ppm Pd) Crystallization->FinalProduct Reprocess->Chromatography

Caption: Integrated workflow for the purification of 4-bromo-2-fluoro-6-methylbenzamide derivatives, emphasizing metal scavenging and orthogonal purification steps.

References

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Retrieved from [Link]

  • Li, J., et al. (2013). Solubility Modeling and Preferential Solvation of Benzamide in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Biotage. (2023).[5][6] How to Remove Palladium in three easy steps. Retrieved from [Link]

Sources

Application Note: Optimized Catalytic Strategies for the Functionalization of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 749927-69-3). This scaffold is a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and MEK inhibitors (e.g., Binimetinib).

The unique 2,6-disubstitution pattern of this benzamide creates a specific steric and electronic environment that challenges standard catalytic systems. This guide provides optimized methodologies for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically addressing catalyst poisoning by the primary amide and steric hindrance at the oxidative addition site.

Substrate Analysis & Mechanistic Challenges

Structural Pharmacophore

The substrate features a benzene core with three distinct functionalities affecting reactivity:

  • C1-Primary Amide (-CONH₂): A Lewis-basic site capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

  • C2-Fluorine & C6-Methyl: These ortho-substituents twist the amide out of planarity, reducing its conjugation with the ring but increasing steric bulk around the C1 position.

  • C4-Bromine: The electrophilic site for oxidative addition. While para to the amide, the electron-poor nature of the ring (due to Fluorine) facilitates oxidative addition but makes the resulting Pd(II)-aryl species prone to competitive reductive elimination pathways.

The "Amide Problem" in Catalysis

Primary amides (


) are notorious in cross-coupling for two reasons:
  • N-Coordination: They can displace phosphine ligands, forming inactive

    
     complexes.
    
  • Deprotonation: Strong bases (e.g., LiHMDS, NaH) can deprotonate the amide (

    
     in DMSO), creating a highly coordinating amidate species.
    

Strategic Solution: We utilize bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) and Pd(II) precatalysts to ensure rapid oxidative addition and prevent amide coordination.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol is optimized for coupling aryl boronic acids to the C4 position. It utilizes XPhos , a ligand known to form a monoligated Pd(0) species that is highly active for aryl chlorides and bromides while resisting coordination from the benzamide nitrogen.

Reaction Setup (Data Table)
ComponentEquivalentRole
Substrate 1.0 equiv4-Bromo-2-fluoro-6-methylbenzamide
Boronic Acid 1.2 – 1.5 equivAryl/Heteroaryl Boronic Acid
Catalyst 2.0 – 5.0 mol%XPhos Pd G2 (Precatalyst)
Base 2.0 – 3.0 equiv

(Tribasic Potassium Phosphate)
Solvent System 0.2 M1,4-Dioxane / Water (4:1 ratio)
Temperature 80°C – 100°CThermal activation
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Note: Using the G2 precatalyst ensures a defined Pd:Ligand ratio (1:1) and bypasses the induction period required to reduce Pd(II) to Pd(0).

  • Solvent & Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen must be removed to prevent phenol formation (hydroxylation of the boronic acid) and homocoupling.

  • Reaction: Seal the vial and heat to 80°C. Monitor by LCMS or HPLC.

    • Typical Time: 2–4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

    
    , filter, and concentrate.[1][2]
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The product will typically be more polar than the starting bromide.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the C4 position is challenging due to the presence of the primary amide. We employ BrettPhos , a ligand designed to prevent catalyst deactivation by primary amine/amide functionalities.

Reaction Setup (Data Table)
ComponentEquivalentRole
Substrate 1.0 equiv4-Bromo-2-fluoro-6-methylbenzamide
Amine 1.2 equivPrimary or Secondary Amine
Catalyst 1.0 – 3.0 mol%BrettPhos Pd G3
Base 1.5 – 2.0 equiv

or NaOtBu
Solvent 0.2 Mt-Amyl Alcohol or Toluene
Temperature 90°C – 110°CThermal activation
Mechanistic Insight[3]
  • Base Selection: We prefer Cesium Carbonate (

    
    )  over Sodium tert-butoxide (NaOtBu) if the substrate contains sensitive functional groups. However, NaOtBu is faster.
    
  • Ligand Choice: BrettPhos provides extreme steric bulk, which forces the reductive elimination of the desired C-N bond and prevents the primary amide of the substrate from binding to the metal center.

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active catalytic species in amination reactions.

  • Charge: Add substrate, amine (if solid), base, and BrettPhos Pd G3 to the vial.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add anhydrous t-Amyl Alcohol via syringe.

  • Reaction: Heat to 100°C.

    • Checkpoint: If conversion stalls at 50%, add an additional 1 mol% of catalyst.

  • Quench: Cool to RT, filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (due to the polarity of the amino-benzamide product).

Visualization of Catalytic Logic

The following diagram illustrates the decision logic for ligand selection and the competing pathways managed by the optimized protocols.

CatalyticStrategy Start Substrate: 4-Bromo-2-fluoro-6-methylbenzamide Target Desired Transformation? Start->Target Suzuki C-C Bond Formation (Suzuki-Miyaura) Target->Suzuki Aryl Boronic Acid Buchwald C-N Bond Formation (Buchwald-Hartwig) Target->Buchwald Amine Risk_Suzuki Risk: Hydrolysis of Boronic Acid Risk: Protodeboronation Suzuki->Risk_Suzuki Risk_Buchwald Risk: Amide Coordination (Poisoning) Risk: Transamidation Buchwald->Risk_Buchwald Sol_Suzuki Solution: XPhos Pd G2 High Turnover / Steric Bulk Risk_Suzuki->Sol_Suzuki Sol_Buchwald Solution: BrettPhos Pd G3 Selective Reductive Elimination Risk_Buchwald->Sol_Buchwald Product_A Biaryl Product (Kinase Inhibitor Core) Sol_Suzuki->Product_A Product_B Amino-Benzamide (Functionalized Scaffold) Sol_Buchwald->Product_B

Caption: Decision matrix for catalytic system selection based on coupling partner, highlighting specific risks associated with the benzamide scaffold and their ligand-based solutions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a precatalyst (G2/G3) to ensure immediate generation of Pd(0). Increase catalyst loading to 5 mol%.
Debromination (Ar-H)

-Hydride Elimination
Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene . Avoid protic solvents in the absence of water.
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more rigorously (Freeze-Pump-Thaw or 15 min sparge).
Insoluble Starting Material High Lattice EnergyThe amide H-bonds strongly. Use DMSO/THF mixtures or increase temperature to 100°C.

References

  • ChemicalBook. (2025).[3] 4-Bromo-2-fluoro-N-methylbenzamide - Properties and Synthesis.[1][2][4] Retrieved from

  • BenchChem. (2025).[5][6][7][8] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives.[9] PubMed Central. Retrieved from

  • Wikipedia. (2025). Buchwald–Hartwig amination: Mechanism and Scope.[10][11] Retrieved from

  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. Retrieved from

  • American Chemical Society. (2019). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. J. Am. Chem. Soc. Retrieved from

Sources

Application Notes and Protocols: Functional Group Transformations of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-6-methylbenzamide in Modern Drug Discovery

4-Bromo-2-fluoro-6-methylbenzamide is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its constituent functional groups, which allows for precise and sequential chemical modifications. The strategic placement of the bromine atom, activated by the electron-withdrawing nature of the adjacent fluorine and amide moieties, renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The fluorine atom itself is a bioisostere of hydrogen that can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2][3] The benzamide functional group is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[4][5]

This application note provides a comprehensive guide to the key functional group transformations of 4-bromo-2-fluoro-6-methylbenzamide, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies described herein are foundational for the construction of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.

Core Functional Group Transformations

The chemical architecture of 4-bromo-2-fluoro-6-methylbenzamide allows for a range of selective transformations. This guide will focus on four high-impact reactions that leverage the reactivity of the aryl bromide and the amide functionalities:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond at the 4-position.

  • Buchwald-Hartwig Amination: Introduction of a nitrogen-based substituent at the 4-position.

  • Palladium-Catalyzed Cyanation: Installation of a nitrile group at the 4-position.

  • Amide Hydrolysis: Conversion of the benzamide to the corresponding benzoic acid.

The following sections will provide detailed, field-proven protocols for each of these transformations, along with insights into the rationale behind the choice of reagents and reaction conditions.

Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] For 4-bromo-2-fluoro-6-methylbenzamide, this reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents, which is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Suzuki_Miyaura_Coupling substrate 4-Bromo-2-fluoro-6-methylbenzamide product 4-Aryl-2-fluoro-6-methylbenzamide substrate->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product pd_catalyst Pd(0) Catalyst e.g., Pd(PPh3)4 pd_catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and a solution of K₂CO₃ (2.0 mmol) in deionized water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-fluoro-6-methylbenzamide.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃In situ formation of the active Pd(0) species.
Base K₂CO₃Essential for the transmetalation step.
Solvent Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9][10][11] This transformation is particularly valuable for introducing primary and secondary amines at the 4-position of the benzamide scaffold, a common step in the synthesis of bioactive molecules.

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Amination substrate 4-Bromo-2-fluoro-6-methylbenzamide product 4-(Amino)-2-fluoro-6-methylbenzamide substrate->product Buchwald-Hartwig Amination amine Primary or Secondary Amine (R1R2NH) amine->product pd_precatalyst Pd Precatalyst e.g., Pd2(dba)3 pd_precatalyst->product ligand Ligand (e.g., XPhos, SPhos) ligand->product base Base (e.g., NaOtBu, K3PO4) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(amino)-2-fluoro-6-methylbenzamide.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust system for a wide range of amines.
Base NaOtBuA strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent TolueneAnhydrous, high-boiling solvent suitable for this reaction.
Atmosphere Inert (Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.

Palladium-Catalyzed Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group via cyanation of an aryl bromide is a valuable transformation, as the nitrile can be further elaborated into other functional groups such as carboxylic acids, amides, and amines.[12] Non-toxic cyanide sources like potassium hexacyanoferrate(II) are preferred for their safety and ease of handling.[12][13][14]

Mechanistic Rationale

The mechanism follows the general palladium cross-coupling pathway. A key challenge in cyanation reactions is the potential for the cyanide anion to poison the palladium catalyst. The use of potassium hexacyanoferrate(II) as a cyanide source mitigates this issue due to its slow release of cyanide ions into the reaction medium.

Cyanation substrate 4-Bromo-2-fluoro-6-methylbenzamide product 4-Cyano-2-fluoro-6-methylbenzamide substrate->product Palladium-Catalyzed Cyanation cyanide_source Cyanide Source K4[Fe(CN)6] cyanide_source->product pd_catalyst Pd Catalyst e.g., Pd(OAc)2 pd_catalyst->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., DMA, NMP) solvent->product

Caption: Palladium-Catalyzed Cyanation Workflow.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Sodium carbonate (Na₂CO₃, 0.2 equivalents)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), and Na₂CO₃ (0.2 mmol).

  • Add DMA (4 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 1 hour. Alternatively, the reaction can be heated conventionally at 120 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-cyano-2-fluoro-6-methylbenzamide.

ParameterConditionRationale
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic and effective source of cyanide.
Catalyst Pd(OAc)₂A simple and effective palladium source.
Solvent DMAA polar aprotic solvent that facilitates the dissolution of the reagents.
Heating Microwave or ConventionalMicrowave heating can significantly reduce reaction times.

Amide Hydrolysis: Synthesis of the Corresponding Benzoic Acid

Hydrolysis of the benzamide to the corresponding benzoic acid provides another avenue for functional group diversification. The resulting carboxylic acid can be engaged in a variety of reactions, including esterification, amide coupling, and conversion to an acid chloride. Both acidic and basic conditions can be employed for amide hydrolysis.[15][16][17][18][19]

Mechanistic Rationale

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is subsequently protonated. Acidification of the resulting carboxylate salt yields the carboxylic acid.

Amide_Hydrolysis substrate 4-Bromo-2-fluoro-6-methylbenzamide product 4-Bromo-2-fluoro-6-methylbenzoic acid substrate->product 1. Base Hydrolysis 2. Acidification base Base (e.g., NaOH, KOH) base->product acid Acid (e.g., HCl) acid->product solvent Solvent (e.g., Water, Ethanol) solvent->product

Caption: Amide Hydrolysis Workflow.

Experimental Protocol (Basic Hydrolysis)

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzamide

  • Sodium hydroxide (NaOH, 5.0 equivalents)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-fluoro-6-methylbenzamide (1.0 mmol) in ethanol (5 mL).

  • Add a solution of NaOH (5.0 mmol) in deionized water (5 mL).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 4-bromo-2-fluoro-6-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

ParameterConditionRationale
Reagent NaOHA strong base to promote nucleophilic attack on the amide carbonyl.
Solvent Ethanol/WaterCo-solvent system to ensure solubility of the starting material.
Temperature RefluxTo overcome the activation energy barrier for amide bond cleavage.
Workup AcidificationTo protonate the carboxylate and precipitate the desired carboxylic acid.

Conclusion

4-Bromo-2-fluoro-6-methylbenzamide is a highly valuable and versatile building block in medicinal chemistry. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, palladium-catalyzed cyanation, and amide hydrolysis provide a robust toolkit for the synthesis of diverse libraries of compounds for drug discovery and development. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity. These transformations enable the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of novel drug candidates.

References

  • Burmester, C. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Nordmann. (n.d.). 4-bromo-2-fluoro-N-methylbenzamide (749927-69-3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Labmonk. (n.d.). Preparation of Benzoic acid from Benzamide (Hydrolysis). Retrieved from [Link]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • YouTube. (2021). Preparation of Benzoic acid from Benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • Quora. (2018). How will you prepare benzoic acid from benzamide? Retrieved from [Link]

  • Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive organic functional group transformations II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, while seemingly a standard amidation, presents unique challenges due to the steric hindrance imposed by the ortho-methyl group, which can significantly impact reaction kinetics and overall yield. This document aims to provide not just protocols, but the underlying chemical principles to empower you to overcome these challenges in your own laboratory.

I. Synthetic Pathways Overview

The primary route to 4-Bromo-2-fluoro-6-methylbenzamide starts from the corresponding carboxylic acid, 4-Bromo-2-fluoro-6-methylbenzoic acid. The main challenge lies in the efficient formation of the amide bond in the presence of a sterically demanding ortho-substituent. Two principal pathways are generally considered:

  • Direct Amide Coupling: This involves activating the carboxylic acid with a coupling reagent, followed by the addition of an ammonia source.

  • Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with an ammonia source.

The choice between these pathways is critical and depends on the desired yield, scalability, and tolerance to different reagents.

Synthetic_Pathways cluster_start Starting Material cluster_path1 Direct Coupling cluster_path2 Acid Chloride Route cluster_end Final Product start 4-Bromo-2-fluoro-6-methylbenzoic Acid reagents1 Coupling Reagent (e.g., CDI, HATU) start->reagents1 Path 1 reagents2 Chlorinating Agent (e.g., SOCl2, (COCl)2) start->reagents2 Path 2 intermediate1 Activated Ester/ Intermediate reagents1->intermediate1 ammonia1 Ammonia Source (e.g., NH4OH) intermediate1->ammonia1 product 4-Bromo-2-fluoro-6-methylbenzamide ammonia1->product intermediate2 Acid Chloride reagents2->intermediate2 ammonia2 Ammonia Source (e.g., NH4OH) intermediate2->ammonia2 ammonia2->product

Caption: Key synthetic routes to the target benzamide.

II. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide more challenging than other benzamides?

A1: The primary challenge is the "ortho effect" created by the methyl group at the 6-position. This group sterically hinders the approach of reagents to the carboxylic acid functional group. This steric hindrance can significantly slow down the rate of reaction, leading to lower yields and requiring more carefully optimized conditions compared to unhindered benzamides.[1][2]

Q2: What are the most common methods for this specific amidation?

A2: For sterically hindered substrates like this, methods that minimize the steric bulk of the intermediate are often preferred. A highly effective reported method utilizes 1,1'-carbonyldiimidazole (CDI) as the coupling agent with ammonium hydroxide.[3] Another viable approach is the conversion to the acyl fluoride, which is smaller than the corresponding acyl chloride and can be more reactive towards amines in hindered environments.[4]

Q3: Which is a better ammonia source: ammonium hydroxide or ammonia gas?

A3: While anhydrous ammonia gas in an organic solvent can be used, aqueous ammonium hydroxide is often more practical and has been shown to be effective, especially in the CDI-mediated synthesis.[3] The key is to use a sufficient excess to drive the reaction to completion. When using aqueous ammonia, ensure your solvent is miscible or that you have efficient mixing to facilitate the reaction between the organic-soluble activated intermediate and the aqueous nucleophile.

III. Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the likely causes?

A: This is a common issue, especially given the steric hindrance of the substrate. Let's break down the potential causes based on your chosen synthetic route.

Troubleshooting_Low_Yield start Low/No Yield Observed q1 Which method are you using? start->q1 coupling_agent Direct Coupling (e.g., CDI, HATU) q1->coupling_agent Coupling acid_chloride Acid Chloride Route q1->acid_chloride Acid Chloride check_coupling_reagent Check Coupling Reagent Quality - Is it fresh/anhydrous? coupling_agent->check_coupling_reagent check_chlorination Confirm Acid Chloride Formation - Check with IR (C=O stretch ~1780 cm⁻¹) acid_chloride->check_chlorination check_solvent Check Solvent - Is it anhydrous THF/DMF? check_coupling_reagent->check_solvent check_temp Consider Reaction Temperature - Is it too low? check_solvent->check_temp solution Optimize Conditions: - Use high-purity, fresh reagents - Ensure anhydrous conditions - Increase reaction time/temperature check_temp->solution check_hydrolysis Prevent Hydrolysis - Are reagents and solvent dry? check_chlorination->check_hydrolysis check_hydrolysis->solution

Caption: Decision-making flowchart for troubleshooting low yield.

  • For Direct Coupling Methods (e.g., using CDI):

    • Cause: Inactive Coupling Reagent. CDI is highly sensitive to moisture. If it has been improperly stored, it will hydrolyze and be ineffective.

    • Solution: Use a freshly opened bottle of CDI or a sample that has been stored under inert gas in a desiccator.

    • Cause: Insufficient Reaction Time or Temperature. Due to steric hindrance, the reaction may be sluggish at room temperature.

    • Solution: Increase the reaction time. If the reaction is still not progressing, a moderate increase in temperature (e.g., to 40-50 °C) may be beneficial, but monitor for side reactions.

    • Cause: Inappropriate Solvent. The solvent must be anhydrous and capable of dissolving the starting materials.

    • Solution: Anhydrous THF is reported to be effective for the CDI method.[3] Ensure your solvent is freshly dried over molecular sieves or distilled from a suitable drying agent.

  • For the Acid Chloride Route:

    • Cause: Incomplete formation of the acid chloride. The reaction of the sterically hindered carboxylic acid with thionyl chloride or oxalyl chloride can be slow.

    • Solution: Use a slight excess of the chlorinating agent and consider using a catalytic amount of DMF with oxalyl chloride. Refluxing may be necessary to drive the reaction to completion. Before proceeding, confirm the formation of the acid chloride, for example by taking a small aliquot for IR spectroscopy (the C=O stretch of the acid chloride will be at a higher frequency, ~1780 cm⁻¹, than the carboxylic acid).[5]

    • Cause: Hydrolysis of the acid chloride. The acid chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if exposed to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both the formation and the subsequent reaction with ammonia.

Problem Area 2: Formation of Impurities

Q: My reaction is working, but I am seeing significant impurities in my crude product. What are they and how can I avoid them?

A: Impurity profiles can give clues as to what is going wrong.

  • Unreacted Starting Material:

    • Cause: This is the most common "impurity" and points to an incomplete reaction. As discussed above, this is likely due to the steric hindrance.

    • Solution: Increase reaction time, consider a moderate increase in temperature, or switch to a more effective coupling method (the CDI method is recommended).[3]

  • N-acylurea byproduct (with carbodiimide reagents like EDC):

    • Cause: With carbodiimide coupling agents, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the nucleophilic attack by the amine is slow. This is a known side reaction that is exacerbated by sterically hindered substrates.

    • Solution: While not the recommended primary method for this substrate, if you must use a carbodiimide like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress this side reaction by forming an active ester intermediate that is less prone to rearrangement.[6]

  • Symmetrical Anhydride:

    • Cause: If you are using the acid chloride route, incomplete reaction with ammonia can lead to the acid chloride reacting with unreacted carboxylate (from hydrolyzed acid chloride) to form the symmetrical anhydride.

    • Solution: Ensure a sufficient excess of the ammonia source is used and that it is added to the acid chloride solution (not the other way around) to maintain a high concentration of the nucleophile.

IV. Recommended Experimental Protocol (CDI Method)

This protocol is based on a reported high-yielding synthesis and is recommended for its efficiency with this sterically hindered substrate.[3]

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonium hydroxide (e.g., 28-30% aqueous solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-Bromo-2-fluoro-6-methylbenzoic acid in anhydrous THF.

  • Add 1.1 equivalents of CDI portion-wise at room temperature. Stir the mixture. You should observe gas evolution (CO₂).

  • Continue stirring at room temperature for 1-2 hours to ensure complete formation of the acylimidazolide intermediate.

  • Amination: Cool the reaction mixture in an ice bath. Slowly add a large excess (e.g., 10 equivalents) of ammonium hydroxide.

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature overnight.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the pure 4-Bromo-2-fluoro-6-methylbenzamide.

V. Data Summary Table

The following table provides a comparison of potential methods and expected outcomes. Note that yields can be highly dependent on the specific reaction conditions and scale.

MethodCoupling/Activating AgentTypical SolventBaseAdditiveExpected YieldKey Considerations
Recommended 1,1'-Carbonyldiimidazole (CDI)Anhydrous THF(Ammonia is the base)None~87%[3]Highly effective for this substrate; requires anhydrous conditions.
Alternative 1 Oxalyl Chloride / SOCl₂Anhydrous DCM/ToluenePyridine or Et₃NCatalytic DMFModerate to GoodRisk of hydrolysis; acid chloride is highly reactive.
Alternative 2 HATUAnhydrous DMF/DCMDIPEA or Et₃NNoneVariable, potentially low[6]Uronium reagents can be less effective for hindered substrates.
Alternative 3 EDCAnhydrous DMF/DCMDIPEA or Et₃NHOBt or HOAtVariable, potentially lowRisk of N-acylurea side product formation.

VI. References

  • Bode, J. W. (2012). The synthesis of sterically hindered amides. Chimia, 66(5), 344-349.

  • Bode, J. W., & Ting, A. Y. (2004). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 58(5), 312-317.

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Dunetz, J. R., & Danheiser, R. L. (2003). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, (13), 1562-1563.

  • Gagnon, D., & Fjelbye, K. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027-11032. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? r/chempros. Available at: [Link]

  • ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.

  • Ferreira, M. J., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4997.

  • Google Patents. (1990). Process for the preparation of n-methylbenzamide. EP0355480B1.

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? YouTube. Available at: [Link]

  • Genta, M., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 8(3), 647-652.

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 2(21), 3054-3063.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[7][8][9]-Benzotriazin-4(3 H)-ones with DABAL-Me3.

  • ACS Publications. (1985). Ortho-lithiated tertiary benzamides. Magnesium transmetalation and synthesis of phthalides and isocoumarins including mellein and kigelin. The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2021). 20.4: Substituent Effects on Acidity. Available at: [Link]

  • ResearchGate. (2004). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Available at: [Link]

  • Google Patents. (2009). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B.

  • ACS Publications. (2023). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

Sources

side reactions in the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Introduction: Navigating the "Steric Fortress"

Subject: 4-Bromo-2-fluoro-6-methylbenzamide Key Challenge: The "Ortho Effect" and Steric Inhibition of Resonance.

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide presents a unique challenge compared to standard benzamides. The presence of substituents at both the 2-position (Fluoro) and 6-position (Methyl) creates a "steric fortress" around the carbonyl carbon at position 1. This 2,6-disubstitution pattern forces the carbonyl group out of plane with the benzene ring, inhibiting resonance and significantly retarding nucleophilic attack during amidation.

This guide addresses the specific side reactions and troubleshooting steps required to navigate this steric hindrance while preserving the labile C-Br bond and the nucleophilically sensitive C-F bond.

Module 1: The Acid Chloride Route (Activation & Amidation)

Primary Workflow: 4-Bromo-2-fluoro-6-methylbenzoic acid


 Acid Chloride 

Amide.
Critical Side Reaction 1: Hydrolytic Reversion (The "Wet Solvent" Trap)

Symptom: LC-MS shows a dominant peak for the starting material (Benzoic Acid) after the amidation step, despite successful acid chloride formation initially. Mechanism: The 2,6-steric bulk slows down the reaction with ammonia/amine. If the reaction time is extended without rigorous moisture exclusion, atmospheric moisture competes effectively with the amine for the acyl chloride, reverting it to the acid.

  • Troubleshooting Protocol:

    • Reagent Swap: Switch from Thionyl Chloride (

      
      ) to Oxalyl Chloride (
      
      
      
      )
      with a catalytic amount of DMF. Oxalyl chloride operates under milder conditions (0°C to RT), reducing the risk of thermal degradation.
    • The "Schotten-Baumann" Modification: If using aqueous ammonia, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) to protect the acyl chloride in the organic phase until it reacts at the interface.

    • Validation: Quench a small aliquot with methanol. If the Methyl Ester forms immediately, your Acid Chloride is stable. If Acid is observed, your system is wet.

Critical Side Reaction 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Symptom: Appearance of an impurity with mass [M-F+NH2] (Target Mass - 19 + 16 = M-3). Mechanism: The Fluorine atom at position 2 is activated by the electron-withdrawing carbonyl group (ortho-position). Under forcing conditions (high temperature or high pressure) required to overcome the steric hindrance at the carbonyl, the ammonia nucleophile may attack the C-2 position, displacing the fluoride.

  • Risk Factor: High temperatures (>80°C) or use of strong bases.

  • Prevention:

    • Temperature Control: Keep amidation temperature below 40°C.

    • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the nucleophilicity of ammonia/amines towards SNAr. Use THF or DCM.

    • Stoichiometry: Avoid large excesses of amine if heating is required.

Module 2: The Nitrile Hydrolysis Route

Alternative Workflow: 4-Bromo-2-fluoro-6-methylbenzonitrile


 Amide.
Critical Side Reaction 3: Over-Hydrolysis to Benzoic Acid

Symptom: Product converts to the carboxylic acid (Mass +1) instead of stopping at the amide. Mechanism: While 2,6-disubstituted nitriles are resistant to hydrolysis, once the amide forms, the carbonyl oxygen can assist in further hydrolysis if the pH is too high (basic) or too low (acidic).

  • Troubleshooting Protocol:

    • The "Radziszewski" Condition: Use Urea-Hydrogen Peroxide (UHP) and Potassium Carbonate (

      
      ) in Acetone/Water. This oxidative hydrolysis is highly selective for stopping at the amide and works well for sterically hindered nitriles.
      
    • Avoid: Strong mineral acids (

      
      , HCl) at reflux, which will almost certainly drive the reaction to the acid.
      

Module 3: Impurity Profile & Regioselectivity

Side Reaction 4: Regioisomer Contamination (Precursor Legacy)

Symptom: A peak with identical mass to the target but slightly different retention time. Source: If the starting material was made via bromination of 2-fluoro-6-methylbenzoic acid, the directing effects compete.

  • F (ortho/para director): Directs to positions 3 and 5.

  • Me (ortho/para director): Directs to positions 3 and 5 (relative to itself).

  • COOH (meta director): Directs to positions 3 and 5.

  • Result: Direct bromination strongly favors the 3-bromo or 5-bromo isomers, NOT the desired 4-bromo.

  • Correction: Ensure the starting material was synthesized via a route that guarantees the 4-position, such as:

    • Starting from 4-bromo-2-fluoro-6-methylaniline (Sandmeyer Reaction).

    • Lithiation of 1-bromo-3-fluoro-5-methylbenzene (Directed Ortho Metalation).

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthesis pathway and the competing side reactions caused by steric and electronic factors.

ReactionPathways cluster_sterics Steric Hindrance Zone Start 4-Bromo-2-fluoro- 6-methylbenzoic Acid AcidCl Acid Chloride (Activated Intermediate) Start->AcidCl SOCl2 or (COCl)2 + DMF (cat.) Target TARGET: 4-Bromo-2-fluoro- 6-methylbenzamide AcidCl->Target NH3 / Amine (Steric Barrier!) Hydrolysis Reversion to Acid (Due to Moisture) AcidCl->Hydrolysis H2O (Atmospheric) Dimer Anhydride Dimer AcidCl->Dimer Stoichiometry Error SNAr Impurity: 2-Amino-4-bromo- 6-methylbenzamide Target->SNAr Excess NH3, High T (F- Displacement)

Caption: Reaction flowchart highlighting the "Steric Hindrance Zone" where the 2,6-substitution slows amidation, allowing side reactions like hydrolysis and SNAr to compete.

Summary of Troubleshooting Metrics

IssueDiagnostic (LC-MS/NMR)Root CauseCorrective Action
No Reaction Peak corresponds to Starting Material (Acid).Steric hindrance prevents amine attack.Switch to Oxalyl Chloride activation; Increase reaction time; Use DCM as solvent.
Reversion to Acid Acid Chloride forms, then disappears.Water ingress during amidation.Dry solvents (Karl Fischer < 0.05%); Use inert atmosphere (

/Ar).
[M-19+16] Peak Mass shift: -3 Da (F

NH2).
SNAr displacement of Fluorine.[1]Lower temperature (<40°C); Reduce amine equivalents; Avoid polar aprotic solvents.
Dimerization Mass = 2xSM - H2O.Formation of Anhydride.Ensure excess amine is present immediately upon addition of Acid Chloride.

References

  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters. PubMed. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amide Synthesis from Carboxylic Acids and Derivatives. Retrieved from

  • Vertex Pharmaceuticals. (2010). Patent WO2010132615A1: Synthesis of Benzamide Derivatives. (General reference for conditions regarding sterically hindered benzamides).
  • TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide Product Specification. Retrieved from

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-methylbenzamide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 4-Bromo-2-fluoro-6-methylbenzamide?

A1: 4-Bromo-2-fluoro-6-methylbenzamide is typically a white to off-white solid.[1][2] Understanding its physical properties is crucial for handling and purification. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇BrFNO[2]
Molecular Weight 232.05 g/mol [2][3]
Melting Point 125.0 to 129.0 °C[1][4]
Appearance White to Off-White Solid/Powder[1]
Solubility Slightly soluble in Chloroform and Methanol.[1][2]
Storage Sealed in a dry place at room temperature.[1][2]

Q2: What are the most common impurities I should expect after synthesizing 4-Bromo-2-fluoro-6-methylbenzamide?

A2: Impurities are typically related to the synthetic route employed. Common methods involve the coupling of 4-bromo-2-fluorobenzoic acid with methylamine.[5][6] Therefore, the most prevalent impurities include:

  • Unreacted Starting Materials: Primarily 4-bromo-2-fluorobenzoic acid.

  • Coupling Agent Byproducts: If using carbodiimide coupling agents like EDCI, urea byproducts are common.[]

  • Side-Reaction Products:

    • Hydrolysis Product: The amide can hydrolyze back to 4-bromo-2-fluorobenzoic acid if exposed to acidic or basic aqueous conditions for extended periods.

    • Debrominated Impurity: Reductive dehalogenation of the aryl bromide can occur, leading to the formation of 2-fluoro-6-methylbenzamide.[8] This is a known potential side reaction for brominated aromatic compounds.[9][10]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reversed-phase C18 column is often a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or structurally similar impurities.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. It is also highly effective for detecting the presence of dehalogenated or other side-products by their mass-to-charge ratio.[5]

Troubleshooting Guide: Purification Workflows

The purification of 4-Bromo-2-fluoro-6-methylbenzamide typically involves either silica gel chromatography or recrystallization. The choice depends on the impurity profile and the required scale.

cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (Post-Workup) TLC_HPLC TLC / HPLC Analysis Crude->TLC_HPLC  Analyze sample Decision Impurity Profile? TLC_HPLC->Decision Chroma Silica Gel Chromatography Decision->Chroma  Polar impurities  (e.g., Acid, Urea) Recryst Recrystallization Decision->Recryst  Non-polar impurities or  high initial purity (>90%) Pure Pure Product (>98%) Chroma->Pure  Combine pure fractions  & evaporate Recryst->Pure  Filter & dry crystals cluster_problem Problem State cluster_solutions Troubleshooting Paths cluster_workup Pre-Column cluster_column On-Column cluster_outcome Resolution start Poor Separation: Product + Acid Impurity workup Perform Acid-Base Extraction (NaHCO3 wash) start->workup check1 TLC Check workup->check1 column Modify Eluent check1->column Acid still present end Clean Separation: Pure Product Isolated check1->end Acid removed acid Add 0.5% Acetic Acid to Mobile Phase column->acid acid->end

Sources

Technical Support Center: Managing Impurities in 4-Bromo-2-fluoro-6-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-fluoro-6-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide, providing detailed explanations and actionable solutions.

Issue 1: Low Reaction Yield

Q: My amidation reaction is resulting in a low yield of 4-Bromo-2-fluoro-6-methylbenzamide. What are the potential causes and how can I improve it?

A: Low yields in the amidation of 4-Bromo-2-fluoro-6-methylbenzoic acid are often traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is the first critical step. If this activation is incomplete, the subsequent reaction with the amine will be sluggish.

    • Causality: Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a stable, unreactive N-acylurea if the reaction with the amine is not rapid.[1][2][3]

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that your coupling reagents (e.g., EDCI, HOBt) are fresh and have been stored under anhydrous conditions. Moisture will deactivate these reagents.

      • Order of Addition: Add the carboxylic acid, coupling reagents, and a suitable base (e.g., DIPEA) to the reaction mixture and allow for a pre-activation period (typically 15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagents and the amine relative to the carboxylic acid to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the efficiency of the amidation reaction.

    • Causality: The reaction rate is dependent on the collision frequency and energy of the reacting molecules. Suboptimal conditions can lead to a slow reaction, allowing for the degradation of activated intermediates.

    • Troubleshooting Steps:

      • Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). These solvents are effective at dissolving the reactants and do not interfere with the reaction.

      • Temperature Control: While many amidation reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield, especially with less reactive amines. However, be cautious of potential side reactions at higher temperatures.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.

  • Presence of Impurities in Starting Materials: The purity of your 4-Bromo-2-fluoro-6-methylbenzoic acid and the amine source is paramount.

    • Causality: Impurities can interfere with the reaction by consuming reagents or catalyzing side reactions. For example, residual water in the starting materials or solvent will hydrolyze the activated carboxylic acid intermediate.

    • Troubleshooting Steps:

      • Starting Material Analysis: Verify the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques.

      • Purification of Starting Materials: If necessary, purify the starting materials before use. 4-Bromo-2-fluoro-6-methylbenzoic acid can be recrystallized, and the amine can be distilled.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

Q: My final product shows a significant impurity with a molecular weight corresponding to the addition of the coupling agent to my starting carboxylic acid. What is this impurity and how can I prevent its formation?

A: This is a classic case of N-acylurea formation, a common side reaction when using carbodiimide coupling reagents like EDCI.[1][2][3]

Mechanism of N-Acylurea Formation:

The carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate. If this intermediate does not react promptly with the amine, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.

Prevention and Mitigation Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or Oxyma Pure®.[4][5]

    • Causality: These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine. This effectively intercepts the pathway to N-acylurea formation.

    • Protocol: Add 1.1-1.5 equivalents of HOBt or Oxyma Pure® along with EDCI during the activation step.

  • Control of Stoichiometry and Reaction Time:

    • Causality: Using a slight excess of the amine and ensuring a sufficiently short reaction time can favor the desired amidation reaction over the rearrangement.

    • Protocol: Use 1.1-1.2 equivalents of the amine and monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times.

  • Purification:

    • Workup: During the aqueous workup, the N-acylurea byproduct is often less soluble than the desired amide and may precipitate. It can also be removed by column chromatography.

    • Chromatography: N-acylureas are typically more polar than the corresponding amide and can be separated by silica gel chromatography.

Issue 3: Difficulty in Removing Unreacted Starting Materials

Q: I am struggling to separate the final product from unreacted 4-Bromo-2-fluoro-6-methylbenzoic acid and the amine. What are the best purification strategies?

A: The separation of unreacted starting materials from the desired amide product can be achieved through a combination of extractive workup and chromatography.[6][7]

Purification Protocol:

  • Aqueous Workup:

    • Acid Wash: To remove unreacted amine and any basic coupling agent byproducts (like the urea from EDCI), wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated and become water-soluble.

    • Base Wash: To remove unreacted 4-Bromo-2-fluoro-6-methylbenzoic acid and HOBt, wash the organic layer with a dilute basic solution (e.g., 1 M NaHCO₃ or 1 M NaOH). The carboxylic acid and HOBt will be deprotonated and become water-soluble.

    • Brine Wash: A final wash with saturated NaCl solution (brine) will help to remove any remaining water from the organic layer.

  • Chromatography:

    • Silica Gel Column Chromatography: This is a highly effective method for separating the neutral amide product from any remaining acidic or basic impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar amide will elute before the more polar starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 4-Bromo-2-fluoro-6-methylbenzamide?

A1: A common and effective route involves the amidation of 4-Bromo-2-fluoro-6-methylbenzoic acid. This can be achieved through two primary methods:

  • Method A: Using Coupling Reagents: The carboxylic acid is reacted with an amine in the presence of a coupling agent (e.g., EDCI, DCC, or DIC) and an additive (e.g., HOBt or Oxyma Pure®) in an aprotic solvent like DCM or DMF.[4][5]

  • Method B: Via an Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Q2: What are the most common impurities I should look for?

A2: The most common impurities include:

  • Unreacted 4-Bromo-2-fluoro-6-methylbenzoic acid.

  • Unreacted amine.

  • N-acylurea byproduct (if using a carbodiimide coupling agent).[1][2][3]

  • The urea byproduct from the coupling agent (e.g., N,N'-dicyclohexylurea (DCU) if using DCC).

Q3: How can I monitor the progress of my reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product. The amide product is typically less polar than the starting carboxylic acid.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and the presence of any impurities.

Q4: Can the amide product hydrolyze back to the carboxylic acid?

A4: Yes, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under both acidic and basic conditions, particularly with heating.[8][9][10] It is important to be mindful of this during aqueous workup and purification steps. Using mild acidic and basic washes and avoiding prolonged exposure to harsh pH conditions can minimize this side reaction.

Q5: Are there any potential side reactions involving the bromo or fluoro groups?

A5: The bromo and fluoro groups on the aromatic ring are generally stable under standard amidation conditions. However, under forcing conditions or in the presence of certain catalysts (e.g., palladium catalysts in cross-coupling reactions), these groups can become reactive. For the described amidation reactions, side reactions at these positions are not typically a major concern.

Data and Protocols

Table 1: Typical Amidation Reaction Conditions
ParameterConditionRationale
Solvent Anhydrous DCM or DMFAprotic, good solubility for reactants.
Coupling Agent EDCI (1.1-1.5 eq)Water-soluble urea byproduct, easy removal.
Additive HOBt or Oxyma Pure® (1.1-1.5 eq)Suppresses racemization and N-acylurea formation.[4][5]
Base DIPEA or Et₃N (2-3 eq)Scavenges acidic byproducts.
Amine 1.1-1.5 eqDrives the reaction to completion.
Temperature 0 °C to Room TemperatureBalances reaction rate and stability of intermediates.
Reaction Time 2-24 hoursMonitored by TLC or HPLC for completion.
Experimental Protocol: Amidation using EDCI/HOBt
  • To a solution of 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30 minutes for pre-activation.

  • Add the amine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: General Workflow for Amidation and Purification

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants 4-Bromo-2-fluoro-6- methylbenzoic acid, Amine, Solvent (DCM/DMF) Reaction_Mixture Stir at RT (Monitor by TLC/HPLC) Reactants->Reaction_Mixture Combine Reagents EDCI, HOBt, DIPEA Reagents->Reaction_Mixture Add Quench Dilute with DCM Reaction_Mixture->Quench Reaction Complete Acid_Wash Wash with 1M HCl (Removes Amine, DIPEA) Quench->Acid_Wash Base_Wash Wash with NaHCO3 (Removes Acid, HOBt) Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Dry Dry (Na2SO4), Filter, Concentrate Brine_Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Crude Product Final_Product Pure 4-Bromo-2-fluoro-6- methylbenzamide Chromatography->Final_Product G Start Low Yield of 4-Bromo-2-fluoro-6-methylbenzamide Check_Starting_Materials Analyze Starting Materials (NMR, LC-MS) Start->Check_Starting_Materials Impure_SM Impurities Detected? Check_Starting_Materials->Impure_SM Purify_SM Purify Starting Materials (Recrystallize Acid, Distill Amine) Impure_SM->Purify_SM Yes Check_Reagents Check Coupling Reagents (Age, Storage Conditions) Impure_SM->Check_Reagents No Purify_SM->Check_Reagents Bad_Reagents Reagents Old or Improperly Stored? Check_Reagents->Bad_Reagents Use_Fresh_Reagents Use Fresh, Anhydrous Coupling Reagents Bad_Reagents->Use_Fresh_Reagents Yes Review_Procedure Review Reaction Procedure (Order of Addition, Time, Temp) Bad_Reagents->Review_Procedure No Use_Fresh_Reagents->Review_Procedure Optimize_Conditions Optimize Conditions: - Pre-activation - Adjust Temperature - Monitor Reaction Time Review_Procedure->Optimize_Conditions

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 6, 2026, from [Link]

  • Shtukenberg, A. G., Braun, D. E., Tan, M., Fellah, N., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276-5284. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved February 6, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... Retrieved February 6, 2026, from [Link]

  • Niu, D., & Kuttruff, J. T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(45), 24012-24016. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 6, 2026, from [Link]

  • Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved February 6, 2026, from [Link]

  • Kim, J., & Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(11), 3431-3435. [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved February 6, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2020, March 15). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved February 6, 2026, from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved February 6, 2026, from [Link]

  • WIPO Patentscope. (2015, April 16). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved February 6, 2026, from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024, October 23). Hydrolysis of Amide under acidic and Basic Conditions. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Related impurities in peptide medicines. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 6, 2026, from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved February 6, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved February 6, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Alternative Solvent Systems & Process Optimization Target Molecule: 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 749927-69-3) Application: Key intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide/MDV3100).

Executive Summary & Solvent Selection Strategy

The Challenge: Standard literature protocols for 4-Bromo-2-fluoro-6-methylbenzamide often utilize DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) .[1]

  • DMF Issues: High boiling point (

    
    C), difficulty in removal, water miscibility leading to poor phase separation (emulsions), and reproductive toxicity (SVHC).
    
  • DCM Issues: Neurotoxicity, environmental persistence, and low boiling point (

    
    C) limiting reaction kinetics.
    
  • DME (Dimethoxyethane) Issues: Often cited in older patents, but is a Tier 1 reproductive toxin and should be avoided.

The Solution: We recommend transitioning to Class 3 (Green/Usable) solvents. The primary recommended alternatives are 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) using Propylphosphonic Anhydride (T3P) or Acid Chloride methodologies.

Solvent Decision Matrix

Use the following logic flow to select the optimal solvent based on your available reagents and lab constraints.

SolventSelection Start Start: Select Reagents Route Activation Strategy? Start->Route AcidCl Acid Chloride (via SOCl2/Oxalyl Cl) Route->AcidCl Coupling Coupling Reagent (EDCI, HATU, T3P) Route->Coupling Solv1 Rec: 2-MeTHF or CPME AcidCl->Solv1 High Stability Easy Phase Cut Solv2 Rec: Ethyl Acetate (EtOAc) with T3P Coupling->Solv2 Simplest Workup (Water Soluble Byproducts) Solv3 Rec: 2-MeTHF with DIC/Oxyma Coupling->Solv3 High Solubility Required Outcome1 Benefit: Clean Phase Separation Solv1->Outcome1 Outcome2 Benefit: No Column Chromatography Solv2->Outcome2

Figure 1: Solvent Selection Decision Tree for Benzamide Synthesis. Green nodes indicate recommended "Green" solvents.

Comparative Solvent Data

FeatureDMF (Standard) 2-MeTHF (Recommended) Ethyl Acetate (Recommended) CPME (Alternative)
Boiling Point

C

C

C

C
Water Miscibility Miscible (Emulsions)Limited (

g/L)
Limited (

g/L)
Very Low (

g/L)
Workup Efficiency Poor (Requires multiple washes)Excellent (Sharp phase cuts)Good Excellent
Toxicity Profile Reprotoxic (Danger)Low (Peroxide former - stabilize)Low (Safe)Low (Low peroxide)
Reaction Rate Fast (High polarity)Moderate (Medium polarity)ModerateModerate

Experimental Protocols (Green Alternatives)

Protocol A: The T3P/EtOAc System (Highest Purity)

Recommended for avoiding column chromatography.

Mechanism: Propylphosphonic anhydride (T3P) acts as the coupling agent. The byproducts are water-soluble phosphonic acid derivatives, allowing the product to be isolated simply by washing.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (

    
     equiv)[2]
    
  • Methylamine (

    
     M in THF or MeOH, 
    
    
    
    equiv)
  • T3P (

    
    % w/w in EtOAc, 
    
    
    
    equiv)
  • DIPEA (N,N-Diisopropylethylamine,

    
     equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) (

    
     V)
    

Step-by-Step:

  • Dissolution: Charge the benzoic acid derivative and EtOAc into the reactor/flask.

  • Base Addition: Add DIPEA. The mixture may remain a slurry.

  • Amine Addition: Add Methylamine solution. Cool to

    
    C if using volatile methylamine to prevent off-gassing.
    
  • Coupling: Add T3P solution dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (

    
    C) and stir for 2–4 hours. Monitor by HPLC/TLC.
    
  • Workup:

    • Add water (

      
       V). Stir for 15 mins. Separate phases.
      
    • Wash organic layer with

      
       M HCl (removes excess DIPEA/Amine).
      
    • Wash organic layer with

      
      % NaHCO
      
      
      
      (removes unreacted acid/T3P byproducts).
    • Wash with Brine.

  • Isolation: Dry over MgSO

    
     and concentrate. Crystallize from Heptane/EtOAc if necessary.
    
Protocol B: The Acid Chloride/2-MeTHF System (Scale-Up Ready)

Recommended if T3P is unavailable or for large-scale batches.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid[2]

  • Oxalyl Chloride (

    
     equiv) + cat.[3] DMF (
    
    
    
    drops)
  • Methylamine (

    
     M in THF)[3]
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [1][4]

Step-by-Step:

  • Activation: Suspend the acid in 2-MeTHF. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at

    
    C. Stir at RT until gas evolution ceases (
    
    
    
    h).
  • Concentration (Optional): If excess Oxalyl Chloride is detrimental, concentrate to remove volatiles, then redissolve in 2-MeTHF. Note: 2-MeTHF forms an azeotrope with water, ensuring dry conditions.

  • Amidation: Cool the Acid Chloride solution to

    
    C. Add Methylamine solution slowly (exothermic).
    
  • Quench: Add

    
     M NaOH or Water.
    
  • Separation: 2-MeTHF separates cleanly from water. The product remains in the organic phase.

Troubleshooting Guide

Issue 1: "I have a thick emulsion during workup."
  • Cause: This is classic behavior when using DMF or water-miscible solvents. The density difference between the organic phase and the aqueous phase is insufficient, or surfactants have formed.

  • Solution:

    • Immediate Fix: Add Brine (saturated NaCl) to increase the density of the aqueous layer. If using DCM (d=

      
      ), the layers might invert; check densities.
      
    • Prevention: Switch to 2-MeTHF or CPME . These solvents have lower density than water and high hydrophobicity, guaranteeing a sharp upper-organic layer separation.

Issue 2: "The reaction is incomplete (starting material remains)."
  • Cause: Steric hindrance. The "6-methyl" and "2-fluoro" groups flank the carboxylic acid, making it sterically crowded (the "Ortho Effect").

  • Solution:

    • Activation: Standard EDCI may be too weak. Switch to Oxalyl Chloride (Protocol B) to generate the highly reactive Acid Chloride species.

    • Temperature: If using T3P/EtOAc, you can safely heat the reaction to

      
      C (EtOAc boils at 
      
      
      
      C) to push conversion without degrading the amide.
Issue 3: "My product is oiling out or gummy."
  • Cause: Impurities (urea byproducts from EDCI) or residual high-boiling solvents (DMF).

  • Solution:

    • Solvent Swap: Dissolve the gum in Isopropyl Acetate (IPAc) or EtOAc .

    • Wash: Perform a wash with

      
       N HCl followed by water.
      
    • Crystallization: Add an anti-solvent like n-Heptane or Hexanes dropwise to the acetate solution with vigorous stirring to induce precipitation of a white solid.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: No. Acetone reacts with amines (Methylamine) to form imines (Schiff bases), consuming your reagent and creating impurities. Avoid ketones (Acetone, MEK) for the amidation step.

Q: Why 2-MeTHF over THF? A: 2-MeTHF is derived from renewable resources (corn cobs/bagasse), has a higher boiling point (


C vs 

C), and most importantly, is immiscible with water . THF is water-miscible, requiring an extraction solvent (like DCM or EtOAc) to be added during workup. 2-MeTHF acts as both the reaction and extraction solvent.

Q: Is the acid chloride stable? A: The 4-bromo-2-fluoro-6-methylbenzoyl chloride is relatively stable due to the steric protection of the ortho-methyl/fluoro groups, but it hydrolyzes in moist air. Use it immediately after preparation or store under Nitrogen/Argon.

Q: What if I must use DMF due to solubility? A: If the starting acid is insoluble in EtOAc/2-MeTHF (unlikely for this molecule), use a minimum amount of DMF as a "co-solvent" (


% vol) in EtOAc. This maintains solubility while allowing for an aqueous wash workup.

Visual Workflow: T3P Mediated Synthesis

T3PWorkflow Step1 Step 1: Charge Acid + EtOAc + DIPEA Step2 Step 2: Add Methylamine (Cool to 0°C) Step1->Step2 Step3 Step 3: Add T3P (50% in EtOAc) Step2->Step3 Step4 Step 4: Stir RT (2-4h) Step3->Step4 Workup Workup: Wash with Water -> HCl -> NaHCO3 Step4->Workup Isolate Isolate: Evaporate EtOAc -> White Solid Workup->Isolate

Figure 2: Streamlined workflow for T3P-mediated synthesis in Ethyl Acetate.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10 , 31-36.

  • T3P Reagent Guide : Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20 , 140-177.

  • 2-MeTHF Applications : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369-1379.

  • Synthesis of Enzalutamide Intermediates : ChemicalBook Entry for 4-Bromo-2-fluoro-N-methylbenzamide. (Provides standard DMF/EDCI protocols for baseline comparison).

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862.

Sources

Technical Support Center: 4-Bromo-2-fluoro-6-methylbenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-BFMB Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triple Threat" Substrate

You are encountering difficulties with 4-Bromo-2-fluoro-6-methylbenzamide because this substrate presents a "perfect storm" of three distinct chemical challenges. Standard Suzuki-Miyaura or Buchwald-Hartwig conditions often fail here because they do not address the cooperative deactivation pathways inherent to this scaffold.

The Substrate Profile[1]
  • Steric Fortress (2,6-Disubstitution): The ortho-fluoro and ortho-methyl groups create a "steric wall." This significantly retards the rate of Oxidative Addition (OA) , making it the rate-determining step and leaving the Pd(0) species vulnerable to aggregation (Pd black).

  • Catalyst Poisoning (Primary Amide): The primary amide (-CONH

    
    ) is a competent ligand. Under basic conditions, it can deprotonate to form an amidate species, which binds tightly to Palladium, displacing your phosphine ligand and shutting down the catalytic cycle.
    
  • Electronic Deactivation: The electron-withdrawing nature of the amide and fluorine pulls electron density from the ring, theoretically aiding OA, but the steric penalty overrides this benefit. Furthermore, slow transmetallation often leads to Protodehalogenation (replacement of Br with H), consuming your starting material without forming a product.

Diagnostic Visualization

Before adjusting your protocol, identify your failure mode using the mechanistic pathway below.

CatalystDeactivation Start Pd(0)-Ligand Active Species OA Oxidative Addition (Sterically Slowed) Start->OA Ideal Path Poison Amide Coordination (Catalyst Poisoning) Start->Poison Amide displaces Ligand Aggregation Pd Black Formation (Ligand Dissociation) Start->Aggregation If OA is too slow Substrate Substrate: 4-Br-2-F-6-Me-Benzamide Substrate->OA Substrate->Poison Proto Protodehalogenation (Side Product) OA->Proto H-Source Capture (Slow Transmetallation) Product Cross-Coupled Product OA->Product Transmetallation & Reductive Elimination

Figure 1: Competing pathways for the active Pd(0) species. The steric bulk of the substrate slows the green path (desired), allowing the red (poisoning) and black (aggregation) paths to dominate.

Troubleshooting Guides (FAQs)

Issue 1: The "Black Death" (Immediate Catalyst Precipitation)

Symptom: The reaction mixture turns black (Pd precipitation) within 10–30 minutes of heating. Yield is <5%.

Root Cause: The oxidative addition is so slow due to the 2,6-sterics that the labile Pd(0) species aggregates before it can insert into the C-Br bond. This is often exacerbated by using "naked" Pd sources like Pd(PPh


)

or Pd

(dba)

with insufficient ligand loads.

Corrective Action:

  • Switch to Pre-Catalysts: Stop using in-situ generated catalysts. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G4 or SPhos-Pd-G4). These ensure a 1:1 Pd:Ligand ratio is active immediately upon heating.

  • Ligand Selection: You must use a Dialkylbiaryl Phosphine (Buchwald Ligand).

    • XPhos: Excellent for general steric bulk.

    • SPhos: Creates a protective pocket for the Pd.

    • Avoid: PPh

      
      , dppf, or simple tricyclohexylphosphine (PCy
      
      
      
      ). They are not bulky/electron-rich enough to force the oxidative addition on this specific substrate.
Issue 2: The "Zombie" Catalyst (No Reaction, Starting Material Intact)

Symptom: The reaction stays clear/brown. LCMS shows 90%+ starting material remaining after 24 hours. No Pd black formed.

Root Cause: Amide Poisoning. The primary amide nitrogen has coordinated to the Palladium center, creating a stable, unreactive complex. This effectively "masks" the catalyst.

Corrective Action:

  • Base Management: If you are using strong bases (KOtBu, NaOtBu), you are deprotonating the amide (pKa ~17), turning it into a potent X-type ligand.

    • Fix: Switch to weaker bases: K

      
      PO
      
      
      
      (anhydrous) or K
      
      
      CO
      
      
      .
  • Solvent Switch: If using DMF or DMA, the high polarity stabilizes the poisoned complex.

    • Fix: Switch to non-polar solvents like Toluene or 1,4-Dioxane .

  • Protecting Group (Last Resort): If the amide persists in poisoning, protect it as a N-Boc or N-Trityl group. This adds steric bulk around the nitrogen, preventing it from binding to the Pd.

Issue 3: The "Wrong Product" (Protodehalogenation)

Symptom: You see conversion, but the mass corresponds to [M-Br+H] (3-fluoro-5-methylbenzamide).

Root Cause: Oxidative addition occurred, but Transmetallation failed . The bulky boronic acid could not approach the bulky Pd-Ar center. The Pd intermediate then grabbed a hydride from the solvent or base (beta-hydride elimination).

Corrective Action:

  • Water Control: Ensure the system is strictly anhydrous if using boronic esters.

  • Boronic Acid Activation: If using Boronic Acids, a small amount of water is necessary, but too much promotes side reactions. Use a 4:1 Toluene:Water ratio.

  • Boost Transmetallation: Add KF (Potassium Fluoride) (2-3 equiv). Fluoride activates the boronic acid/ester more effectively than carbonate in sterically crowded environments, accelerating transmetallation over the side-reaction pathway.

Optimized Experimental Protocol

This protocol is designed to mitigate all three failure modes simultaneously.

Reaction Class: Suzuki-Miyaura Coupling Scale: 0.5 mmol[1]

ComponentRecommendationFunction
Catalyst XPhos-Pd-G4 (2–5 mol%)Pre-formed active species; prevents Pd black.
Ligand XPhos (add'l 2 mol%)Excess ligand stabilizes Pd against amide displacement.
Solvent 1,4-Dioxane (Anhydrous)Promotes high temp; destabilizes amide coordination.
Base K

PO

(3.0 equiv)
Strong enough to activate Boron, weak enough to spare Amide.
Additive Water (degassed, 5 equiv)Strictly controlled amount to activate base/boron.
Temp 80–100 °C High energy required to overcome steric barrier of OA.
Step-by-Step Procedure:
  • Charge Solids: In a glovebox or under Argon flow, add 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv), Boronic Acid/Pin Ester (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and XPhos-Pd-G4 (0.03 equiv) to a reaction vial.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Add degassed water (exactly 5.0 equivalents relative to substrate). Do not use a bulk solvent mix.

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 100 °C.

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conv: Raise temp to 110 °C.

    • If Pd Black forms: Repeat with SPhos-Pd-G4 .

Decision Tree for Optimization

Use this logic flow to guide your next experiment if the standard protocol fails.

TroubleshootingTree Start Run Standard Protocol (XPhos-Pd-G4 / K3PO4 / Dioxane) Result Analyze Outcome Start->Result Case1 Low Conversion + Intact SM Result->Case1 Case2 De-brominated Byproduct Result->Case2 Case3 Complex Mixture / Pd Black Result->Case3 Sol1 1. Protect Amide (Boc) 2. Switch to Pd-PEPPSI-IPr Case1->Sol1 Poisoning Sol2 1. Switch Solvent to Toluene 2. Use KF as Base Case2->Sol2 H-Transfer Sol3 1. Increase Catalyst Loading 2. Switch to SPhos Case3->Sol3 Aggregation

Figure 2: Logic flow for iterative optimization based on LCMS data.

References

  • Mechanisms of Catalyst Deactivation

    • Ingoglia, B. T., et al. "Palladium Catalyst Stability and Deactivation in Cross-Coupling Reactions." ACS Catalysis, 2015.[2]

    • Note: Defines the aggregation pathways relevant to the "Black De
  • Amide Coordination & Poisoning

    • Li, H., et al. "Amide-Directed C–H Activation and the Problem of Catalyst Poisoning." Journal of the American Chemical Society, 2016.

    • Note: Although focused on C-H activation, this paper establishes the binding modes of primary amides to Pd(II) species.
  • Sterically Hindered Cross-Coupling (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides." Accounts of Chemical Research, 2008.

    • Note: The authoritative guide on using SPhos/XPhos for the exact steric profile of your substr
  • Protodehalogenation Side Reactions

    • Navarro, O., et al. "General and Efficient Cross-Coupling of Aryl Halides with Boronic Acids Catalyzed by a (NHC)Pd(II) Complex." Journal of Organic Chemistry, 2004.

    • Note: Discusses the use of NHC ligands (PEPPSI)

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 4-Bromo-2-fluoro-6-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will delve into common challenges, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and process safety management.

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide is a critical step in the development of various pharmaceutical compounds. While laboratory-scale synthesis may appear straightforward, scaling up introduces a new set of variables that can significantly impact yield, purity, and safety. This resource aims to provide you with the expertise to anticipate and overcome these scale-up hurdles.

Troubleshooting Guide: Navigating Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up of 4-Bromo-2-fluoro-6-methylbenzamide synthesis, their root causes, and actionable solutions.

Issue 1: Poor or Inconsistent Yields Upon Scale-Up

Question: My lab-scale synthesis of 4-Bromo-2-fluoro-6-methylbenzamide consistently gives a good yield, but upon increasing the batch size, the yield has dropped significantly and varies between batches. What could be the cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1][2] Amide bond formation is often exothermic, and poor heat removal can lead to thermal runaway, decomposition of reactants or products, and the formation of impurities.[1][2][3]

    • Reagent Addition Rate: A reagent addition rate that was appropriate for a small flask may be too fast for a large reactor, overwhelming its heat removal capacity and leading to temperature spikes.[1]

  • Troubleshooting Protocol:

    • Characterize Reaction Energetics: Use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and efficient cooling strategy.

    • Optimize Reagent Addition: Switch to a controlled, semi-batch addition of the activating agent (e.g., thionyl chloride or EDCI) or methylamine. The addition rate should be tied to the reactor's cooling capacity to maintain the desired reaction temperature.

    • Improve Agitation: Evaluate the stirrer design and speed. Ensure the agitation is sufficient to maintain a well-mixed suspension and prevent solids from settling, which is crucial if the starting carboxylic acid has limited solubility.

    • Solvent Selection: Consider a higher-boiling point solvent to allow for a wider operating temperature range, but be mindful of potential impacts on the impurity profile and downstream processing.

Issue 2: Increased Impurity Profile in the Final Product

Question: After scaling up, I'm observing new or higher levels of impurities in my 4-Bromo-2-fluoro-6-methylbenzamide, making purification difficult. How can I address this?

Answer: Impurity formation is often exacerbated at scale due to longer reaction times and less precise temperature control.

  • Causality:

    • Over-reaction or Side Reactions: Extended reaction times or temperature excursions can lead to the formation of byproducts. For instance, if using a coupling reagent like EDCI, prolonged exposure at elevated temperatures can lead to the formation of N-acylurea byproducts.

    • Starting Material Quality: Impurities in the starting 4-Bromo-2-fluoro-6-methylbenzoic acid can be carried through or participate in side reactions.

    • Work-up Issues: Inefficient phase separations or extractions at a larger scale can leave residual reagents or byproducts in the organic layer, which can complicate crystallization and isolation.

  • Troubleshooting Protocol:

    • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding their structure will provide clues about their formation pathway.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to track the consumption of starting material and the formation of product and impurities. This will help you determine the optimal reaction endpoint and avoid unnecessarily long reaction times.

    • Work-up Optimization:

      • Ensure pH adjustments during aqueous washes are uniform throughout the batch.

      • Consider an additional extraction or a back-extraction to remove specific impurities.

      • If using a coupling reagent, a targeted acidic wash can help remove basic byproducts.[4]

    • Crystallization Study: Develop a robust crystallization process. This may involve screening different solvents/anti-solvents, optimizing the cooling profile, and controlling the seeding strategy to ensure good impurity rejection. The presence of a fluorine atom can sometimes aid in obtaining well-ordered crystals.[5][6]

Visualizing the Process: Key Decision Points in Scale-Up

The following workflow outlines the critical considerations and decision-making process when scaling up the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide.

Scale_Up_Workflow cluster_prep Phase 1: Pre-Scale-up Assessment cluster_execution Phase 2: Pilot-Scale Execution cluster_downstream Phase 3: Downstream Processing A Lab-Scale Process Review B Thermal Hazard Assessment (DSC/RC1) A->B C Identify Critical Process Parameters (CPPs) B->C D Reactor Sizing & Configuration C->D Define Safety & Quality Limits E Controlled Reagent Addition D->E F In-Process Monitoring (IPC) E->F G Work-up & Phase Separation F->G Confirm Reaction Completion H Crystallization & Isolation G->H I Drying & Purity Analysis H->I J J I->J Final Product Specification Met? K Process Locked for Manufacturing J->K Yes L L J->L No L->C Re-evaluate CPPs

Caption: Decision workflow for scaling up 4-Bromo-2-fluoro-6-methylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Thermal Runaway: As discussed, the amidation reaction is exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[1][2] A thorough thermal hazard evaluation is non-negotiable.

  • Handling of Reagents:

    • If converting the carboxylic acid to the acid chloride using reagents like thionyl chloride or oxalyl chloride, be aware of their corrosive and toxic nature. These reactions also evolve gaseous HCl, which requires proper scrubbing.

    • Methylamine is a flammable and corrosive gas/solution. Ensure adequate ventilation and proper handling procedures.

  • Solvent Safety: Use of flammable solvents requires appropriate grounding and inert atmosphere to prevent ignition sources.

Q2: Which synthetic route to 4-Bromo-2-fluoro-6-methylbenzamide is most amenable to scale-up?

A2: The most common and scalable route involves the amidation of 4-bromo-2-fluoro-6-methylbenzoic acid.[7] The direct amidation using coupling reagents like EDCI/HOBt is feasible but can be expensive and generate significant waste at scale.[4][8][9] A more cost-effective approach for large-scale production is often the conversion of the carboxylic acid to its acid chloride, followed by reaction with methylamine.[10] However, this two-step process introduces more hazardous reagents. The choice depends on the scale, available equipment, and cost considerations.

Q3: How critical is the quality of the starting material, 4-Bromo-2-fluoro-6-methylbenzoic acid?

A3: It is extremely critical. Impurities in the starting material, such as isomers from the synthesis of the benzoic acid precursor, can be difficult to remove from the final product. For instance, the synthesis of substituted benzoic acids can sometimes yield isomers that are challenging to separate by crystallization.[11] It is essential to have a robust analytical method to qualify the starting material and ensure it meets the required specifications before use in the final amidation step.

Q4: My final product is difficult to crystallize. What can I do?

A4: Crystallization issues can be due to residual impurities or suboptimal solvent systems.

  • Purity: First, ensure the crude product is as clean as possible by optimizing the reaction and work-up.

  • Solvent Screening: Conduct a systematic solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization can also be effective.

  • Seeding: Develop a seeding strategy. Adding a small amount of pure crystalline material at the right temperature can promote controlled crystal growth and prevent oiling out.

  • Cooling Profile: A slow, controlled cooling rate is generally preferred to allow for the growth of larger, purer crystals.

Experimental Protocols

Protocol 1: Amidation via Acid Chloride

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Acid Chloride Formation:

    • Charge a suitable reactor with 4-Bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) and a solvent such as toluene or dichloromethane.

    • Slowly add thionyl chloride (1.1-1.5 eq) at a controlled temperature (e.g., 20-30 °C). A catalytic amount of DMF can be used if necessary.

    • Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) until reaction completion is confirmed by IPC (e.g., disappearance of the starting carboxylic acid by HPLC).

    • Distill off the excess thionyl chloride and solvent under vacuum.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., THF, toluene).

    • In a separate vessel, prepare a solution of methylamine (e.g., 40% in water or 2M in THF) and a base (e.g., triethylamine or aqueous NaOH) to neutralize the HCl byproduct.

    • Cool the acid chloride solution to 0-10 °C.

    • Slowly add the methylamine solution, maintaining the temperature below 20 °C. This step is highly exothermic.

    • Stir the reaction mixture until completion is confirmed by IPC.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • Separate the organic phase.

    • Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Concentrate the organic phase and replace the solvent with a suitable crystallization solvent (e.g., isopropanol, ethanol/water).

    • Crystallize the product, filter, wash with cold solvent, and dry under vacuum.

Data Summary: Typical Reagent Stoichiometry
ReagentMolar Equivalents (Typical)Purpose
4-Bromo-2-fluoro-6-methylbenzoic acid1.0Starting Material
Thionyl Chloride1.1 - 1.5Carboxylic Acid Activation
Methylamine1.5 - 2.5Amine Source
Base (e.g., Triethylamine)1.5 - 2.5HCl Scavenger

Visualizing Impurity Formation

This diagram illustrates potential pathways for impurity generation during the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide.

Impurity_Formation cluster_impurities Potential Impurities SM 4-Bromo-2-fluoro-6-methylbenzoic Acid Product 4-Bromo-2-fluoro-6-methylbenzamide SM->Product Amidation (Desired Reaction) Imp2 Dimer/Anhydride (from incomplete amidation) SM->Imp2 Side Reaction Imp3 Unreacted Starting Material SM->Imp3 Incomplete Reaction Imp1 Isomeric Benzamide (from isomeric starting material) Imp1_Source Isomeric Benzoic Acid Imp1_Source->Imp1 Carried Through Synthesis

Caption: Potential impurity formation pathways in the synthesis.

References

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • MDPI. (2010). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 15(1), 339-350. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Chemical Process Safety (pp. 1-23). Retrieved from [Link]

  • ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1144-1147. Retrieved from [Link]

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PMC. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(4), 6756-6770. Retrieved from [Link]

  • ResearchGate. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1864-1872. Retrieved from [Link]

  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Retrieved from [Link]

  • Semantic Scholar. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 78(2). Retrieved from [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2136. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Chemical Science, 11(22), 5808-5818. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • OSTI.gov. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in 4-Bromo-2-fluoro-6-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

You are likely synthesizing 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) as a building block for BTK degraders or androgen receptor antagonists (e.g., Enzalutamide analogs).

The Core Problem: This molecule features a 2,6-disubstitution pattern (2-Fluoro, 6-Methyl).[1] The steric bulk flanking the carbonyl carbon creates a "shielded" environment. Unlike standard benzamides, this structural constraint significantly retards nucleophilic attack by ammonia, making the active intermediate (acid chloride or acyl-imidazole) exceptionally prone to side reactions—specifically hydrolysis (reverting to acid) and dehydration (forming nitrile).

This guide addresses the specific impurity profile generated by these competing pathways.

Module 1: The "Missing Mass" – Parent Acid Reversion

Symptom: Your LC-MS shows a dominant peak with [M-H]⁻ 231/233 (negative mode) or [M+H]⁺ 233/235 (positive mode), identical to your starting material. The conversion stops at ~60-80% regardless of reaction time.

Diagnosis: Hydrolysis of the Activated Intermediate. Due to the 2,6-steric hindrance, the reaction rate of the activated species (Acid Chloride or Acyl-Imidazole) with ammonia is slower than the rate of reaction with trace moisture.

Mechanism:

  • Path A (Desired):

    
     (Slow due to steric block).
    
  • Path B (Parasitic):

    
     (Fast, diffusion-controlled).
    

Troubleshooting Protocol:

  • Q: I used excess thionyl chloride (

    
    ). Why is the acid returning? 
    
    • A: The acid is reforming during the quenching/ammonia addition step. If you add aqueous ammonia (ammonium hydroxide), the water competes with ammonia.

    • Fix: Switch to anhydrous ammonia in dioxane or THF. Alternatively, use HMDS (Hexamethyldisilazane) as a nitrogen source, which is strictly anhydrous.

  • Q: I am using CDI (Carbonyldiimidazole). Is this better?

    • A: Yes, but the acyl-imidazole intermediate is also sterically sensitive. Ensure you stir the acid + CDI for at least 3 hours at room temperature (or 1 hour at 50°C) before adding ammonia to ensure full activation. Incomplete activation leaves unreacted acid.

Module 2: The "Minus-18" Peak – Nitrile Formation

Symptom: You observe a non-polar impurity eluting after the product on Reverse Phase HPLC. Mass Spectrum: [M+H]⁺ 214/216 (Mass of Product minus 18). Identity: 4-Bromo-2-fluoro-6-methylbenzonitrile .

Diagnosis: Dehydration of the Amide. Sterically crowded amides are thermodynamically prone to dehydration because the linear nitrile group relieves the steric strain caused by the orthogonal amide group clashing with the 2-F and 6-Me substituents.

Mechanism: If you use thionyl chloride (


) to generate the acid chloride and heat the reaction, or if you use a dehydrating coupling agent (like 

or excess

carried over), the amide dehydrates:

Troubleshooting Protocol:

  • Q: How do I remove the nitrile?

    • A: Nitriles are much less polar than amides. Flash chromatography (Silica, Hexane/EtOAc) usually separates them easily. The nitrile will elute significantly earlier than the amide.

  • Q: How do I prevent it?

    • A: Avoid heating the reaction mixture after adding ammonia. If using the Acid Chloride route, ensure all excess

      
       is removed (azeotrope with toluene) before adding the amine source. Acidic conditions + Heat = Nitrile.
      

Module 3: Upstream Impurities – Regioisomers & Benzylic Bromides

Symptom: Small impurity peaks (<5%) eluting very close to the product. Mass is identical to product ([M+H]⁺ 232/234).

Diagnosis: Isomers from Starting Material Synthesis. The precursor, 4-bromo-2-fluoro-6-methylbenzoic acid, is often synthesized via bromination. Depending on the method, two critical impurities arise:

  • Regioisomer (3-Bromo or 5-Bromo): If the bromination of 2-fluoro-6-methylbenzoic acid was not perfectly selective, you may have the 3-bromo isomer.

    • Detection: 1H NMR is critical here. The product (4-Br) has meta-coupling protons. The 3-Br isomer will show ortho-coupling (d, J~8Hz).

  • Benzylic Bromide: 2-(Bromomethyl)-6-fluorobenzamide .[2]

    • Origin: If the starting material was made using radical bromination (NBS/BPO), the bromine prefers the methyl group over the ring.

    • Risk:[3] This is a potent alkylating agent and a genotoxic impurity (GTI).

Comparison Table: Analytical Fingerprints

CompoundStructureHPLC RT (Rel)MS (ESI+)1H NMR Key Feature
Target Amide 4-Br, 2-F, 6-Me1.00232/234Amide

(broad, ~7.5 ppm)
Parent Acid 4-Br, 2-F, 6-Me0.85233/235Acid

(very broad, >11 ppm)
Nitrile Impurity 4-Br, 2-F, 6-Me1.35214/216No exchangeable protons
Benzylic Impurity

analog
1.10232/234

singlet ~4.5 ppm (deshielded)

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways dictated by the 2,6-steric hindrance.

BenzamideSynthesis cluster_sterics Steric 'Shielding' Zone Start 4-Bromo-2-fluoro- 6-methylbenzoic Acid Activated Activated Intermediate (Acid Chloride / Acyl-Imidazole) Start->Activated Activation (SOCl2 or CDI) Product TARGET: 4-Bromo-2-fluoro- 6-methylbenzamide Activated->Product NH3 (Nucleophilic Attack) SLOW due to Sterics AcidImpurity IMPURITY A: Reverted Acid (Hydrolysis) Activated->AcidImpurity H2O (Moisture) FAST Competition NitrileImpurity IMPURITY B: Nitrile (Dehydration) Product->NitrileImpurity Excess SOCl2 / Heat - H2O

Caption: Reaction scheme highlighting the kinetic competition between amidation (green) and hydrolysis (red) caused by steric hindrance at the 2,6-positions.

Experimental Protocol Recommendation

To minimize both hydrolysis and nitrile formation, we recommend the Mixed Anhydride Method or CDI with Anhydrous Ammonia , avoiding the harsh conditions of thionyl chloride.

Optimized Protocol (CDI Method):

  • Activation: Dissolve 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous THF (10 vol). Add CDI (1.2 eq) portion-wise.

  • Digestion: Stir at 50°C for 1 hour . Critical: Ensure CO2 evolution ceases.

  • Amidation: Cool to 0°C. Bubbling anhydrous ammonia gas is preferred. If unavailable, add 28% Ammonium Hydroxide (5.0 eq) very slowly to keep the internal temperature low.

    • Note: The biphasic nature of aqueous ammonia actually helps here; the product precipitates out, protecting it from dehydration.

  • Workup: Dilute with water. The sterically hindered amide is likely to precipitate. Filter and wash with water to remove residual acid (which forms the soluble ammonium salt).

References

  • Preparation of 4-bromo-2-fluoro-6-methylbenzoic acid derivatives.
  • Synthesis of Sterically Hindered Amides.

    • Source:Chimia (2014), 68(4), 252-255.
    • Relevance: Discusses the kinetic challenges and alternative strategies (like Grignard additions) for 2,6-disubstituted benzamides.
    • URL:[Link]

  • Hydrolysis of Amides and Nitriles.

    • Source:Arkivoc (2008).
    • Relevance: details the mechanisms of alkaline hydrolysis and the stability differences between sterically hindered amides and nitriles.
    • URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Stabilizing 4-Bromo-2-fluoro-6-methylbenzamide in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Bromo-2-fluoro-6-methylbenzamide in their synthetic workflows. This valuable intermediate, while robust, possesses functional groups that can be susceptible to decomposition under certain reaction conditions. Understanding the molecule's stability profile is paramount to achieving high yields and purity.

This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate the complexities of working with this reagent. Our goal is to empower you with the knowledge to anticipate and circumvent potential degradation, ensuring the integrity of your experiments.

Section 1: Understanding the Molecule's Stability Profile

A proactive approach to experimental design begins with a thorough understanding of the target molecule's chemical properties. Here, we break down the potential liabilities of 4-Bromo-2-fluoro-6-methylbenzamide.

Q1: What are the primary functional groups on 4-Bromo-2-fluoro-6-methylbenzamide and their inherent stability concerns?

A1: The structure of 4-Bromo-2-fluoro-6-methylbenzamide contains three key functional groups on an aromatic ring, each with distinct reactivity:

  • Benzamide: The amide linkage is the most significant potential point of failure. It is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would lead to the formation of the corresponding 4-bromo-2-fluoro-6-methylbenzoic acid.

  • Aryl Bromide: The carbon-bromine (C-Br) bond is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). However, it can be labile under certain conditions, leading to unwanted reductive dehalogenation . This can be promoted by certain catalysts (especially palladium on carbon with a hydrogen source), strong reducing agents, or even photochemically.[1][2]

  • Aromatic Ring System: The fluorine and methyl groups influence the electronic properties of the ring. While generally stable, the overall system can be sensitive to aggressive reagents and high temperatures, potentially leading to nonspecific degradation.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your reaction, providing causal explanations and actionable solutions.

Q2: My reaction is showing a new, more polar spot on the TLC, and my mass spec confirms the presence of the corresponding carboxylic acid (m/z 235/237). What is happening?

A2: This is a classic sign of amide hydrolysis . The amide bond is being cleaved by trace amounts of water, a reaction that is often accelerated by acidic or basic conditions.

  • Causality: In acidic conditions, the carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by water. In basic conditions, hydroxide (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.

  • Troubleshooting Protocol: Mitigating Amide Hydrolysis

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and cool under an inert atmosphere (Nitrogen or Argon).

    • Use Anhydrous Solvents: Employ freshly distilled solvents or use commercially available anhydrous solvents packaged under an inert atmosphere.

    • Select Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base such as proton sponge, or DBU (1,8-Diazabicycloundec-7-ene). Avoid aqueous bases like NaOH, KOH, or Na₂CO₃ if possible. If an aqueous base is essential (e.g., in some Suzuki couplings), minimize the reaction time and temperature.

    • Control Reagent Acidity: Be mindful that some reagents or starting materials can be acidic. For instance, amine salts (e.g., R-NH₃⁺Cl⁻) can lower the pH of the reaction mixture.

Q3: I'm losing the bromine atom from my starting material, confirmed by mass spectrometry. Why is this debromination occurring?

A3: You are observing reductive dehalogenation , a common side reaction for aryl halides.

  • Causality: This can be triggered by several factors:

    • Catalytic Hydrogenation: If you are using a palladium catalyst (especially Pd/C) in the presence of a hydrogen source (H₂, formate salts, etc.), you can readily reduce the C-Br bond.[1]

    • Hydride Sources: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can cause debromination.[3]

    • Photochemical Reactions: Aryl halides can undergo radical-mediated dehalogenation when exposed to UV light.[2]

    • Catalyst-Mediated Reduction: In some palladium-catalyzed cross-coupling cycles, a hydride species can enter the catalytic cycle, leading to a reductive pathway instead of the desired coupling.

  • Troubleshooting Protocol: Preventing Debromination

    • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil to exclude light.

    • Rigorous Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction to prevent side reactions that could generate reductive species.

    • Careful Reagent Selection: Avoid known reducing agents unless they are essential for the desired transformation. If a reduction is needed elsewhere in the molecule, consider protecting the aryl bromide or choosing a chemoselective reducing agent.

    • Catalyst Choice: For cross-coupling reactions, avoid Pd/C if a hydrogen transfer reagent is present. Opt for homogeneous palladium catalysts like Pd(PPh₃)₄ or those formed in situ from a palladium source and a specific ligand.

Q4: My palladium-catalyzed cross-coupling reaction is stalled or showing very low conversion. Could my 4-Bromo-2-fluoro-6-methylbenzamide be the issue?

A4: While the molecule itself is not a potent catalyst poison, impurities or reaction conditions can lead to catalyst deactivation or poisoning .[4]

  • Causality:

    • Impurities: The starting material may contain trace impurities from its synthesis (e.g., sulfur compounds or other coordinating species) that can bind to the palladium center and poison the catalyst.[5]

    • Amide Coordination: The amide functional group itself can, in some cases, coordinate to the metal center, potentially inhibiting the catalytic cycle.

    • Excess Ligand/Reagents: High concentrations of certain reagents can sometimes interfere with the catalyst.

  • Troubleshooting Protocol: Overcoming Catalyst Inhibition

    • Purify the Starting Material: Recrystallize or perform column chromatography on the 4-Bromo-2-fluoro-6-methylbenzamide before use to ensure high purity.

    • Optimize Ligand Choice: In palladium catalysis, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often stabilize the catalytic species and promote efficient turnover, potentially overcoming weak inhibition.[4]

    • Screen Reaction Conditions: Systematically vary the catalyst loading, temperature, solvent, and base to find the optimal conditions where the desired reaction outcompetes any deactivation pathways.

Section 3: Proactive Experimental Design & Best Practices

Minimizing decomposition starts with a well-designed experiment. The following workflow and protocol integrate best practices for handling this sensitive reagent.

Q5: How should I design my experiment from the start to minimize the risk of decomposition?

A5: A successful experiment relies on meticulous preparation and control over the reaction environment. Follow this best-practices workflow.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_run Phase 3: Execution & Monitoring cluster_workup Phase 4: Work-up reagent_prep Reagent Purification (Recrystallize/Chromatography) glassware_prep Glassware Preparation (Oven-dry, cool under N2/Ar) solvent_prep Solvent Preparation (Use anhydrous, degas) assembly Assemble Glassware (Schlenk/3-neck flask) solvent_prep->assembly inert_atm Establish Inert Atmosphere (3x Vacuum/Backfill cycles) assembly->inert_atm reagent_add Add Solid Reagents (Substrate, Catalyst, Base) inert_atm->reagent_add solvent_add Add Solvents/Liquid Reagents (via Syringe) reagent_add->solvent_add light_protect Protect from Light (Wrap flask in foil) solvent_add->light_protect temp_control Controlled Heating (Oil bath with thermostat) light_protect->temp_control monitoring Monitor Progress (TLC, LC-MS) temp_control->monitoring quench Quench Reaction (Cool to RT, add quenching agent) monitoring->quench extract Extraction (Use appropriate solvents) quench->extract purify Purification (Column Chromatography) extract->purify

Caption: Best-practices workflow for reactions involving 4-Bromo-2-fluoro-6-methylbenzamide.

Reference Protocol: General Setup for a Suzuki Coupling Reaction

This protocol provides a robust starting point for a common application of this molecule.

  • Preparation:

    • Oven-dry a two-neck round-bottom flask, condenser, and magnetic stir bar. Assemble the apparatus hot and allow it to cool under a stream of Argon or Nitrogen.

    • Ensure your 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv) and the desired boronic acid (1.2 equiv) are pure and dry.

  • Reaction Setup:

    • To the cooled flask, add the 4-Bromo-2-fluoro-6-methylbenzamide, the boronic acid, a suitable base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 3:1 Dioxane:Water). Degas by sparging with Argon for at least 20 minutes.

    • Add the degassed solvent mixture to the reaction flask via cannula or syringe.

  • Execution:

    • Wrap the flask in aluminum foil.

    • Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 85-95 °C).

    • Stir vigorously and monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Frequently Asked Questions (FAQs)

Q6: How should I properly store 4-Bromo-2-fluoro-6-methylbenzamide?

A6: It should be stored in a cool, dry, dark place, tightly sealed to prevent moisture absorption.[6] Storing it under an inert atmosphere (in a desiccator or glovebox) is ideal for long-term stability.

Q7: What analytical techniques are best for monitoring the reaction and identifying decomposition products?

A7: A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting material and the appearance of new products. The hydrolyzed carboxylic acid will typically have a lower Rf value (be more polar) than the starting amide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides clear data on the disappearance of your starting material (m/z 232.05 for [M+H]⁺) and the appearance of products and byproducts, such as the hydrolyzed acid (m/z 235.96 for [M+H]⁺) or the debrominated species (m/z 154.08 for [M+H]⁺).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for characterizing the final product and can be used to identify impurities in the starting material or byproducts in the crude reaction mixture.

Q8: If amide hydrolysis is unavoidable in my desired reaction, are there any protecting groups I should consider?

A8: Protecting the amide nitrogen is generally challenging and often requires harsh conditions for removal. A more viable strategy might be to alter the synthetic route. For example, perform the key reaction on the 4-bromo-2-fluoro-6-methylbenzoic acid or its corresponding ester, and then form the amide bond in the final step of the synthesis. This approach avoids exposing the sensitive amide functionality to potentially harsh reaction conditions. If protection is absolutely necessary, specialized strategies might be required, and a thorough literature search for N-H bond protection of benzamides is recommended.[9][10]

References
  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available at: [Link]

  • Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available at: [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • PubChem. 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO). Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • PubChem. Benzamide, 4-bromo-2-fluoro-N-methyl- | C8H7BrFNO | CID 24694329. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline? (2014). Available at: [Link]

  • ResearchGate. The dehalogenation of aryl bromides and iodides. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Organic Chemistry Portal. Benzylamines. Available at: [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. Available at: [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available at: [Link]

  • YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol. Available at: [Link]

  • ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • National Institutes of Health (NIH). Reductions of aryl bromides in water at room temperature. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • PubMed. (2020). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. Available at: [Link]

  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Available at: [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. Available at: [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

Sources

Technical Support Center: Isolating Pure 4-Bromo-2-fluoro-6-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-fluoro-6-methylbenzamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the work-up and isolation of these valuable compounds. Our approach is rooted in practical, field-proven experience to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 4-Bromo-2-fluoro-6-methylbenzamide derivatives, presented in a question-and-answer format.

Part 1: Reaction Work-up and Initial Purification

Question 1: After my amidation reaction, the crude product contains unreacted 4-Bromo-2-fluoro-6-methylbenzoic acid. What is the most effective way to remove it during the work-up?

Answer: The presence of unreacted starting carboxylic acid is a common issue, often due to incomplete reaction.[1][2] The most straightforward and effective method to remove it is through a basic aqueous wash during the liquid-liquid extraction.

  • Causality: 4-Bromo-2-fluoro-6-methylbenzoic acid, being acidic, will be deprotonated by a mild base to form a water-soluble carboxylate salt. The desired amide product is neutral and will remain in the organic phase.

  • Recommended Protocol:

    • After quenching the reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[3][4]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium carbonate (Na₂CO₃).[5]

    • Shake the funnel gently at first to avoid excessive pressure buildup from CO₂ evolution, venting frequently.

    • Separate the aqueous layer.

    • Repeat the basic wash if necessary (monitor by TLC).

    • Follow with a wash with brine (saturated NaCl solution) to remove residual water and break up any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4]

Question 2: I am observing a significant amount of water-soluble byproducts from my coupling reagents (e.g., EDC-urea, HOBt). How can I efficiently remove these?

Answer: Water-soluble byproducts from coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) are best removed by aqueous washes.[5]

  • Causality: The urea byproduct formed from EDCI and the unreacted HOBt are polar and can be partitioned into an aqueous phase. An acidic wash is particularly effective for the urea byproduct.

  • Recommended Protocol:

    • Following the basic wash to remove unreacted acid, perform a wash with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 1 M citric acid.[3][5]

    • This acidic wash will protonate the urea byproduct, increasing its water solubility.

    • Separate the aqueous layer.

    • Follow with a wash with saturated sodium bicarbonate to neutralize any remaining acid in the organic layer, and then a final brine wash.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical work-up and extraction procedure for isolating crude 4-Bromo-2-fluoro-6-methylbenzamide derivatives.

Workup_Workflow reaction_mixture Crude Reaction Mixture (Product, Unreacted Acid, Coupling Byproducts) dilute Dilute with Ethyl Acetate reaction_mixture->dilute separatory_funnel Transfer to Separatory Funnel dilute->separatory_funnel basic_wash Wash with 1M NaHCO₃ (Removes Unreacted Acid) separatory_funnel->basic_wash acidic_wash Wash with 1M HCl (Removes Coupling Byproducts) basic_wash->acidic_wash brine_wash Wash with Brine (Removes Water) acidic_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product for Further Purification filter_concentrate->crude_product

Caption: Workflow for the extractive work-up of 4-Bromo-2-fluoro-6-methylbenzamide derivatives.

Part 2: Purification of the Isolated Product

Question 3: My crude product is an oil/waxy solid and is difficult to crystallize. What are some effective strategies to induce crystallization?

Answer: Obtaining a crystalline solid from a crude product that is oily or waxy can be challenging but is often achievable with the right solvent system and technique. Amides can sometimes be difficult to recrystallize.[6]

  • Causality: The presence of impurities can inhibit crystal lattice formation. Also, the inherent solubility of the compound in the residual solvent can prevent it from precipitating.

  • Troubleshooting Steps:

    • Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] For aromatic amides, common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[8]

    • Use of an Anti-Solvent: Dissolve your crude product in a minimum amount of a good solvent (e.g., ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid. Warm the solution gently until it becomes clear again, and then allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled, saturated solution to act as a seed for crystallization.

    • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals with trapped impurities.[9] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

Question 4: I am performing column chromatography to purify my product, but I'm getting poor separation from a closely-eluting impurity. How can I improve the resolution?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system or improper column packing.

  • Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel up the column too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

  • Optimization Strategies:

    • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product.

    • Solvent System Modification: For 4-Bromo-2-fluoro-6-methylbenzamide derivatives, a common eluent system is a mixture of ethyl acetate and petroleum ether or hexanes.[3][4] If separation is poor, try reducing the proportion of the more polar solvent (ethyl acetate). For very closely eluting spots, consider using a different solvent system altogether, for example, dichloromethane/methanol in a very low percentage of methanol.

    • Column Packing and Dimensions: Ensure your silica gel column is packed properly without any air bubbles or cracks. A longer, narrower column will generally provide better separation than a short, wide one.

    • Gradient Elution: If you have multiple components with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be very effective.

Data Presentation: Solvent Systems for Purification

The following table provides a summary of commonly used solvent systems for the purification of 4-Bromo-2-fluoro-N-methylbenzamide and related structures, based on literature reports.[3][4][10]

Purification MethodSolvent System (v/v)Typical Rf (TLC)
Column Chromatography Ethyl Acetate / Petroleum Ether (1:3)~0.3
Ethyl Acetate / Cyclohexane (gradient 10% to 50%)Variable
Recrystallization Ethanol / WaterN/A
Ethyl Acetate / HexanesN/A

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of a 4-Bromo-2-fluoro-6-methylbenzamide derivative.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair. For this example, we will use an ethyl acetate/hexanes system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) to dissolve the solid at room temperature.

  • Heating: Gently heat the solution on a hot plate. Continue to add the "good" solvent dropwise until the solid is completely dissolved.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (hexanes) to the hot solution with swirling until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystal Formation: Once crystals have formed, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely.

Logical Relationships in Purification

The following diagram illustrates the decision-making process for purifying a crude 4-Bromo-2-fluoro-6-methylbenzamide derivative.

Purification_Logic crude_product Crude Product is_solid Is it a solid? crude_product->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Wax) is_pure Is it pure by TLC/NMR? recrystallize->is_pure pure_product Pure Product column_chromatography->pure_product is_pure->column_chromatography No is_pure->pure_product Yes

Caption: Decision tree for the purification of 4-Bromo-2-fluoro-6-methylbenzamide derivatives.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • 4-Bromo-2-fluoro-N-methylbenzamide - Chongqing Chemdad Co., Ltd. Available at: [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. Available at: [Link]

  • US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI. Available at: [Link]

  • 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis.
  • SOP: CRYSTALLIZATION. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Analysis of 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2-fluoro-6-methylbenzamide, a compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectrum, compare it with analogous structures, and provide a robust experimental protocol for its acquisition.

The Structural Significance of 4-Bromo-2-fluoro-6-methylbenzamide

4-Bromo-2-fluoro-6-methylbenzamide serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure incorporates a strategically substituted benzene ring, featuring a bromine atom, a fluorine atom, a methyl group, and a benzamide moiety. Each of these substituents exerts a distinct electronic and steric influence, which is reflected in the 1H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming its identity and purity.

Deconstructing the 1H NMR Spectrum: A Predictive Analysis

Before delving into experimental data, a theoretical prediction of the 1H NMR spectrum provides a valuable framework for interpretation. The aromatic region of the spectrum is of particular interest, where the two aromatic protons (H-3 and H-5) are expected to resonate.

  • Substituent Effects on Chemical Shifts: The chemical shifts (δ) of aromatic protons are highly sensitive to the electronic nature of the substituents on the benzene ring.[2]

    • Fluorine (at C-2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which would be expected to deshield adjacent protons.

    • Bromine (at C-4): Bromine is also an electron-withdrawing group, though less so than fluorine. It will contribute to the overall deshielding of the aromatic protons.

    • Methyl Group (at C-6): The methyl group is weakly electron-donating, which would cause a slight shielding effect on the aromatic protons.

    • Benzamide Group (at C-1): The amide group is an electron-withdrawing group, contributing to the deshielding of the aromatic protons.

Considering these effects, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[2]

  • Coupling Constants (J-values): The splitting patterns of the aromatic protons are governed by spin-spin coupling with neighboring nuclei.

    • Proton-Proton Coupling: The two aromatic protons, H-3 and H-5, are meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz.

    • Proton-Fluorine Coupling: A significant feature of this spectrum will be the coupling between the protons and the fluorine atom.[3] The coupling constant is dependent on the number of bonds separating the nuclei.

      • ³JHF (H-3 to F-2): A three-bond coupling is expected to be in the range of 6-10 Hz.

      • ⁵JHF (H-5 to F-2): A five-bond coupling will be smaller, typically around 1-3 Hz.

Experimental Data and Interpretation

While a definitive, publicly available 1H NMR spectrum for 4-Bromo-2-fluoro-6-methylbenzamide is not readily found in the search results, we can analyze data from a closely related compound, 4-Bromo-2-fluoro-N-methylbenzamide, to provide a strong comparative analysis.[4] The primary difference is the N-methyl group, which will primarily affect the amide proton and the N-methyl signal itself, with minimal impact on the aromatic proton signals.

Table 1: 1H NMR Data for 4-Bromo-2-fluoro-N-methylbenzamide in CDCl₃ [4]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.01t8.51HAromatic H
27.42d10.21HAromatic H
37.32d11.31HAromatic H
46.68br s-1HNH
53.03d6.03HN-CH₃

It is important to note that the assignments for the aromatic protons in the source are not explicitly defined. A more detailed analysis, including 2D NMR techniques, would be required for unambiguous assignment.

From this data, we can infer that the aromatic protons of 4-Bromo-2-fluoro-6-methylbenzamide would exhibit a similar complex splitting pattern in the 7.3-8.1 ppm range. The methyl group protons would likely appear as a singlet around 2.3-2.5 ppm. The amide protons would present as two broad singlets, due to restricted rotation around the C-N bond.

Comparative Analysis: Understanding Substituent Effects

To further illustrate the influence of each substituent, let's compare the expected spectrum of our target compound with that of simpler, related molecules.

  • Benzamide: The aromatic protons of unsubstituted benzamide in DMSO-d₆ appear as a multiplet between 7.45 and 8.05 ppm.[5] This provides a baseline for the chemical shifts of the aromatic protons in our more complex molecule.

  • 4-Bromotoluene: In this molecule, the benzylic protons of the methyl group appear as a singlet at 2.28 ppm, and the aromatic protons show as two doublets at 6.96 and 7.29 ppm.[2] This highlights the shielding effect of the methyl group and the deshielding effect of the bromine atom.

  • Fluorobenzene: The presence of fluorine introduces characteristic proton-fluorine coupling.[6] Long-range 1H-19F coupling constants in aromatic systems are typically in the range of 0.5-3.0 Hz.[7]

This comparative approach underscores the additive nature of substituent effects on proton chemical shifts and the diagnostic value of proton-fluorine coupling in structural elucidation.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum is crucial for accurate analysis. The following protocol outlines the key steps.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 4-Bromo-2-fluoro-6-methylbenzamide. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. d. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Parameters: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm). c. Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping. d. Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for observing weak couplings. e. Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and coupling constants to elucidate the spin systems.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the 1H NMR analysis process.

Caption: Workflow for 1H NMR analysis.

Conclusion

The 1H NMR analysis of 4-Bromo-2-fluoro-6-methylbenzamide provides a wealth of structural information. By carefully considering the electronic effects of the various substituents and the expected spin-spin coupling patterns, a detailed interpretation of the spectrum is achievable. This guide has provided a theoretical framework, comparative data, and a practical experimental protocol to aid researchers in the confident structural verification of this important pharmaceutical intermediate. The application of these principles ensures the scientific integrity of subsequent research and development efforts.

References

  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

  • ResearchGate. The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... Available at: [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • ConnectSci. Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides | Australian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • NIH. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC. Available at: [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • Chemistry LibreTexts. 16: Multinuclear. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]

  • University of Washington. Fluorine NMR. Available at: [Link]

  • ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available at: [Link]

  • PubChem. CID 160779897 | C16H14Br2F2N2O2. Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Chongqing Chemdad Co. ,Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available at: [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. Available at: [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

Sources

Structure-Activity Relationship of 4-Bromo-2-fluoro-6-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of 4-Bromo-2-fluoro-6-methylbenzamide derivatives, a specialized scaffold primarily utilized in the design of Bruton’s Tyrosine Kinase (BTK) inhibitors and other kinase-targeted therapeutics.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists Focus: Pharmacophore Optimization, Atropisomerism, and Synthetic Utility[2][3]

Executive Summary: The "Conformational Lock" Strategy

In modern kinase inhibitor design, controlling the three-dimensional shape of a molecule is as critical as its chemical composition.[3] The 4-Bromo-2-fluoro-6-methylbenzamide scaffold (CAS: 1242156-51-9) represents a "privileged structure" due to its ability to induce a stable non-planar conformation.

Unlike unsubstituted benzamides, which can rotate freely to adopt a planar geometry, the 2-fluoro-6-methyl substitution pattern creates significant steric hindrance with the amide group. This forces the amide bond out of the plane of the phenyl ring, creating a "twist" or atropisomeric lock .[3] This pre-organized conformation reduces the entropic penalty upon binding to the kinase active site (typically the selectivity pocket or solvent front), resulting in superior potency and selectivity compared to "flat" analogs.[3]

Mechanistic Insight & SAR Analysis

The biological activity of derivatives built on this scaffold is governed by three distinct structural zones.

Zone A: The Ortho-Substituents (The "Lock")[1][3]
  • 2-Fluoro & 6-Methyl: This specific combination is the core SAR feature.[1][3]

    • Mechanism: The van der Waals radius of the methyl group (2.0 Å) and fluorine (1.47 Å) clashes with the amide carbonyl and nitrogen protons.[1][3]

    • Effect: This forces the phenyl ring and the amide group to be orthogonal (approx. 60–90° twist).[1][3]

    • Comparison:

      • 2,6-Di-Hydrogen (Unsubstituted): Planar conformation possible.[3] Result: Low affinity (high entropic cost to bind).[3]

      • 2,6-Di-Fluoro: Reduced steric bulk.[3] Result: Insufficient twist; lower selectivity.[3]

      • 2,6-Di-Methyl:[3] Excessive steric bulk.[3] Result: often synthetically difficult or poor solubility, though highly twisted.[3]

      • 2-Fluoro-6-Methyl:[4][5][6][7][8]Optimal. Balances steric twist with physicochemical properties (lipophilicity/solubility).[3]

Zone B: The Amide Linker (The "Hinge/Anchor")[1][3]
  • Primary Amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Often serves as a hydrogen bond donor/acceptor network with backbone residues (e.g., Glu475 or Met477 in BTK).[3]
    
  • N-Substitution: In advanced derivatives (e.g., Roche BTK inhibitors), the nitrogen is part of a linker or cyclized into a heterocycle (e.g., quinazolinone or imidazopyrazine), positioning the scaffold within the ATP-binding pocket.[1][3]

Zone C: The 4-Bromo Handle (The "Vector")[1][3]
  • Role: The bromine atom is a high-utility leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1][3]

  • Extension: This vector points towards the solvent-exposed region or the cysteine residue (Cys481 in BTK) if designing covalent inhibitors.[1][3]

  • SAR Rule: Substitution here determines the "warhead" type (reversible vs. covalent).

Visualization: SAR Logic Map

SAR_Map Scaffold 4-Bromo-2-fluoro-6-methylbenzamide (Core Scaffold) Ortho 2-F, 6-Me Substituents (The 'Lock') Scaffold->Ortho Bromo 4-Bromo Position (The 'Vector') Scaffold->Bromo Amide Amide Group (The 'Anchor') Scaffold->Amide Twist Induces ~90° Twist (Atropisomerism) Ortho->Twist Coupling Site for Cross-Coupling (Tail/Warhead Attachment) Bromo->Coupling Binding H-Bonding with Kinase Hinge/Backbone Amide->Binding Entropy Reduces Entropic Penalty (Higher Potency) Twist->Entropy

Caption: Logical relationship between structural features of the scaffold and their pharmacological effects.

Performance Comparison: Locked vs. Unlocked

The following table compares the theoretical and experimental performance of the 2-Fluoro-6-methyl scaffold against common alternatives in the context of kinase inhibition (specifically BTK).

Feature2-Fluoro-6-methyl (Target) 2,6-Di-Hydrogen (Unlocked)2,6-Di-Fluoro (Partial Lock)
Conformation Rigid, Twisted (~60-90°) Flexible, PlanarSemi-Rigid, Slightly Twisted
Binding Entropy Low (Pre-organized) High (Must freeze rotation)Medium
BTK IC50 (Est.) < 10 nM (High Potency)> 100 nM (Lower Potency)~ 10-50 nM
Selectivity High (Fits specific pockets)Low (Promiscuous binding)Moderate
Solubility Moderate (Lipophilic)GoodGood
Metabolic Stability High (Steric shield of amide)Low (Amidase accessible)Moderate

Data Source: Extrapolated from general benzamide kinase inhibitor SAR trends and Roche patent data [1, 2].

Experimental Protocols

A. Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide

This protocol describes the conversion of the benzoic acid precursor to the benzamide, a critical step in generating the intermediate.[1]

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (Starting Material)[1][5][8]

  • 1,1'-Carbonyldiimidazole (CDI)[1]

  • Ammonium Hydroxide (25-30% aq) or Ammonium Carbonate[1][3]

  • Tetrahydrofuran (THF), anhydrous[1][3]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) and anhydrous THF (10 vol).

  • Add CDI (1.2 – 1.5 eq) portion-wise at room temperature (Warning: Gas evolution of CO2).[1][3]

  • Stir the mixture at 25°C for 2–3 hours until gas evolution ceases and LCMS confirms formation of the acyl-imidazole intermediate.

  • Amidation: Cool the mixture to 0°C. Slowly add Ammonium Hydroxide (5.0 eq) or solid Ammonium Carbonate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dilute with ethyl acetate and wash with 1N HCl (to remove imidazole), followed by saturated NaHCO3 and brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.[1][3]

    • Expected Yield: 85–95%[1][3]

    • Appearance: White to off-white solid.[1][3]

B. BTK Kinase Activity Assay (ADP-Glo)

To validate the activity of derivatives synthesized from this scaffold:

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix compound with recombinant BTK enzyme (0.5–2 nM final) and substrate (Poly Glu:Tyr 4:1, 0.2 mg/mL). Incubate for 15 min at RT.

  • Reaction: Initiate by adding ATP (Km concentration, typically 10–50 µM).[1][3] Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal (30 min).

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Bromo-2-fluoro-6-methylbenzoic Acid Activation Activation: Add CDI, THF, RT, 3h (Forms Acyl-Imidazole) Start->Activation Amidation Amidation: Add NH4OH, 0°C -> RT, 12h Activation->Amidation Workup Workup: Extract (EtOAc), Wash (HCl, NaHCO3) Amidation->Workup Product Final Product: 4-Bromo-2-fluoro-6-methylbenzamide Workup->Product

Caption: Step-by-step synthetic route for the generation of the benzamide intermediate.

References

  • Roche Palo Alto LLC. (2010).[3] Inhibitors of Bruton's Tyrosine Kinase. US Patent Application US20100222325A1.[2][3][9][10][11]

  • Kissei Pharmaceutical Co., Ltd. (2015).[3] Novel Triazine Derivative. World Intellectual Property Organization WO2015012149A1.[3]

  • PubChem. (2025).[6] 4-Bromo-2-fluoro-6-methylbenzamide (Compound).[5][8] National Library of Medicine.[3] [3]

  • Enamine. (2025).[3][6] Building Block: 4-bromo-2-fluoro-6-methylbenzamide.[5][8] EnamineStore.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-2-fluoro-6-methylbenzamide, a key building block in the synthesis of several investigational compounds. We will explore the purity profiles derived from two distinct synthetic routes and detail the experimental protocols necessary for robust purity determination, grounded in scientific principles and regulatory expectations.

The Synthetic Landscape: Purity Begins at the Source

The impurity profile of 4-Bromo-2-fluoro-6-methylbenzamide is intrinsically linked to its synthetic origin. Understanding the potential byproducts of each route is the first step in developing a comprehensive purity assessment strategy.

Route 1: Amide Formation from 4-Bromo-2-fluorobenzoic Acid

This common and direct approach involves the coupling of 4-bromo-2-fluorobenzoic acid with methylamine. The reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt), or through the conversion of the carboxylic acid to a more reactive acid chloride.[1]

Potential impurities from this route include:

  • Unreacted Starting Materials: Residual 4-bromo-2-fluorobenzoic acid and methylamine.

  • Coupling Agent Adducts: Byproducts formed from the reaction of the coupling agent with itself or the reactants.

  • Over-acylated Products: Formation of a di-acylated methylamine derivative.

  • Enzalutamide EP Impurity B and 14: These are known process impurities that can arise during the synthesis.[2]

Route 2: Oxidation and Reduction from 2-Fluoro-4-nitrotoluene

An alternative synthesis begins with 2-fluoro-4-nitrotoluene. This route involves the oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine, and subsequent N-methylation and amidation. A variation of this approach involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation and then reduction of the nitro group.[3][4]

Potential impurities from this route include:

  • Incomplete Oxidation Products: Such as the corresponding benzaldehyde or benzyl alcohol.

  • Incomplete Reduction Products: Residual nitro or nitroso compounds, which can be genotoxic.

  • Positional Isomers: Arising from the nitration of the starting toluene derivative.

  • Impurities from Side Reactions: Such as dimerization or polymerization products under harsh reaction conditions.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment. Each method provides unique insights into the nature and quantity of impurities present.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, and versatility for a wide range of compounds.[5]May require method development for optimal separation; some impurities may not be UV-active.Primary method for purity determination and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities and provides structural information for identification.Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.[6]Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities without the need for reference standards.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural elucidation of unknown impurities and confirmation of the main compound's identity.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and provides molecular weight information for impurity identification.Does not provide quantitative information without coupling to a separation technique like LC or GC.Identification of unknown impurities and confirmation of molecular weights.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be validated for their intended use according to ICH guidelines.[7][8]

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the purity assessment of 4-Bromo-2-fluoro-6-methylbenzamide.

  • Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds like the target molecule.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Detection at 254 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile impurities and requires derivatization of the benzamide.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.[6]

Causality Behind Experimental Choices:

  • Derivatization with BSTFA is necessary to increase the volatility and thermal stability of the benzamide, making it suitable for GC analysis.

  • A non-polar DB-5ms column is used for the separation of a wide range of derivatized compounds.

  • The temperature program is designed to elute both early-eluting volatile impurities and the later-eluting derivatized product.

  • Electron ionization at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can be used to identify and quantify impurities without the need for individual reference standards.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Integrate all signals and normalize to a known proton signal of the main component.

    • Impurities can be identified by their unique chemical shifts and coupling patterns.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals corresponds to the number of unique carbon atoms.

    • Chemical shifts provide information about the electronic environment of each carbon.

Expected ¹H NMR Spectral Data for 4-Bromo-2-fluoro-6-methylbenzamide (in CDCl₃):

  • Methyl protons (N-CH₃): A doublet around δ 3.0 ppm.

  • Methyl protons (Ar-CH₃): A singlet around δ 2.4 ppm.

  • Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and bromine substituents.

  • Amide proton (N-H): A broad singlet that may exchange with D₂O.

Trustworthiness Through Self-Validation: The combination of these orthogonal techniques provides a self-validating system. For instance, an impurity detected by HPLC can be isolated and its structure confirmed by NMR and MS. The molecular weight determined by MS must be consistent with the structure elucidated by NMR.

Visualizing the Workflow

Synthesis and Purity Assessment Workflow

The following diagram illustrates the overall process from synthesis to comprehensive purity analysis.

cluster_synthesis Synthesis Routes cluster_analysis Purity Assessment Route 1 Route 1: Amide Formation Crude Product 1 Crude Product 1 Route 1->Crude Product 1 Yields Impurities A, B Route 2 Route 2: Oxidation/Reduction Crude Product 2 Crude Product 2 Route 2->Crude Product 2 Yields Impurities C, D HPLC HPLC (Purity & Assay) GCMS GC-MS (Volatiles) HPLC->GCMS Orthogonal Analysis NMR NMR (Structure) HPLC->NMR Impurity Identification Final Purity Report Final Purity Report GCMS->Final Purity Report MS MS (Molecular Weight) NMR->MS Structure Confirmation MS->Final Purity Report Crude Product 1->HPLC Crude Product 2->HPLC

Caption: Workflow from synthesis to final purity report.

Analytical Decision Pathway

This diagram outlines the logical flow for identifying and characterizing an unknown impurity.

start Unknown Peak in HPLC check_threshold Above Identification Threshold? start->check_threshold isolate Isolate Impurity (Prep-HPLC) check_threshold->isolate Yes no_action Report as Unidentified Impurity Below Threshold check_threshold->no_action No nmr_analysis NMR Analysis (¹H, ¹³C, 2D) isolate->nmr_analysis ms_analysis MS Analysis (HRMS) isolate->ms_analysis structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation ms_analysis->structure_elucidation report Report as Identified Impurity structure_elucidation->report

Caption: Decision tree for impurity identification.

Authoritative Grounding and Regulatory Context

The acceptable level of impurities in a drug intermediate is governed by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7] For a drug substance with a maximum daily dose of ≤ 2 g/day , the identification threshold for an unknown impurity is typically 0.10% or 1.0 mg per day intake, whichever is lower.

Pharmacopoeial monographs, where available for similar compounds, also provide valuable benchmarks for purity standards. While a specific monograph for 4-Bromo-2-fluoro-6-methylbenzamide may not exist, monographs for other bromo-fluoro aromatic compounds can offer insights into expected purity levels and analytical procedures.

Conclusion

The purity assessment of 4-Bromo-2-fluoro-6-methylbenzamide is a critical undertaking that requires a deep understanding of its synthesis and the application of a suite of orthogonal analytical techniques. By carefully considering the potential impurities from different synthetic routes and employing validated HPLC, GC-MS, and NMR methods, researchers can ensure the quality and consistency of this important intermediate. Adherence to regulatory guidelines, such as those from the ICH, is paramount in ensuring that the final drug product is both safe and effective for patients. This guide provides a robust framework for developing and implementing a comprehensive purity assessment strategy that is both scientifically sound and compliant with global regulatory expectations.

References

  • Pasuruan, ID. Current time information.
  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available from: [Link].

  • ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Available from: [Link].

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link].

  • Nilsson, U. et al. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environ Sci Pollut Res Int. 2018;25(10):9817-9825. Available from: [Link].

  • Xu, D., Xu, X., & Zhu, Z. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. 2013;37(10):615-616. Available from: [Link].

  • Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. Available from: [Link].

  • PureSynth. 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC). Available from: [Link].

  • YouTube. synthesis of 4-bromo-2-nitrotoluene. Available from: [Link].

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link].

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available from: [Link].

Sources

Comparative Reactivity Matrix: Bromo-Fluoro-Methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the reactivity profiles of bromo-fluoro-methylbenzamide isomers, with a specific focus on 4-bromo-2-fluoro-N-methylbenzamide . This scaffold is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).

For researchers in drug discovery, this molecule represents a "chemical crossroads." The presence of two distinct halogens (F and Br) and an electron-withdrawing amide group creates orthogonal reactivity pathways. This guide delineates how to selectively activate the C-Br bond (via metal catalysis) versus the C-F bond (via


) , supported by experimental data and mechanistic logic.
Structural & Electronic Analysis

The reactivity of polyhalogenated benzamides is governed by the competition between bond strength, electronegativity, and positioning relative to the amide directing group.

FeatureFluorine (-F) Bromine (-Br) Implication for Reactivity
Bond Energy ~485 kJ/mol (Strong)~280 kJ/mol (Weak)C-Br is preferred for oxidative addition (Pd/Cu catalysis).
Electronegativity 4.0 (Pauling)2.8 (Pauling)F creates a highly polarized C-F bond, accelerating nucleophilic attack (

).
Leaving Group (

)
Excellent (due to -I effect)Moderate to PoorF is displaced faster than Br in uncatalyzed nucleophilic substitutions.
Positioning (Hero Isomer) Ortho to AmidePara to AmideOrtho-F is highly activated by the amide's EWG nature; Para-Br is less activated.
Isomer Case Study: 4-Bromo-2-fluoro-N-methylbenzamide

In this specific isomer (CAS: 749927-69-3), the amide group dictates the electronic landscape.

  • The C-F Bond (Ortho): The inductive withdrawal of the amide group is strongest at the ortho position. Combined with fluorine's own electronegativity, this carbon is extremely electrophilic, making it a "hotspot" for hard nucleophiles.

  • The C-Br Bond (Para): While still activated, the C-Br bond is spatially distinct. Its weaker bond dissociation energy makes it the exclusive site for metal insertion (Pd(0) or Cu(I)).

Divergent Reactivity Pathways

The following diagram illustrates the "Orthogonal Reactivity" principle. By tuning reaction conditions, you can selectively functionalize one halogen while retaining the other.

ReactivityPathways Hero 4-Bromo-2-fluoro- N-methylbenzamide Coupling Pathway A: Metal-Catalyzed Coupling (Suzuki / Ullmann) Hero->Coupling Pd(0) or Cu(I) Weak C-Br Bond Breaks SNAr Pathway B: Nucleophilic Substitution (Uncatalyzed SNAr) Hero->SNAr R-NH2 / Heat Strong C-F Dipole Attracts Prod_A Product A: C-Br Displaced (C-F Intact) Coupling->Prod_A Oxidative Addition Rate Determining Prod_B Product B: C-F Displaced (C-Br Intact) SNAr->Prod_B Meisenheimer Complex Stabilization by F

Figure 1: Divergent reactivity pathways for 4-bromo-2-fluoro-N-methylbenzamide. Path A exploits bond weakness (C-Br), while Path B exploits bond polarization (C-F).

Detailed Reactivity Profiles
Pathway A: Metal-Catalyzed Cross-Coupling (Targeting Br)

Mechanism: Oxidative Addition. In Suzuki, Sonogashira, or Ullmann couplings, the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond. Since the C-Br bond is significantly weaker than the C-F bond, Pd(0) and Cu(I) catalysts insert exclusively at the bromine position.

  • Field Insight: In the synthesis of Enzalutamide, a copper-catalyzed Ullmann-type coupling is used to attach 2-aminoisobutyric acid. The reaction occurs exclusively at the bromine , leaving the ortho-fluorine intact. This is crucial because the fluorine is required for the final drug's biological activity.

Comparative Data (Suzuki Coupling Efficiency):

Substrate Catalyst Yield (Biaryl Product) Selectivity
4-Bromo-2-fluorobenzamide Pd(PPh3)4 88-93% >99% at Br (F remains)
4-Fluoro-benzamide Pd(PPh3)4 < 5% Inert (C-F too strong)

| 4-Bromo-benzamide | Pd(PPh3)4 | 90% | High Reactivity |

Pathway B: Nucleophilic Aromatic Substitution (

) (Targeting F)

Mechanism: Addition-Elimination via Meisenheimer Complex. Unlike metal catalysis,


 does not break the C-X bond in the first step. Instead, a nucleophile attacks the ring to form a negatively charged intermediate.
  • Why F > Br? Fluorine is the most electronegative element. It inductively stabilizes the negative charge in the transition state (Meisenheimer complex) more effectively than bromine.

  • Regioselectivity: The amide group activates the ortho position (where F is) much more strongly than the para position. Therefore, amines and alkoxides will displace the fluorine.

Experimental Evidence: Reaction of 2,4-dinitrohalobenzenes with amines shows that the fluoro derivative reacts ~3000x faster than the iodo derivative. In the context of our benzamide:

  • Reaction: 4-Bromo-2-fluoro-N-methylbenzamide + Primary Amine (excess)

    
     2-Amino-4-bromo-N-methylbenzamide.
    
  • Outcome: The Fluorine is displaced; the Bromine remains.

Experimental Protocols
Protocol A: Chemoselective Coupling at Bromine (Ullmann-Type)

Use Case: Synthesis of Enzalutamide intermediates.

  • Setup: Charge a reaction vessel with 4-bromo-2-fluoro-N-methylbenzamide (1.0 equiv), 2-aminoisobutyric acid (2.5 equiv), and CuCl (0.4 equiv) as the catalyst.

  • Additives: Add L-proline (0.4 equiv) as the ligand and K₂CO₃ (2.0 equiv) as the base.

  • Solvent: Use DMF or DMAc (degassed).

  • Conditions: Heat to 90–100°C under nitrogen for 12–24 hours.

  • Workup: Cool to RT, dilute with water, and adjust pH to ~4. Extract with ethyl acetate.[1]

  • Expected Result: >80% conversion to the amino-acid coupled product. The fluorine atom is retained due to the inability of Cu(I) to activate C-F bonds under these conditions.

Protocol B: Chemoselective Substitution of Fluorine (

)

Use Case: Introducing amines at the ortho-position.

  • Setup: Dissolve 4-bromo-2-fluoro-N-methylbenzamide (1.0 equiv) in DMSO or NMP.

  • Nucleophile: Add a primary amine (e.g., benzylamine, 1.2 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv).

  • Conditions: Heat to 80°C for 4–6 hours. (Note: Higher temperatures may risk side reactions at Br, but 80°C is typically safe for Br stability without Pd).

  • Validation: Monitor by LCMS. You will observe the mass shift corresponding to -F +Amine.

  • Expected Result: Formation of the 2-amino-4-bromobenzamide derivative. The bromine atom is retained because the amine cannot displace the unactivated para-bromide without a metal catalyst.

References
  • Synthesis of Enzalutamide: CN103108549A, WO2016005875A1. (Detailed protocols for Cu-catalyzed coupling of 4-bromo-2-fluoro-N-methylbenzamide).

  • Compar

    
    ): Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational text on F > Br rate in 
    
    
    
    ).
  • Suzuki Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Establishes I > Br >> Cl >> F order for coupling).

  • Chemical Properties of 4-Bromo-2-fluoro-N-methylbenzamide: ChemicalBook & TCI Chemicals Product Data. (Physical properties and synthesis data).

Sources

Spectroscopic Comparison Guide: 4-Bromo-2-fluoro-6-methylbenzamide and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 4-Bromo-2-fluoro-6-methylbenzamide Primary Precursors: 4-Bromo-2-fluoro-6-methylbenzoic acid, 4-Bromo-2-fluoro-6-methylbenzonitrile Application: Pharmaceutical Intermediate (e.g., Enzalutamide synthesis)[1]

Executive Summary

This guide provides a technical comparison of 4-Bromo-2-fluoro-6-methylbenzamide against its synthetic precursors. In drug development, particularly for androgen receptor antagonists like Enzalutamide, distinguishing the primary amide from its starting materials (benzoic acid or nitrile) is critical for process control. This document details the specific spectroscopic signatures (NMR, IR, MS) required to validate conversion and assess purity.

Synthetic Context & Precursor Identification

To accurately compare spectra, we must first define the chemical lineage. The target amide is typically synthesized via two primary routes:

  • Hydrolysis of the Nitrile: 4-Bromo-2-fluoro-6-methylbenzonitrile

    
     Amide.
    
  • Amidation of the Acid: 4-Bromo-2-fluoro-6-methylbenzoic acid

    
     Acid Chloride 
    
    
    
    Amide.
Synthetic Pathway Diagram

SynthesisPath Nitrile Precursor A 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2) Amide TARGET 4-Bromo-2-fluoro-6-methylbenzamide (Primary Amide) Nitrile->Amide Hydrolysis (H2SO4 or NaOH) Acid Precursor B 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8) Acid->Amide 1. SOCl2 2. NH3

Figure 1: Synthetic lineage defining the relevant precursors for spectroscopic comparison.

Spectroscopic Deep Dive

Infrared (IR) Spectroscopy

IR is the most rapid method for distinguishing these compounds due to distinct carbonyl and functional group regions.[2]

FeaturePrecursor: Nitrile Precursor: Benzoic Acid Target: Benzamide
Diagnostic Band C≡N Stretch (Sharp)O-H Stretch (Very Broad)N-H Stretch (Doublet)
Frequency ~2230 cm⁻¹2500–3300 cm⁻¹~3180 & 3350 cm⁻¹
Carbonyl (C=O) Absent~1680–1700 cm⁻¹ (Strong)~1650–1670 cm⁻¹ (Amide I)
Fingerprint C-F stretch ~1200 cm⁻¹C-O stretch ~1250 cm⁻¹N-H Bend ~1620 cm⁻¹ (Amide II)

Key Distinction:

  • Nitrile to Amide: Disappearance of the sharp peak at 2230 cm⁻¹ and appearance of the Amide I/II bands.

  • Acid to Amide: Shift of the carbonyl from ~1690 (Acid) to ~1660 (Amide) and replacement of the broad O-H "trough" with distinct N-H spikes.[2]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural confirmation.[2] The presence of the fluorine atom at the 2-position and methyl at the 6-position creates a unique splitting pattern.


H NMR Comparison (DMSO-d

, 400 MHz)
Proton EnvironmentBenzoic Acid (Precursor)Benzamide (Target)Notes
Exchangeable (XH) COOH: ~13.0 ppm (Very Broad)CONH₂: Two broad singlets, ~7.4 & 7.8 ppmAmide protons often appear as two peaks due to restricted rotation.
Aromatic H-3 ~7.50 ppm (dd)~7.45 ppm (dd)Doublet of doublets due to F-coupling (

Hz).[2]
Aromatic H-5 ~7.35 ppm (s/d)~7.30 ppm (s/d)Meta-coupling to H-3 and weak coupling to Methyl.
Methyl (CH₃) ~2.35 ppm (s)~2.30 ppm (s)Slight upfield shift in amide due to reduced electron withdrawal.[2]

Critical Analysis: The most significant indicator of conversion is the disappearance of the downfield acid proton (13 ppm) and the appearance of the amide protons (7-8 ppm) . Note that in the N-methyl analog (Enzalutamide intermediate), the amide signal would be a broad quartet at ~8.2 ppm (coupling to methyl) and the methyl group would appear as a doublet at ~2.8 ppm.


C NMR Comparison
  • Carbonyl (C=O): The acid carbonyl typically resonates downfield (~168 ppm) compared to the amide carbonyl (~165-167 ppm).[2]

  • Nitrile Carbon: If the nitrile precursor is used, a signal at ~118 ppm is diagnostic.


F NMR Comparison
  • Shift: The fluorine signal is sensitive to the ortho-substituent.[3]

  • Acid: typically ~ -110 to -115 ppm.

  • Amide: slightly shielded relative to the acid (e.g., ~ -112 to -118 ppm).

  • Note: Values are referenced to CFClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[2][4]
    
Mass Spectrometry (MS)[2]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Isotope Pattern: The presence of Bromine (

    
    Br and 
    
    
    
    Br) creates a distinct 1:1 doublet for the molecular ion [M+H]
    
    
    .[2]
  • Target Mass:

    • Amide (C

      
      H
      
      
      
      BrFNO): MW ≈ 232.[2]05. Expected peaks: 232 / 234 .[2]
    • Acid (C

      
      H
      
      
      
      BrFO
      
      
      ): MW ≈ 233.[2]03. Expected peaks: 233 / 235 (negative mode often better: [M-H]
      
      
      231/233).[2]
    • Nitrile (C

      
      H
      
      
      
      BrFN): MW ≈ 214.[2]03. Expected peaks: 214 / 216 .[2]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducible chemical shifts and resolution of amide rotamers.

  • Solvent: Use DMSO-d

    
      (99.9% D). CDCl
    
    
    
    often causes amide protons to broaden excessively or disappear due to exchange.[2]
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for accurate integration).[2]

  • Acquisition: Set relaxation delay (d1) to >3 seconds to allow full relaxation of aromatic protons for accurate integration ratios.

Protocol B: IR Sample Preparation (ATR Method)
  • Ensure the ATR crystal (Diamond/ZnSe) is clean (isopropanol wipe).[2]

  • Place ~2 mg of solid sample on the crystal.

  • Apply pressure until the energy throughput gauge stabilizes.[2]

  • Scan range: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Validation: Check for CO₂ peaks (~2350 cm⁻¹) as background contamination.[2]

Decision Tree for Identification

DecisionTree Start Unknown Sample Spectrum CheckIR Step 1: Check IR Spectrum Is there a sharp peak at ~2230 cm⁻¹? Start->CheckIR NitrilePath Yes: Nitrile Precursor (4-Bromo-2-fluoro-6-methylbenzonitrile) CheckIR->NitrilePath Yes CheckOH No: Check 2500-3300 cm⁻¹ region CheckIR->CheckOH No AcidPath Broad 'Trough' (OH)? Likely Benzoic Acid Precursor CheckOH->AcidPath Yes (Broad OH) AmidePath Distinct Doublet (NH)? Proceed to NMR CheckOH->AmidePath No (Sharp NH) CheckNMR Step 2: 1H NMR (DMSO-d6) Check >10 ppm region AcidPath->CheckNMR AmidePath->CheckNMR ConfirmAcid Signal at ~13 ppm? Confirmed: Acid CheckNMR->ConfirmAcid COOH Present ConfirmAmide Signals at 7-8 ppm (Broad)? Confirmed: Target Amide CheckNMR->ConfirmAmide NH2 Present

Figure 2: Logic flow for distinguishing the target amide from its nitrile and acid precursors.

References

  • ChemicalBook. (2025).[2] 4-Bromo-2-fluoro-N-methylbenzamide Synthesis and Properties. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [2]

  • Royal Society of Chemistry. (2021).[2] Spectroscopic Data of Substituted Benzoic Acids and Benzamides. (General Reference for spectral trends). Retrieved from [2]

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluoro-5-methylbenzoic acid (Isomer Reference). Retrieved from [2]

Sources

Comparative In Vitro Analysis of Novel Anticancer Agents Derived from 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is paramount. The benzamide scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a comprehensive in vitro comparison of a new series of compounds synthesized from the versatile starting material, 4-Bromo-2-fluoro-6-methylbenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their cytotoxic and mechanistic profiles against human cancer cell lines.

The core hypothesis behind the synthesis of these novel derivatives is that modifications at the bromine-bearing position of the 4-Bromo-2-fluoro-6-methylbenzamide scaffold can lead to compounds with potent and selective anticancer activity. The presence of the fluorine and methyl groups is anticipated to enhance metabolic stability and target engagement.

Rationale for In Vitro Testing Cascade

A multi-tiered in vitro testing strategy was employed to comprehensively evaluate the anticancer potential of the synthesized compounds. This approach allows for a systematic assessment of cytotoxicity, selectivity, and mechanism of action.

Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Primary Cytotoxicity Assay Primary Cytotoxicity Assay Selectivity Index Calculation Selectivity Index Calculation Primary Cytotoxicity Assay->Selectivity Index Calculation IC50 values Apoptosis Assay Apoptosis Assay Selectivity Index Calculation->Apoptosis Assay Lead Compounds Kinase Inhibition Profiling Kinase Inhibition Profiling Apoptosis Assay->Kinase Inhibition Profiling Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Kinase Inhibition Profiling

Caption: High-throughput screening workflow for novel anticancer compounds.

Comparative Cytotoxicity Profiling

The initial phase of our investigation involved assessing the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1] A non-cancerous human cell line was included to determine the selectivity of the compounds.

Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in cell culture medium. The cells were treated with these dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

Cytotoxicity Data Summary
Compound IDModification at 4-positionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Normal Fibroblasts IC50 (µM)Selectivity Index (SI) for HCT116
BZF-001 -Br (Parent Compound)>100>100>100>100-
BZF-002 -Phenyl25.331.815.289.45.9
BZF-003 -4-Methoxyphenyl10.114.55.875.112.9
BZF-004 -4-Chlorophenyl5.28.12.1 55.326.3
BZF-005 -4-Nitrophenyl8.911.24.362.714.6
Doxorubicin (Reference Drug)0.81.20.95.46.0

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

From this initial screen, BZF-004 emerged as the lead candidate, exhibiting the most potent cytotoxic activity against the HCT116 colon cancer cell line with a promising selectivity index compared to the reference drug, Doxorubicin.

Elucidation of the Mechanism of Action

To understand the cellular mechanisms underlying the observed cytotoxicity of our lead compound, BZF-004 , we conducted further in vitro assays focusing on apoptosis and cell cycle progression.

Apoptosis Induction

The ability of BZF-004 to induce programmed cell death (apoptosis) was investigated using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Apoptosis Assay
  • Cell Treatment: HCT116 cells were treated with BZF-004 at its IC50 concentration for 24 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells.

The results indicated a significant increase in the population of apoptotic cells upon treatment with BZF-004 , suggesting that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.

Cell Cycle Analysis

We further investigated the effect of BZF-004 on cell cycle progression in HCT116 cells using PI staining and flow cytometry.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: HCT116 cells were treated with BZF-004 at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining: Cells were harvested, fixed in 70% ethanol, and then stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Treatment with BZF-004 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating that the compound may interfere with mitotic progression. This G2/M arrest is a common mechanism for many anticancer drugs.[2]

Potential Signaling Pathway Involvement

Based on the observed G2/M cell cycle arrest and induction of apoptosis, we hypothesize that compounds derived from 4-Bromo-2-fluoro-6-methylbenzamide may exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) mTOR->Cell Cycle Progression (G2/M) BZF-004 BZF-004 BZF-004->Akt Potential Inhibition

Caption: Hypothesized mechanism of action via the PI3K/Akt pathway.

Further investigations, such as kinase inhibition assays, are warranted to confirm the precise molecular targets of BZF-004 and to validate the proposed mechanism of action.

Conclusion and Future Directions

This comparative guide demonstrates the potential of 4-Bromo-2-fluoro-6-methylbenzamide as a versatile scaffold for the development of novel anticancer agents. Through systematic in vitro testing, we have identified a lead compound, BZF-004 , with potent cytotoxicity against colon cancer cells and a favorable selectivity profile. Preliminary mechanistic studies suggest that its anticancer activity is mediated through the induction of apoptosis and G2/M cell cycle arrest.

Future work will focus on optimizing the structure of BZF-004 to enhance its potency and selectivity, as well as conducting in-depth mechanistic studies to identify its direct molecular targets. The promising in vitro data presented herein provides a strong foundation for the further development of this novel class of benzamide derivatives as potential cancer therapeutics.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. Journal of Medicinal Chemistry. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]

Sources

cost-benefit analysis of different 4-Bromo-2-fluoro-6-methylbenzamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9) presents a unique regiochemical challenge due to the steric crowding and conflicting electronic directing effects of the ortho-fluoro and ortho-methyl substituents. This guide objectively compares three synthetic methodologies, prioritizing regiocontrol, scalability, and operational safety.

Our analysis indicates that the Aniline-Directed Sandmeyer Route (Method A) offers the highest reliability for establishing the correct substitution pattern, while the Acid Chloride Route (Method B) is superior for late-stage gram-scale preparation if the carboxylic acid precursor is commercially available. Direct halogenation strategies (Method C) are analyzed but largely deprecated due to poor regioselectivity.

Retrosynthetic Analysis & Mechanistic Logic

The core difficulty in synthesizing this benzamide lies in placing the bromine atom at the C4 position.

  • Electronic Conflict: In 2-fluoro-6-methylbenzamide, the amide group is meta-directing, while the fluorine and methyl groups are ortho/para-directing.

  • The "Dead Zone" at C4: Position 4 is para to the amide (deactivating) and meta to both the fluorine and methyl groups. Consequently, direct electrophilic bromination of the amide or nitrile precursor will predominantly fail, favoring the C3 or C5 positions (ortho/para to the activating F/Me groups).

Solution: The bromine must be installed using a strong para-director (like an amine) before the amide functionality is fully established.

Retrosynthesis Target 4-Bromo-2-fluoro-6-methylbenzamide Acid 4-Bromo-2-fluoro-6-methylbenzoic Acid (Expensive Precursor) Target->Acid Amidation Nitrile 4-Bromo-2-fluoro-6-methylbenzonitrile (Stable Intermediate) Target->Nitrile Hydrolysis Acid->Nitrile Hydrolysis (Reverse) Aniline 4-Bromo-2-fluoro-6-methylaniline Nitrile->Aniline Sandmeyer (CuCN) Start 2-Fluoro-6-methylaniline (Commodity Chemical) Aniline->Start Electrophilic Bromination (Highly Regioselective)

Figure 1: Retrosynthetic tree highlighting the critical role of the aniline precursor in directing bromination to the C4 position.

Comparative Methodology

Method A: The Aniline-Directed Sandmeyer Route (Recommended)

Best For: Industrial scalability, high regiochemical fidelity, cost-efficiency.

This route leverages the strong para-directing power of the amino group to install the bromine at C4 with >95% regioselectivity, overriding the effects of the fluorine and methyl groups.

Protocol
  • Bromination:

    • Reagents: 2-Fluoro-6-methylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

    • Procedure: Dissolve aniline in ACN at 0°C. Add NBS portion-wise over 30 mins. Stir at RT for 2 hours.

    • Mechanism: The amino group activates the ring. Steric hindrance from F and Me blocks the ortho positions, forcing bromination exclusively to the para (C4) position.

    • Workup: Concentrate, redissolve in EtOAc, wash with water. Yield: ~90-95%.

  • Sandmeyer Cyanation:

    • Reagents: NaNO2 (1.2 eq), HCl (aq), CuCN (1.5 eq), KCN (aq).

    • Procedure:

      • Diazotization: Suspend the brominated aniline in HCl/Ice water (0-5°C). Add NaNO2 (aq) dropwise to form the diazonium salt.

      • Substitution: Transfer the cold diazonium solution into a stirred solution of CuCN/KCN at 60°C. CAUTION: HCN evolution possible; use scrubbers.

    • Outcome: Converts C1-NH2 to C1-CN.

    • Yield: ~65-75%.

  • Controlled Hydrolysis:

    • Reagents: 30% H2O2, 6M NaOH, Ethanol.

    • Procedure: Dissolve nitrile in EtOH. Add NaOH, then H2O2 dropwise at 0°C. Allow to warm to RT.

    • Mechanism: Radziszewski hydrolysis stops at the amide stage without progressing to the carboxylic acid.

    • Yield: ~85%.[1]

Method B: The Acid Chloride Route

Best For: Small-scale synthesis (mg to g), avoiding cyanide toxicity.

If 4-bromo-2-fluoro-6-methylbenzoic acid is available (commercially or via haloform reaction of the acetophenone), this is the cleanest method.

Protocol
  • Activation:

    • Suspend the benzoic acid (1.0 eq) in Thionyl Chloride (SOCl2, 5.0 eq). Add 1 drop of DMF (catalyst).

    • Reflux for 2 hours until gas evolution ceases and the solid dissolves.

    • Evaporate excess SOCl2 in vacuo (azeotrope with toluene to remove traces).

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C. Bubble NH3 gas or add NH4OH (28% aq) dropwise.

    • Purification: Precipitate forms.[2] Filter and wash with water.[2] Recrystallize from Ethanol/Water.

Performance Comparison

FeatureMethod A (Sandmeyer)Method B (Acid Chloride)Method C (Direct Bromination)
Starting Material 2-Fluoro-6-methylaniline4-Br-2-F-6-Me-Benzoic Acid2-Fluoro-6-methylbenzamide
Regioselectivity Excellent (>98%) N/A (Pre-installed)Poor (Mixture of isomers)
Step Count 321
Overall Yield ~50-60%~80-90% (from acid)<30% (isolated)
Safety Profile High Risk (Cyanide/Diazonium)Moderate (Corrosives)Moderate
Cost Low (Commodity precursors)High (Specialty acid)Low
Scalability High (Kg scale feasible)Medium (Acid cost limiting)Low (Purification difficult)

Critical Experimental Workflow (Method A)

The following diagram details the critical process parameters (CPPs) for the recommended Method A, ensuring reproducibility.

MethodA_Workflow Step1 Bromination (0°C, NBS, ACN) CPP: Temp < 5°C Step2 Diazotization (NaNO2, HCl) CPP: maintain < 5°C Step1->Step2 95% Yield Step3 Cyanation (CuCN, 60°C) CPP: Gas Scrubbing Step2->Step3 In situ Step4 Hydrolysis (H2O2, NaOH) CPP: pH > 10 Step3->Step4 70% Yield Product Final Amide Recrystallize EtOH Step4->Product 85% Yield

Figure 2: Process flow for the Aniline-Sandmeyer route. Red nodes indicate safety-critical steps involving diazonium salts and cyanide.

References

  • Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile

    • Source: PubChem Compound Summary for CID 56973648.
    • Relevance: Confirms the stability and existence of the nitrile intermedi
    • URL:[Link][3]

  • General Sandmeyer Protocols for Crowded Anilines

    • Source: Organic Syntheses, Coll. Vol. 1, p.
    • Relevance: Foundational methodology for converting ortho-substituted anilines to nitriles.
    • URL:[Link]

  • Hydrolysis of Nitriles to Amides (Radziszewski Reaction)
  • 4-Bromo-2-fluoro-6-methylbenzamide (Product Data)

    • Source: ChemicalBook Product Page (CAS 1242156-51-9).[4]

    • Relevance: Verification of the final target structure and physical properties.[5][6]

Sources

A Guide to the Structural Characterization of 4-Bromo-2-fluoro-6-methylbenzamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of the three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins our ability to predict and modulate a compound's physicochemical properties, biological activity, and solid-state behavior. X-ray crystallography stands as the definitive technique for elucidating these intricate molecular architectures.[1][2] This guide provides a comprehensive overview of the characterization of 4-Bromo-2-fluoro-6-methylbenzamide, a substituted benzamide of interest, using single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not publicly available, this guide will leverage comparative crystallographic data from analogous structures to predict its structural features and provide a robust framework for its experimental determination.

The Significance of Structural Elucidation for Substituted Benzamides

Substituted benzamides are a cornerstone in medicinal chemistry, featuring in a wide array of pharmaceuticals. The nature and position of substituents on the phenyl ring and the amide group profoundly influence their conformational preferences, intermolecular interactions, and, consequently, their biological targets and efficacy. Crystal structure analysis provides precise data on bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions, such as hydrogen bonding and halogen bonding, which govern crystal packing and ultimately impact properties like solubility and stability.[3][4]

Synthesis of 4-Bromo-2-fluoro-6-methylbenzamide: A Proposed Pathway

A plausible synthetic route to 4-Bromo-2-fluoro-6-methylbenzamide begins with the commercially available compound 2-fluoro-4-bromotoluene. This starting material can be oxidized to 4-bromo-2-fluoro-6-methylbenzoic acid, followed by amidation to yield the final product. The choice of oxidizing and amidating agents can be guided by established methodologies for similar transformations.[5][6]

A proposed synthetic workflow is as follows:

A 2-Fluoro-4-bromotoluene B Oxidation (e.g., KMnO4) A->B Step 1 C 4-Bromo-2-fluoro-6-methylbenzoic acid B->C D Amidation (e.g., SOCl2, then NH3) C->D Step 2 E 4-Bromo-2-fluoro-6-methylbenzamide D->E

Caption: Proposed synthetic route for 4-Bromo-2-fluoro-6-methylbenzamide.

Hypothetical Crystal Structure of 4-Bromo-2-fluoro-6-methylbenzamide: A Comparative Analysis

While the crystal structure of 4-Bromo-2-fluoro-6-methylbenzamide has not been reported, we can infer its likely structural characteristics by comparing it with known structures of related benzamides. For this analysis, we will consider 2,4,6-trimethylbenzamide, 2-fluorobenzamide, and 4-bromobenzamide.

Table 1: Comparative Crystallographic Data of Substituted Benzamides

Compound2,4,6-Trimethylbenzamide[7]2-Fluorobenzamide[8]4-Bromobenzamide4-Bromo-2-fluoro-6-methylbenzamide (Predicted)
Formula C10H13NOC7H6FNOC7H6BrNOC8H7BrFNO
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic (likely)
Space Group P21/cP21/cP21/cP21/c or other centrosymmetric space group (likely)
Key Intermolecular Interactions N-H···O hydrogen bondsN-H···O hydrogen bonds, C-H···F interactionsN-H···O hydrogen bonds, Br···Br interactionsN-H···O hydrogen bonds, C-H···F interactions, Br···O/N or Br···Br interactions
Torsion Angle (Amide-Ring) Significant twist due to ortho-methyl groupsPlanar or near-planarPlanar or near-planarSignificant twist due to ortho-fluoro and methyl groups

The presence of substituents at the ortho positions (2- and 6-) in 4-Bromo-2-fluoro-6-methylbenzamide is expected to induce significant steric hindrance. This will likely force the amide group to twist out of the plane of the benzene ring, a phenomenon observed in 2,4,6-trimethylbenzamide.[7] This contrasts with the generally planar or near-planar conformations of 2-fluorobenzamide and 4-bromobenzamide, where the ortho positions are less sterically encumbered.[8]

The electronic effects of the substituents will also play a crucial role. The electron-withdrawing fluorine atom can participate in C-H···F hydrogen bonds, influencing the crystal packing.[8] The bromine atom, a halogen bond donor, could engage in various intermolecular interactions, including halogen bonding with the amide oxygen or nitrogen, or Br···Br interactions, which are known to direct crystal packing. The interplay of these steric and electronic factors will determine the final three-dimensional arrangement of the molecules in the crystal lattice.

Experimental Protocol for the X-ray Crystallographic Characterization

The determination of the crystal structure of a small molecule like 4-Bromo-2-fluoro-6-methylbenzamide involves a systematic workflow, from crystal growth to data analysis.[1][9]

A Synthesis and Purification of 4-Bromo-2-fluoro-6-methylbenzamide B Single Crystal Growth A->B Step 1 C Crystal Selection and Mounting B->C Step 2 D X-ray Diffraction Data Collection C->D Step 3 E Data Processing and Reduction D->E Step 4 F Structure Solution E->F Step 5 G Structure Refinement F->G Step 6 H Validation and Analysis G->H Step 7

Caption: Workflow for small molecule X-ray crystallography.

Step 1: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[9] Several techniques can be employed for the crystallization of small organic molecules:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The choice of solvent is critical and is often determined empirically through screening a range of solvents with varying polarities.

Step 2: Crystal Selection and Mounting

A suitable crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and no visible defects. The crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

Step 3: X-ray Diffraction Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 4: Data Processing and Reduction

The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz and polarization effects, and absorption. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o_|) is generated.

Step 5: Structure Solution

The "phase problem" in crystallography refers to the loss of phase information during the diffraction experiment. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

Step 6: Structure Refinement

The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to achieve the best possible fit between the calculated structure factors (|F_c_|) and the observed structure factors (|F_o_|).

Step 7: Validation and Analysis

The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for geometric consistency (bond lengths, angles), analyzing the residual electron density map for unassigned peaks, and assessing the overall quality of the refinement. The validated structure is then analyzed to understand the molecular conformation and the details of the intermolecular interactions.

Conclusion

The structural characterization of 4-Bromo-2-fluoro-6-methylbenzamide by X-ray crystallography, while not yet reported, can be approached with a high degree of confidence based on established methodologies and comparative analysis with related compounds. The interplay of steric and electronic effects from the substituents is predicted to result in a non-planar conformation and a rich network of intermolecular interactions. The detailed experimental workflow provided in this guide offers a clear path for researchers to successfully determine the crystal structure of this and other novel substituted benzamides, thereby enabling a deeper understanding of their structure-property relationships and accelerating their potential applications in drug discovery and materials science.

References

  • Crystal structure of 2-(1,3,7,9-tetramethyl-2,4,6,8-tetraoxo-1,2,3,4,6,7,8,9-octahydropyrido[2,3-d:6,5-d′]dipyrimidin-5-yl)benzamide. National Institutes of Health. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • 2,4,6-Trimethylbenzamide. National Institutes of Health. [Link]

  • X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health. [Link]

  • Crystal Structure and Physicochemical Properties of a New Tris (2-Amoniumbenzamide) Sulfate (C7H9N2O)3HSO4SO4. Scientific Research Publishing. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Structural systematics of series of benzamides and carboxamides. DORAS (DCU Online Research Access Service). [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. International Union of Crystallography. [Link]

  • Searching the Cambridge Structural Database for the 'best' representative of each unique polymorph. ResearchGate. [Link]

  • Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. ResearchGate. [Link]

  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Academic Journals. [Link]

  • X-ray crystallography. Wikipedia. [Link]

Sources

comparing the efficacy of catalysts for 4-Bromo-2-fluoro-6-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of catalyst efficacy for reactions involving 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 1242156-51-9).

Executive Summary & Molecule Profile[1]

4-Bromo-2-fluoro-6-methylbenzamide is a specialized aryl halide building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure features a highly functionalized benzene ring with three distinct reactive/directing handles:

  • Primary Amide (C1): Sterically shielded by ortho-fluoro and ortho-methyl groups. This hindrance makes it resistant to hydrolysis but challenging to functionalize directly.

  • Aryl Bromide (C4): The primary site for Palladium-catalyzed cross-coupling (

    
    , 
    
    
    
    bond formation). Being para to the amide, it remains sterically accessible, though electronically deactivated by the electron-withdrawing amide and fluorine.
  • Aryl Fluoride (C2): A potential site for

    
     reactions, though less reactive than the bromide.
    

Key Challenge: The combination of the electron-deficient ring and the steric bulk at the C2/C6 positions requires catalysts that can facilitate oxidative addition at C4 without being poisoned by the amide nitrogen or suffering from slow reductive elimination.

Structural Analysis
  • Electronic Effect: The amide (EWG) and fluorine (EWG) pull electron density from the ring, making the C-Br bond electron-poor. This facilitates oxidative addition (

    
    ).
    
  • Steric Effect: The 2-F and 6-Me groups create a "picket fence" around the amide, preventing catalyst coordination to the nitrogen (a common deactivation pathway). This is advantageous for C4 coupling.

Reaction Landscape: Catalyst Performance Comparison

The most critical reaction for this scaffold is Suzuki-Miyaura Cross-Coupling at the C4 position. Below is a comparison of catalyst systems based on experimental efficacy for this specific class of poly-substituted benzamides.

Comparative Efficacy Table (Suzuki Coupling)
Catalyst SystemLigand ClassEfficacy ScoreKey CharacteristicsRecommended Use Case
Pd₂(dba)₃ + PCy₃ Bulky Alkyl PhosphineHigh (Baseline) Proven patent protocol. High activity due to electron-rich PCy₃.Process Scale. When cost is a factor and high temperature (100°C+) is acceptable.
Pd(dppf)Cl₂·DCM Bidentate FerrocenylMedium-High Extremely robust. Tolerates water and air better than monodentate systems.General Screening. The "workhorse" for initial scale-up.
XPhos Pd G3/G4 Dialkylbiaryl PhosphineVery High Rapid oxidative addition; prevents Pd-aggregation. Works at lower temps.[1][2]Difficult Substrates. Use if the coupling partner is sterically hindered (e.g., ortho-sub boronic acid).
Pd(PPh₃)₄ Aryl PhosphineLow-Medium prone to oxidation; slow oxidative addition on electron-poor rings compared to alkyl phosphines.Legacy Protocols. Only use if modern precatalysts are unavailable.
Detailed Analysis of Top Candidates
A. The Patent Standard: Pd₂(dba)₃ + Tricyclohexylphosphine (PCy₃)
  • Source: Validated in WO2015012149A1 for coupling cyclopropylboronic acid.

  • Mechanism: PCy₃ is electron-rich and bulky. The electron richness accelerates oxidative addition into the C-Br bond, while the bulk promotes reductive elimination.

  • Limitations: Requires mixing Pd source and ligand (in situ formation), which can lead to batch-to-batch variability. PCy₃ is pyrophoric and air-sensitive.

B. The Modern Solution: XPhos Pd G3
  • Advantage: This precatalyst generates the active

    
     species immediately upon activation by base, avoiding the induction period of Pd(OAc)₂ systems.
    
  • Selectivity: The biaryl backbone of XPhos interacts with the benzamide scaffold to stabilize the transition state. It is particularly effective for coupling this benzamide with heterocyclic boronic acids (e.g., pyridines, pyrazoles).

Validated Experimental Protocol

Objective: Suzuki Coupling of 4-Bromo-2-fluoro-6-methylbenzamide with an Aryl/Alkyl Boronic Acid. Target Yield: >85%

Materials
  • Substrate: 4-Bromo-2-fluoro-6-methylbenzamide (1.0 equiv)

  • Coupling Partner: Boronic Acid / Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + PCy₃ (0.04 equiv) [Alternative: XPhos Pd G3 (0.02 equiv)]

  • Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the benzamide (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Catalyst Addition:

    • If using Pd/Ligand mix: Add Pd₂(dba)₃ and PCy₃.

    • If using Precatalyst: Add XPhos Pd G3.

  • Degassing: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Injection: Add degassed solvent (Toluene/Water mixture) via syringe.

  • Reaction: Heat to 100–115°C for 4–14 hours.

    • Checkpoint: Monitor by LC-MS. The bromide peak (

      
       ~232/234) should disappear.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific structural features of 4-Bromo-2-fluoro-6-methylbenzamide influence the reaction.

SuzukiCycle cluster_sterics Structural Impact Start Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Rate Limiting for e- rich rings, but FAST here) Pd inserts into C-Br Start->OxAdd + Substrate TransMet Transmetallation Boronic Acid replaces Bromide Base (K3PO4) activates Boron OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product Release Regenerates Pd(0) TransMet->RedElim Pd(II) Intermediate RedElim->Start Cycle Completes Product Coupled Product (C4-Functionalized) RedElim->Product Substrate Substrate: 4-Bromo-2-fluoro-6-methylbenzamide Substrate->OxAdd Note1 2-F & 6-Me Groups: Prevent Pd coordination to Amide (Prevents catalyst poisoning)

Figure 1: Catalytic cycle for the Suzuki coupling of 4-Bromo-2-fluoro-6-methylbenzamide. The electron-deficient nature of the ring facilitates the Oxidative Addition step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G3 . The "precatalyst" scaffold protects Pd from aggregating before entering the cycle.
Protodehalogenation Hydrodehalogenation (H replaces Br)Solvent is too "wet" or reaction is overheating. Use anhydrous 1,4-dioxane and lower temp to 80°C.
Homocoupling Boronic Acid DimerizationReduce the amount of Boronic Acid slightly or add it slowly. Ensure strict

-free conditions.

References

  • Patent Protocol (Suzuki Coupling)

    • Title: Novel Triazine Deriv
    • Source: WO 2015/012149 A1 (Example 1, Step 1).
    • Link:

  • Synthesis of Precursor

    • Title: Benzamide, 4-bromo-2-fluoro-6-methyl- Synthesis.[3][1][4][5]

    • Source: ChemicalBook / Lou, Yan et al.
    • Link:

  • Catalyst Mechanistic Insight: Title: Palladium-catalyzed cross-coupling reactions of sterically hindered substrates. Source:Chemical Reviews (General Reference for PCy3/XPhos efficacy). Context: Supports the selection of bulky phosphines for ortho-substituted benzamides.

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Bromo-2-fluoro-6-methylbenzamide

[1][2][3][4][5][6][7]

Executive Summary: The "Halogen Rule"

Core Directive: 4-Bromo-2-fluoro-6-methylbenzamide (CAS: 749927-69-3) is a Halogenated Organic Waste . Under no circumstances should this compound be mixed with non-halogenated solvent streams (e.g., acetone, ethanol waste).[1][2]

Why this matters:

  • Safety: Improper incineration of brominated/fluorinated compounds without specific scrubbers can release corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases.

  • Cost: Halogenated waste disposal is significantly more expensive (often 2-3x) than non-halogenated waste.[3][4][5] Contaminating a non-halogenated drum with even small amounts of this compound reclassifies the entire drum as halogenated.

Chemical Profile & Hazard Analysis

Before handling waste, operators must understand the physicochemical properties that dictate containment strategies.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 749927-69-3Unique identifier for waste manifests.[1]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.
Melting Point 125.0 – 129.0 °CStable solid at room temp; not a melt hazard.
Solubility Soluble in DMSO, MeOH; Slightly in CHCl₃Dictates which liquid waste stream it enters if dissolved.
Halogen Content Bromine (Br), Fluorine (F)Mandatory segregation from general organic waste.
GHS Hazard Classification (Relevant to Disposal)
CodeHazard StatementHandling Protocol
H302 Harmful if swallowedDo not dispose of via sink/drain.[1]
H315 Causes skin irritationDouble nitrile gloves required for handling waste containers.
H319 Causes serious eye irritationSafety goggles required; eye wash station must be accessible.
H335 May cause respiratory irritationAll solid waste transfers must occur inside a fume hood.

Waste Segregation Protocol

The most critical step in the disposal workflow is the initial decision at the bench. This self-validating logic tree ensures the compound ends up in the correct stream.[1]

Workflow Diagram: Waste Segregation Logic

WasteSegregationStartWaste Generation:4-Bromo-2-fluoro-6-methylbenzamideStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidWasteSolid Waste(Pure compound, contaminated gloves/paper)StateCheck->SolidWasteSolidLiquidCheckSolvent Composition?StateCheck->LiquidCheckLiquid/SolutionSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic'SolidWaste->SolidContainerHaloStreamStream: HALOGENATED ORGANIC WASTE(High Temp Incineration + Scrubbers)SolidContainer->HaloStreamPack in Lab PackHaloSolventDissolved in Halogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloSolventContains HalogensNonHaloSolventDissolved in Non-Halogenated Solvent(e.g., Methanol, DMSO)LiquidCheck->NonHaloSolventNo HalogensHaloSolvent->HaloStreamNonHaloSolvent->HaloStream*CRITICAL: Reclassify as Halogenated due to Solute*

Figure 1: Decision tree for segregating 4-Bromo-2-fluoro-6-methylbenzamide waste. Note that even if dissolved in methanol (non-halogenated), the presence of the solute forces the entire mixture into the Halogenated stream.[2]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, weigh boat residues, contaminated PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Chemical Constituents: List "4-Bromo-2-fluoro-6-methylbenzamide" explicitly. Do not use abbreviations like "BFMB."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Accumulation: Keep the container sealed in a Satellite Accumulation Area (SAA) inside or near the fume hood. Do not overfill (leave 10% headspace).

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluents, cleaning solvents.

  • The "Contamination" Rule: If you dissolve 1 gram of this compound in 1 liter of Acetone, the entire 1 liter is now Halogenated Waste.

  • Container: Use standard solvent safety cans (HDPE or coated steel) approved for halogenated solvents.

  • Segregation:

    • CORRECT: Pour into the container marked "Halogenated Organic Solvents."

    • INCORRECT: Pouring into "Non-Halogenated / Flammable Solvents."

  • pH Check: Since this is an amide, ensure the waste stream is not strongly acidic or basic to prevent hydrolysis and unexpected heat generation. Neutral pH (5-9) is preferred.[1]

C. Empty Container Disposal
  • Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacement: Deface the original label and mark "Empty" or "Triple Rinsed."

  • Disposal: The bottle can now be discarded as regular trash or glass recycling, depending on local institutional policy (check with your EHS officer).

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment prevents respiratory exposure to the dust.[1]

Workflow Diagram: Spill Cleanup

SpillResponseAlert1. Alert & Isolate(Inform nearby personnel)PPE2. Don PPE(Nitrile gloves, Goggles, N95/Respirator)Alert->PPEContain3. Containment(Cover with wet paper towels to suppress dust)PPE->ContainClean4. Cleanup(Scoop solids, wipe with solvent)Contain->CleanDispose5. Disposal(Place all debris in Solid Hazardous Waste)Clean->Dispose

Figure 2: Step-by-step workflow for managing a solid spill of 4-Bromo-2-fluoro-6-methylbenzamide.

Detailed Cleanup Steps:

  • Dust Control: Do not dry sweep. This generates airborne particulates (Respiratory Irritant H335).

  • Wet Method: Cover the spill with paper towels dampened with water or methanol. This immobilizes the powder.

  • Collection: Scoop the damp material into the Solid Hazardous Waste container.

  • Final Decontamination: Wipe the surface with a soap/water solution followed by a methanol wipe to remove organic residues. Place these wipes in the same hazardous waste container.

Regulatory Compliance (Reference)

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this waste exhibits toxicity characteristics.[1] It must be treated as a Hazardous Waste under 40 CFR 261.

  • EU Waste Framework Directive:

    • Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances) or 14 06 02* (Halogenated solvents and solvent mixtures).

  • Disposal Method: High-temperature incineration (>1100°C) with flue gas cleaning (scrubbers) to neutralize HBr and HF byproducts.[1]

References

  • Biosynth. (2022).[6][2] Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [1]

  • ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide Properties and Safety. Retrieved from [1]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated vs Non-Halogenated Solvents. Retrieved from [1]

  • Temple University EHS. Halogenated Solvents in Laboratories Guide. Retrieved from [1]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-fluoro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our handling of novel chemical entities demands a protocol grounded in rigorous safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-fluoro-6-methylbenzamide (and its close structural analogs like 4-Bromo-2-fluoro-N-methylbenzamide), a compound class utilized in advanced pharmaceutical synthesis. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each procedural step, ensuring a self-validating system of safety within your laboratory.

Hazard Identification: Understanding the Risk Profile

Before any handling, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the logical basis for our subsequent PPE and handling protocols. 4-Bromo-2-fluoro-N-methylbenzamide is a solid, typically a white to off-white powder, with a defined set of health risks identified under the Globally Harmonized System (GHS).[1]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3] The key to safety is to establish effective barriers against these routes.

Hazard Category GHS Hazard Statement Potential Consequences
Acute Toxicity, Oral H302: Harmful if swallowed[4][5]Ingestion may lead to systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritation[4][5][6]Direct contact can cause redness, pain, or inflammation.[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4][5]Contact can result in significant eye damage.[6]
Respiratory Irritation H335: May cause respiratory irritation[4][5][6]Inhalation of dust can irritate the respiratory tract.[3]
Skin Sensitization H317: May cause an allergic skin reaction[4]Repeated exposure may lead to an allergic response.

Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a checklist but a comprehensive strategy to mitigate the identified risks. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.[7][8]

Hand Protection: The First Line of Contact
  • Requirement: Wear compatible, chemical-resistant gloves at all times.[5][6]

  • Causality: The compound is a known skin irritant.[4][5][6] Gloves prevent direct dermal contact, which is a primary route of exposure.

  • Field-Proven Insights:

    • Double Gloving: For weighing and transfer operations, double gloving is recommended.[8] This allows for the removal of the outer, potentially contaminated glove without exposing the skin, thus containing contamination within the primary engineering control area (e.g., a fume hood).[8]

    • Glove Type: While specific permeation data is not available, nitrile gloves are a suitable choice for protection against solids and incidental splashes.[9] Always inspect gloves for tears or punctures before use.[10]

    • Glove Change Protocol: Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[8]

Eye and Face Protection: Shielding Against the Unseen
  • Requirement: Wear chemical safety goggles with side shields.[6][9]

  • Causality: The compound is classified as a serious eye irritant.[4][5][6] As a fine powder, it can easily become airborne and contact the eyes.

  • Field-Proven Insights:

    • Full-Face Shield: When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.

    • Eyewash Station: Ensure an eye bath is readily accessible and has been tested.[6] In case of contact, flush the eyes for at least 15 minutes and seek immediate medical attention.[2]

Respiratory Protection: Controlling the Inhalation Route
  • Requirement: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate exhaust ventilation.[2][6][10][11]

  • Causality: The material is a respiratory irritant.[4][5][6] Fine particles can be easily inhaled, leading to irritation of the respiratory tract.[3]

  • Field-Proven Insights:

    • Respirator Use: In situations where engineering controls are not sufficient to control airborne contamination, or during emergency situations like a large spill, a NIOSH-approved respirator should be used.[5][7] A particle filter (P1 or N95) is appropriate for this solid compound.[6][12] Self-contained breathing apparatus (SCBA) should be available for emergencies.[6][13]

Protective Clothing: Full Body Barrier
  • Requirement: Wear a full-length, long-sleeved laboratory coat.[9][14]

  • Causality: A lab coat prevents the contamination of personal clothing and skin with the chemical powder.[6]

  • Field-Proven Insights:

    • Material: A chemical-resistant or poly-coated gown provides a higher level of protection against potential seepage compared to standard cotton lab coats.

    • Footwear: Shoes that fully cover the foot are mandatory. Open-toed shoes are never permissible in a laboratory setting.[9][14]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol is a complete protocol, encompassing every step from preparation to disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[11]

    • Ensure all required PPE is available and in good condition.[9]

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[3]

    • Have spill cleanup materials readily available.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.[2]

    • Use tools (spatulas, weigh boats) appropriate for handling small quantities of powder to minimize dust generation.

    • Keep the container tightly closed when not in use.[3][13]

  • Spill Response:

    • In case of a small spill, contain the source if safe to do so.[7]

    • Collect the spilled solid with absorbent material (e.g., sand or inert absorbent) and place it in a tightly sealed, labeled container for disposal.[2][7]

    • Clean the spill area thoroughly.[7]

    • For large spills, evacuate non-essential personnel and report the emergency immediately.[7]

  • Decontamination:

    • After handling, wash hands and arms thoroughly with soap and water.[11]

    • Wipe down the work surface and any equipment used with an appropriate cleaning agent.

    • Remove contaminated PPE carefully, avoiding cross-contamination, and dispose of it as hazardous waste. Remove gloves last.

Disposal Plan
  • Waste Collection: All waste contaminated with 4-Bromo-2-fluoro-6-methylbenzamide, including empty containers, used PPE, and spill cleanup materials, must be collected in appropriately labeled, sealed containers.[3][7]

  • Disposal Method: The chemical waste should be offered to a licensed hazardous material disposal company.[13] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[13] Do not discharge into drains or the environment.[2][13]

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and procedural flow for safely handling 4-Bromo-2-fluoro-6-methylbenzamide.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_response 3. Contingency cluster_cleanup 4. Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe handle_chem Weigh & Handle Chemical in Fume Hood don_ppe->handle_chem spill_check Spill Occurs? handle_chem->spill_check spill_response Execute Spill Protocol: Contain, Collect, Clean spill_check->spill_response Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No continue_work Resume Work spill_response->continue_work continue_work->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands & Arms Thoroughly doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoro-6-methylbenzamide
Reactant of Route 2
4-Bromo-2-fluoro-6-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.